2,2-Dimethylcyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92357. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMOMYTTGHNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293799 | |
| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-26-0, 75885-59-5 | |
| Record name | NSC92357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2,2-Dimethylcyclopropanecarboxylic acid
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxylic Acid
Introduction
This compound is a versatile synthetic building block characterized by a strained, three-membered carbocyclic ring attached to a carboxylic acid functional group. This unique structural arrangement imparts distinct physical and chemical properties that are leveraged in various fields, most notably in the development of pharmaceuticals and agrochemicals.[1] Its derivatives are crucial components of pyrethroid insecticides and important pharmaceutical agents, such as Cilastatin, an inhibitor of dehydropeptidase-I used in combination with the antibiotic imipenem.[2] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and key experimental protocols for its characterization.
Molecular Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature.
-
IUPAC Name : 2,2-dimethylcyclopropane-1-carboxylic acid[3]
-
CAS Numbers :
The molecule consists of a cyclopropane ring substituted with two methyl groups at the C2 position and a carboxylic acid group at the C1 position. The presence of a chiral center at C1 means the acid exists as a pair of enantiomers, (R)-(-) and (S)-(+), as well as the racemic mixture.
Caption: 2D structure of this compound.
Physical Properties
The physical properties of this compound can vary depending on whether it is the racemic mixture or a specific enantiomer. The (S)-(+)-enantiomer is frequently described as a liquid, while the racemic mixture is a solid at room temperature.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or white crystalline powder | [1][4][8] |
| Melting Point | 103-103.5 °C (for racemic mixture) | [5][9] |
| Boiling Point | 100 °C at 12 mmHg; 184.2 °C at 760 mmHg | [1][10] |
| Density | ~0.99 g/mL | [1][11] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. Soluble in other organic solvents like ethanol and dimethylformamide. | [4][5][9][12] |
| pKa | 4.99 ± 0.22 (Predicted) | [5] |
| Refractive Index (n20D) | ~1.44 | [1] |
| Optical Rotation ([α]20D) | +122° to +136° (c=1 in Methanol) for (S)-(+)-enantiomer | [1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by two key structural features: the carboxylic acid group and the strained cyclopropane ring .
-
Carboxylic Acid Reactivity : The carboxyl group undergoes typical reactions of carboxylic acids. These include deprotonation to form a carboxylate salt, Fischer esterification with alcohols under acidic catalysis, and conversion to amides via an acid chloride intermediate. These reactions are fundamental to its role as a synthetic intermediate. For instance, its conversion to (S)-(+)-2,2-dimethylcyclopropanecarboxamide is a key step in the synthesis of Cilastatin.[2]
-
Cyclopropane Ring Stability : The cyclopropane ring is notably stable under many reaction conditions. The gem-dimethyl group at the C2 position provides steric hindrance that further protects the ring from nucleophilic attack. While highly strained rings can undergo ring-opening reactions, this typically requires harsh conditions (e.g., strong acids, high temperatures, or specific catalysts) that are not encountered in its common synthetic transformations. This stability is crucial, as it allows the cyclopropane moiety to be carried through multi-step syntheses to be incorporated into the final target molecule.
Representative Reaction: Fischer Esterification
The esterification of this compound with an alcohol (e.g., ethanol) in the presence of an acid catalyst is a cornerstone reaction for creating derivatives used in agrochemicals.
Caption: Fischer esterification of the parent acid.
Synthesis Overview
A common laboratory and industrial synthesis of this compound involves a multi-step process that builds the core structure.
Caption: A common synthetic route to the target molecule.[2]
This pathway begins with an readily available starting material and proceeds through standard organic transformations.[2] The key cyclopropanation step forms the strained three-membered ring.[2] For producing specific enantiomers, a chiral resolution step, often involving diastereomeric salt formation with a chiral amine, or an asymmetric synthesis approach is employed.[2]
Experimental Protocol: Melting Point Determination
Objective : To accurately determine the melting point range of solid (racemic) this compound as a criterion for purity. Pure crystalline compounds exhibit a sharp melting point range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[13]
Materials :
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Watch glass
Methodology :
-
Sample Preparation :
-
Ensure the sample is completely dry. If necessary, dry under vacuum.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Use a spatula to crush the solid into a fine powder. This ensures uniform packing and heat transfer.[14]
-
-
Loading the Capillary Tube :
-
Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[15]
-
Alternatively, drop the tube, sealed-end down, through a long glass tube onto the benchtop to compact the sample.[15]
-
Repeat until the sample is packed to a height of 2-3 mm. Insufficient packing can lead to inaccurate readings.[15]
-
-
Measurement :
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool before the precise measurement.[15]
-
Precise Determination : Set the apparatus to heat at a medium rate until the temperature is about 20 °C below the expected melting point (103 °C).[15]
-
Reduce the heating rate to a slow 1-2 °C per minute. A slow rate is critical for an accurate reading.
-
Observe the sample closely through the magnifying eyepiece.
-
-
Data Recording :
-
Post-Analysis :
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container. Do not reuse a capillary tube, as the crystal structure of the re-solidified sample may have changed.[15]
-
Safety and Handling
According to its Material Safety Data Sheet (MSDS), this compound is classified as a hazardous substance.
-
Hazards : Causes skin irritation and may cause respiratory irritation.[12] It is corrosive and can cause severe skin burns and eye damage.[12]
-
Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Storage : Store in a cool, well-ventilated place. It is often stored under refrigeration.[5][9]
-
Fire : It is a combustible liquid with a flash point of approximately 83 °C.[12] Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID CAS#: 75885-59-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. parchem.com [parchem.com]
- 9. 75885-59-5 CAS MSDS (2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. cas 75885-59-5|| where to buy this compound [english.chemenu.com]
- 11. chembk.com [chembk.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. davjalandhar.com [davjalandhar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
spectroscopic data for 2,2-Dimethylcyclopropanecarboxylic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethylcyclopropanecarboxylic Acid
For professionals in chemical research and pharmaceutical development, the precise structural elucidation of molecular entities is a foundational requirement. This compound (C₆H₁₀O₂), a valuable chiral building block and component in the synthesis of various active pharmaceutical ingredients, presents a unique spectroscopic profile owing to its strained cyclopropyl ring system. This guide provides a detailed examination of its signature data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The strained three-membered ring and the presence of gem-dimethyl groups create a distinct and informative spectral landscape.
Expertise in Causality: The Cyclopropane Ring Effect
The cyclopropane ring possesses a unique electronic structure that generates a significant ring current effect when placed in a magnetic field. This effect strongly shields the protons attached to the ring, causing their signals to appear at an unusually high field (upfield) in the ¹H NMR spectrum, a region typically devoid of signals from other aliphatic protons.[1][2][3] This phenomenon is a cornerstone for identifying cyclopropyl moieties.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For this compound, we anticipate four distinct proton signals. The gem-dimethyl groups are diastereotopic due to the chiral center at C1, rendering them chemically non-equivalent. The two methylene protons on the cyclopropane ring (C3) are also diastereotopic.
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.0 | Singlet, broad | - | 1H |
| CH (C1) | ~1.5 - 1.6 | Doublet of Doublets (dd) | ~4-8 | 1H |
| CH₃ (syn to COOH) | ~1.3 | Singlet | - | 3H |
| CH₃ (anti to COOH) | ~1.2 | Singlet | - | 3H |
| CH₂ (C3, one H) | ~0.9 - 1.0 | Doublet of Doublets (dd) | ~4-8 | 1H |
| CH₂ (C3, another H) | ~0.7 - 0.8 | Doublet of Doublets (dd) | ~4-8 | 1H |
Note: Predicted values are based on data for analogous compounds like cyclopropanecarboxylic acid and its derivatives.[4][5] The exact chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The symmetry of this compound results in five distinct signals. The cyclopropyl carbons are notably shielded, appearing at a higher field than typical sp³ hybridized carbons.[6]
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C=O | ~180-182 |
| C1 (CH) | ~28-30 |
| C2 (Quaternary) | ~25-27 |
| CH₃ (x2) | ~20-24 |
| C3 (CH₂) | ~18-20 |
Note: Predicted values based on data for cyclopropanecarboxylic acid and other substituted cyclopropanes.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 5. (1S,2R)-2-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(26510-98-5) 1H NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
synthesis of 2,2-Dimethylcyclopropanecarboxylic acid from isobutene
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid from Isobutene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a foundational chiral building block in the synthesis of high-value commercial molecules, most notably the pyrethroid class of insecticides and the pharmaceutical agent Cilastatin.[1][2][3] Its rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability to target compounds, making it a desirable synthon in medicinal and agricultural chemistry. This guide provides a comprehensive overview of the core synthetic strategies for constructing this molecule, with a focus on methods starting from the readily available C4 feedstock, isobutene. We will dissect the mechanistic underpinnings of key cyclopropanation reactions, provide field-proven experimental protocols, and discuss strategies for achieving enantiomeric purity, a critical consideration for pharmaceutical applications.
Introduction: The Strategic Importance of the Dimethylcyclopropane Moiety
The commercial and therapeutic significance of this compound stems from its central role in two major classes of bioactive molecules:
-
Pyrethroid Insecticides: This acid is the core of the "acid portion" of numerous synthetic pyrethroids, including Permethrin and Cypermethrin.[4][5][6] In these compounds, the cyclopropane ring, substituted with a dichlorovinyl group, is esterified with an "alcohol portion" (e.g., 3-phenoxybenzyl alcohol) to produce potent neurotoxins for insects with low mammalian toxicity.[5][7][8]
-
Pharmaceuticals (Cilastatin): The (S)-(+)-enantiomer of this compound is a key intermediate in the synthesis of Cilastatin.[2][3][9] Cilastatin is co-administered with the β-lactam antibiotic imipenem to inhibit the renal enzyme dehydropeptidase-I.[10] This inhibition prevents the rapid metabolism of imipenem, thereby increasing its bioavailability and therapeutic efficacy.[3][10]
Given the economic and health-related impact of these products, robust, scalable, and cost-effective synthetic routes to this compound are of paramount importance. This guide focuses on the transformation of isobutene (2-methylpropene), an inexpensive petrochemical byproduct, into this high-value intermediate.
Core Synthetic Strategies: From Alkene to Cyclopropane
The primary challenge in synthesizing this compound from isobutene is the stereospecific and efficient formation of the three-membered ring. The two geminal methyl groups of isobutene become the C2 substituents of the target acid. The core transformation involves adding a single carbon atom (a carbene or carbenoid equivalent) across the double bond. Two dominant strategies have emerged as the most reliable and versatile.
The Simmons-Smith Reaction: A Classic Carbenoid Approach
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and high degree of stereospecificity.[11] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[12][13]
Mechanism of Action: The reaction proceeds through a concerted, cheletropic mechanism.[11][14] The carbenoid is delivered to one face of the alkene, with both new carbon-carbon bonds forming simultaneously. This concerted pathway ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product—a feature of critical importance in complex molecule synthesis.[12]
The generally accepted mechanism involves a "butterfly" transition state, where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group.
Caption: The Simmons-Smith reaction proceeds via a concerted butterfly transition state.
A significant advancement is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[11] This provides a more reactive and often higher-yielding system. The presence of nearby hydroxyl groups on a substrate can direct the cyclopropanation to a specific face of the molecule due to coordination with the zinc reagent, a powerful tool for controlling stereochemistry in more complex systems.[14][15]
Metal-Catalyzed Cyclopropanation with Diazoacetates
For the direct synthesis of the carboxylic acid derivative, the reaction of an alkene with an ester of diazoacetic acid, such as ethyl diazoacetate (EDA), is a powerful and industrially relevant method.[16] This reaction requires a transition metal catalyst, with copper (Cu) and rhodium (Rh) complexes being the most common.[17][18]
Mechanism of Action: The reaction is not a direct reaction of the diazo compound with the alkene. Instead, the catalyst reacts with EDA to extrude dinitrogen gas (N₂) and form a highly reactive metal-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of isobutene.
Caption: Catalytic cycle for the synthesis of ethyl 2,2-dimethylcyclopropanecarboxylate.
This method directly installs the carboxyester functionality, which can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. The choice of catalyst and ligands can influence the efficiency and, in asymmetric variants, the enantioselectivity of the reaction.[19][20] While highly effective, the use of ethyl diazoacetate requires caution due to its potential instability and toxicity.[16]
Asymmetric Synthesis & Access to the (S)-(+)-Enantiomer
For pharmaceutical applications like Cilastatin, obtaining the enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is mandatory.[3][21] Two primary strategies are employed:
-
Asymmetric Catalysis: This is the most elegant approach, involving the use of a chiral catalyst during the cyclopropanation step. Chiral ligands attached to the metal center (e.g., Rh or Cu) create a chiral environment that favors the formation of one enantiomer over the other.[2][19]
-
Chiral Resolution: This classic method involves synthesizing the racemic acid (a 50:50 mixture of both enantiomers) and then separating them. This is typically achieved by reacting the racemic acid with a chiral resolving agent (an enantiomerically pure base, such as an alkaloid or a chiral amine) to form a pair of diastereomeric salts.[2] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid.[2][9]
Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of an Isobutene Precursor
While isobutene itself is a gas, for laboratory-scale synthesis it is often more practical to use a liquid precursor that can be converted to the target molecule. A common strategy involves the cyclopropanation of an allyl alcohol derivative followed by oxidative cleavage. However, a direct cyclopropanation of a suitable isobutene equivalent is also feasible. The following protocol outlines a representative Simmons-Smith procedure.
Objective: To synthesize 1,1-dimethylcyclopropane, a direct precursor which can be functionalized to the target carboxylic acid.
Materials & Reagents:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Diiodomethane (CH₂I₂)
-
Isobutene (condensed into a solvent or used in a pressure vessel)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (ice-water or dry ice/acetone)
Workflow Diagram:
Caption: Step-by-step workflow for the Simmons-Smith reaction.
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry three-necked flask under an inert atmosphere, add zinc dust followed by an equal molar amount of copper(I) chloride. Heat the flask gently with a heat gun under vacuum and then introduce the inert atmosphere to activate the couple. Allow to cool to room temperature.
-
Formation of the Organozinc Carbenoid: Add anhydrous diethyl ether to the flask to create a slurry. To this stirring slurry, add diiodomethane dropwise via the dropping funnel. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux. A color change is typically observed as the carbenoid forms.
-
Cyclopropanation Reaction: Cool the reaction mixture to 0 °C. Slowly bubble gaseous isobutene through the solution or add a pre-cooled solution of isobutene in diethyl ether. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride. This will dissolve the zinc salts and neutralize any remaining reagent.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. The resulting product, 1,1-dimethylcyclopropane, is highly volatile. For subsequent reactions, the ethereal solution can often be used directly. If isolation is required, careful distillation is necessary. The subsequent step would involve C-H activation or another functionalization at the C1 position, followed by oxidation to the carboxylic acid.
Data Summary: Comparison of Synthetic Routes
| Method | Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |
| Simmons-Smith | Isobutene, CH₂I₂, Zn(Cu) | None | Good to Excellent | High stereospecificity, reliable, tolerant of many functional groups.[11][14] | Expensive reagents (CH₂I₂), stoichiometric zinc waste. |
| Furukawa Mod. | Isobutene, CH₂I₂, Et₂Zn | None | Excellent | Higher reactivity and yield than classic Simmons-Smith.[11] | Pyrophoric reagent (Et₂Zn), expensive. |
| Catalytic | Isobutene, Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(acac)₂ | Good to Excellent | Atom economical (catalytic), directly forms ester precursor.[22][23] | Unstable/toxic diazo reagent, expensive catalysts.[16] |
| Asymmetric | Isobutene, Diazoacetate | Chiral Rh or Cu Complex | Good | Direct access to enantiopure product.[2] | Very expensive chiral ligands and catalysts. |
Conclusion
The synthesis of this compound from isobutene is a well-established process crucial for the pharmaceutical and agrochemical industries. The primary methodologies, the Simmons-Smith reaction and metal-catalyzed cyclopropanation with diazoacetates, offer robust and high-yielding pathways to the core cyclopropane structure. While the Simmons-Smith reaction is a reliable and stereospecific laboratory method, catalytic approaches are often favored for industrial-scale synthesis due to their efficiency and direct installation of the desired carboxyl functionality. For pharmaceutical applications, the synthesis of the pure (S)-enantiomer is critical, necessitating either sophisticated asymmetric catalysis or classical chiral resolution techniques. The choice of synthetic route ultimately depends on factors such as scale, cost of reagents, safety considerations, and the required stereochemical purity of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]
- 5. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 8. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 9. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 10. A Process For Preparation Of Cilastatin Acid [quickcompany.in]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. orgosolver.com [orgosolver.com]
- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 17. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. kjdb.org [kjdb.org]
- 22. prepchem.com [prepchem.com]
- 23. mdpi.com [mdpi.com]
The Enduring Allure of the Smallest Ring: A Technical Guide to the Discovery and Synthesis of Cyclopropanecarboxylic Acids
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has fascinated and challenged chemists for over a century. Its inherent ring strain and unique electronic properties bestow upon it a remarkable reactivity, making it a cornerstone in modern organic synthesis and a privileged scaffold in medicinal chemistry. This in-depth technical guide navigates the historical landscape of cyclopropane chemistry, from the seminal discovery of the parent hydrocarbon to the development of sophisticated methodologies for the synthesis of its carboxylic acid derivatives. We will explore the evolution of synthetic strategies, from classical intramolecular cyclizations to modern catalytic innovations, providing field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of cyclopropanecarboxylic acids.
The Dawn of a New Carbocycle: The Discovery of Cyclopropane
The story of the cyclopropane ring begins in 1881 with the pioneering work of Austrian chemist August Freund.[1][2] In a landmark experiment, Freund subjected 1,3-dibromopropane to sodium metal, inducing an intramolecular Wurtz coupling to forge the first three-membered carbocyclic ring.[1][2][3] This groundbreaking synthesis of the parent cyclopropane molecule laid the foundation for an entirely new field of organic chemistry.[1] A few years later, in 1887, Gustavson refined Freund's method by employing zinc instead of sodium, a modification that notably improved the reaction's efficiency.[1][2] These early explorations into the synthesis of the smallest cycloalkane unveiled the unique challenges and opportunities presented by its strained architecture.
The Emergence of Cyclopropanecarboxylic Acids: Early Synthetic Endeavors
With the parent cyclopropane ring in hand, the focus of early chemists expanded to include its functionalized derivatives. The synthesis of cyclopropanecarboxylic acid, a key building block in numerous applications, was initially approached through several classical methods. These early strategies, while foundational, often suffered from harsh reaction conditions and limited substrate scope.
Historical methods for the preparation of cyclopropanecarboxylic acid include:
-
Hydrolysis of Cyclopropyl Cyanide: This method involves the cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to yield the desired carboxylic acid.[4][5]
-
Decarboxylation of Cyclopropanedicarboxylic Acid: The heating of cyclopropane-1,1-dicarboxylic acid results in the loss of one carboxyl group to afford cyclopropanecarboxylic acid.[4]
-
Intramolecular Cyclization of Ethyl γ-chlorobutyrate: Treatment of ethyl γ-chlorobutyrate with a base can induce an intramolecular cyclization to produce the cyclopropane ring, which can then be hydrolyzed to the carboxylic acid.[4]
While historically significant, these methods have largely been superseded by more efficient and versatile modern techniques.
The Favorskii Rearrangement: A Mechanistic Leap Forward
A pivotal development in the synthesis of carboxylic acid derivatives, including those with strained rings, was the discovery of the Favorskii rearrangement. Named after the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives.[6][7] In the context of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction, providing a unique pathway to smaller ring systems.[6][7]
The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.[6][8][9] The base abstracts an acidic α-proton to form an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the halide and form the highly strained cyclopropanone. Subsequent nucleophilic attack by a hydroxide or alkoxide ion on the carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the carboxylic acid or ester product.[6][8]
Visualizing the Favorskii Rearrangement
Caption: The Favorskii rearrangement mechanism.
Modern Era of Cyclopropanation: Precision and Efficiency
The mid-20th century and beyond witnessed a paradigm shift in cyclopropane synthesis, with the advent of new reagents and catalytic systems that offered unprecedented levels of control and efficiency. These modern methods have become indispensable tools for the construction of complex molecules bearing the cyclopropane motif.
The Simmons-Smith Reaction: A Workhorse for Cyclopropanation
The Simmons-Smith reaction, first reported by Howard Ensign Simmons, Jr., and Ronald D. Smith in 1958, is a cornerstone of modern cyclopropanation chemistry.[10] This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to convert alkenes into cyclopropanes.[11] A key advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[10][11]
The Furukawa modification, which employs diethylzinc instead of the zinc-copper couple, offers enhanced reactivity.[11] The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
Preparation of the Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.
-
Reaction Setup: The allylic alcohol substrate is dissolved in a suitable solvent, such as diethyl ether or dichloromethane.
-
Carbenoid Formation and Cyclopropanation: Diiodomethane is added to the zinc-copper couple suspension, followed by the addition of the allylic alcohol solution. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure cyclopropanated product.
Catalytic Asymmetric Cyclopropanation: The Quest for Enantioselectivity
A major focus of modern cyclopropane synthesis has been the development of catalytic asymmetric methods to control the stereochemistry of the newly formed chiral centers. This has been particularly impactful in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired biological activity.
Various transition metal catalysts, often featuring chiral ligands, have been developed for the enantioselective cyclopropanation of alkenes with diazo compounds. These reactions proceed via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.
Photoredox Catalysis: A Mild and Sustainable Approach
In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for a wide range of organic transformations, including the synthesis of cyclopropanes.[12] These methods utilize visible light to initiate radical-based reaction cascades under mild conditions, often exhibiting excellent functional group tolerance.[12] One such approach involves a decarboxylative radical addition–polar cyclization cascade, where a carboxylic acid serves as a radical precursor.[12]
The Biological Significance and Applications of Cyclopropanecarboxylic Acids
The unique structural and electronic properties of the cyclopropane ring have made it a valuable "bioisostere" in drug design.[13] The incorporation of a cyclopropane moiety can enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[13] Consequently, cyclopropanecarboxylic acid and its derivatives are found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3][14][15]
Table 1: Comparison of Key Synthetic Methods for Cyclopropanecarboxylic Acid Derivatives
| Method | Reagents | Key Features | Advantages | Disadvantages |
| Favorskii Rearrangement | α-Halo ketone, Base (e.g., NaOH, NaOEt) | Rearrangement via a cyclopropanone intermediate. | Forms carboxylic acid derivatives directly. | Can have limited substrate scope; requires specific starting materials. |
| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple or Et₂Zn | Stereospecific cyclopropanation of alkenes. | High functional group tolerance; reliable and well-established. | Stoichiometric use of zinc; can be expensive. |
| Catalytic Asymmetric Cyclopropanation | Alkene, Diazo compound, Chiral transition metal catalyst | Enantioselective formation of cyclopropanes. | Access to chiral, non-racemic products. | Requires careful optimization of catalyst and reaction conditions. |
| Photoredox Catalysis | Carboxylic acid, Alkene, Photocatalyst, Light | Radical-based cyclization under mild conditions. | High functional group tolerance; sustainable approach. | Can require specialized equipment; mechanistic complexity. |
Conclusion
From its serendipitous discovery in the late 19th century to its central role in modern synthetic and medicinal chemistry, the journey of the cyclopropane ring is a testament to the relentless pursuit of chemical innovation. The development of synthetic routes to cyclopropanecarboxylic acids has mirrored this evolution, progressing from classical, often arduous methods to elegant and highly selective catalytic strategies. As our understanding of chemical reactivity deepens and new synthetic tools emerge, the smallest carbocycle will undoubtedly continue to inspire the creation of novel molecules with profound impacts on science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. nbinno.com [nbinno.com]
biological activity of 2,2-Dimethylcyclopropanecarboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropanecarboxylic Acid Derivatives
Abstract
The this compound (DMCCA) scaffold is a privileged structural motif in medicinal and agricultural chemistry. Its rigid, three-membered ring imparts unique conformational constraints and metabolic stability to molecules, leading to a diverse range of potent biological activities. This guide provides a comprehensive overview of the key biological applications of DMCCA derivatives, with a focus on their roles as insecticides, enzyme inhibitors, and antiviral agents. We will explore the mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical core.
Introduction: The Significance of the Cyclopropane Ring
The cyclopropane ring, the smallest of the carbocycles, is a recurring structural unit in a wide array of both natural and synthetic compounds.[1] Its high ring strain and unique electronic properties, characterized by "bent" bonds with significant p-orbital character, confer a distinct reactivity and stereochemical rigidity. In the context of DMCCA, the gem-dimethyl substitution on the cyclopropane ring further enhances lipophilicity and steric bulk, properties that are crucial for specific biological interactions. These derivatives have demonstrated a vast spectrum of biological effects, including insecticidal, antifungal, herbicidal, antimicrobial, antitumor, and antiviral activities.[1] This guide will focus on the most well-established and impactful of these applications.
Insecticidal Activity: The Pyrethroid Revolution
Perhaps the most commercially significant application of DMCCA derivatives is in the synthesis of pyrethroid insecticides. Natural pyrethrins, esters found in chrysanthemum flowers, are potent but photolabile insecticides. Synthetic pyrethroids, derived from chrysanthemic acid (a close relative of DMCCA) and its analogues, were developed to overcome this instability while retaining high insecticidal potency and low mammalian toxicity.[2][3]
Mechanism of Action
Pyrethroids are neurotoxins that act on the insect's nervous system. Their primary target is the voltage-gated sodium channels in nerve cell membranes. By binding to these channels, they prevent them from closing normally after activation. This leads to a persistent influx of sodium ions, causing repetitive nerve firing, which results in paralysis and ultimately, the death of the insect. The specific conformation enforced by the DMCCA core is critical for the precise fit into the binding site on the sodium channel protein.
Caption: Mechanism of action of pyrethroid insecticides.
Structure-Activity Relationships (SAR)
Modifications to both the acidic (DMCCA) and alcohol moieties of the ester linkage have profound effects on insecticidal activity and spectrum. For instance, the synthesis of 3-phenoxybenzyl-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (Permethrin) resulted in a compound with significantly greater photostability than natural pyrethroids.[3] Further innovations, such as the introduction of an α-cyano group on the 3-phenoxybenzyl alcohol, led to even more potent insecticides like cypermethrin and deltamethrin.
| Derivative Class | Key Structural Feature | Resulting Property | Example Compound |
| Type I Pyrethroids | No α-cyano group | Rapid knockdown, less potent | Permethrin |
| Type II Pyrethroids | α-cyano-3-phenoxybenzyl ester | Higher potency, different neurotoxic symptoms | Cypermethrin |
| Halogenated Vinyl Group | Dichloro- or dibromovinyl at C3 | Enhanced photostability and potency | Permethrin, Deltamethrin |
| Fluorinated Derivatives | Trifluoromethyl group on vinyl side chain | Overcomes metabolic resistance in some insects | Cyhalothrin |
Experimental Protocol: Insecticidal Knockdown Assay
This protocol describes a standard method for evaluating the knockdown efficacy of a new DMCCA-derived insecticide against houseflies (Musca domestica).
Objective: To determine the time required for a test compound to induce knockdown (inability to fly or move coordinatedly) in 50% (KT₅₀) of a housefly population.
Materials:
-
Test compound dissolved in acetone at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Acetone (negative control).
-
A reference pyrethroid standard (e.g., Permethrin) at a known effective concentration.
-
Adult houseflies (3-5 days old).
-
Glass exposure jars (1 L) with treated filter paper lining the inner surface.
-
Timer.
Methodology:
-
Preparation: Apply 1 mL of the test compound solution, control solution, or reference standard solution evenly to a filter paper. Allow the solvent to evaporate completely (approx. 1 hour).
-
Exposure: Introduce 20-25 adult houseflies into each prepared jar and seal it with a mesh lid.
-
Observation: Start the timer immediately. Record the number of knocked-down flies at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10 minutes).
-
Data Analysis: For each concentration, calculate the percentage of knockdown at each time point. Use probit analysis to determine the KT₅₀ value. A lower KT₅₀ indicates a faster-acting insecticide.
Caption: Experimental workflow for insecticidal knockdown assay.
Pharmaceutical Applications: From Enzyme Inhibitors to Antivirals
The rigid structure of the DMCCA core makes it an excellent scaffold for designing molecules that can fit into the highly specific active sites of enzymes and viral proteins.
Enzyme Inhibition: The Case of Cilastatin
One of the most successful pharmaceutical applications of a DMCCA derivative is Cilastatin. The specific enantiomer, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, is a key intermediate in the synthesis of Cilastatin.[4] Cilastatin is a potent inhibitor of dehydropeptidase-I, an enzyme located in the brush border of the kidneys that rapidly metabolizes and inactivates the broad-spectrum carbapenem antibiotic, Imipenem. By co-administering Cilastatin with Imipenem, the antibiotic's half-life is extended, and its concentration in the urinary tract is increased, significantly enhancing its therapeutic efficacy.[4]
Caption: Role of Cilastatin in preventing Imipenem degradation.
The synthesis and chiral resolution of DMCCA are critical, as only the (S)-(+)-enantiomer yields the desired biological activity for Cilastatin.[4][5] This underscores the importance of stereochemistry in the design of bioactive DMCCA derivatives.
Antiviral Activity
The cyclopropane moiety has been incorporated into nucleoside analogues to create potent antiviral agents. While not always derived from the carboxylic acid itself, these compounds leverage the same rigid cyclopropane scaffold. Cyclopropavir is a guanine analogue containing a methylene-cyclopropane group that mimics the sugar moiety of natural nucleosides.[6] Its prodrug, 6-deoxycyclopropavir, shows significant in vivo activity against cytomegalovirus (CMV).[6]
Mechanism of Action: Like many nucleoside analogues, these compounds act as chain terminators of viral DNA synthesis.[7]
-
Activation: The compound enters a virus-infected cell and is phosphorylated by viral and then cellular kinases to its active triphosphate form.
-
Inhibition: The triphosphate form competes with the natural deoxynucleoside triphosphate (e.g., dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Termination: Once incorporated, the lack of a proper 3'-hydroxyl group (or its equivalent) prevents the addition of the next nucleotide, terminating DNA chain elongation and halting viral replication.
| Compound | Target Virus | EC₅₀ | Mechanism |
| Cyclopropavir | Human Cytomegalovirus (HCMV) | 0.2 - 1.0 µM | DNA Chain Termination |
| 6-Deoxycyclopropavir | Murine Cytomegalovirus (MCMV) (in vivo) | Orally Active | Prodrug of Cyclopropavir |
Experimental Protocol: Antiviral Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound required to inhibit viral plaque formation in a cell monolayer.
Materials:
-
Host cell line susceptible to the target virus (e.g., human foreskin fibroblasts for HCMV).
-
Target virus stock of known titer (plaque-forming units/mL).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compound dissolved in DMSO and serially diluted in culture medium.
-
Overlay medium (e.g., medium containing 0.5% methylcellulose).
-
Crystal violet staining solution.
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 90 minutes.
-
Treatment: Remove the viral inoculum. Add overlay medium containing serial dilutions of the test compound (and a no-drug control) to the wells in triplicate.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 7-14 days for HCMV).
-
Staining and Counting: Remove the overlay medium, fix the cells with methanol, and stain with crystal violet. Uninfected cells will stain purple, while areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control. Plot the percent inhibition versus drug concentration and use non-linear regression to determine the EC₅₀ value.
Emerging Activities: Herbicidal and Fungicidal Potential
While less developed than their insecticidal and pharmaceutical applications, certain DMCCA derivatives have shown promise in agriculture beyond insect control. Studies have reported that N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, derived from DMCCA, exhibit excellent herbicidal and fungicidal activities.[4] This suggests that the DMCCA core can be functionalized in diverse ways to interact with a wide range of biological targets, presenting opportunities for the development of novel agrochemicals.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of small, conformationally constrained rings in molecular design. Its derivatives form the backbone of the photostable pyrethroid insecticides, which have revolutionized pest control. In the pharmaceutical arena, the stereospecific incorporation of this moiety was essential for the development of Cilastatin, a critical partner drug for the antibiotic Imipenem. Furthermore, the cyclopropane ring continues to be explored in the design of novel antiviral agents.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing novel pyrethroid analogues that can evade the metabolic and target-site resistance mechanisms developed by insects.
-
New Therapeutic Targets: Exploring DMCCA derivatives as inhibitors for other enzymes or as ligands for receptors where conformational rigidity is advantageous.
-
Prodrug Strategies: Developing new prodrugs, like 6-deoxycyclopropavir, to improve the pharmacokinetic profiles (e.g., oral bioavailability) of active compounds.[6]
-
Green Chemistry: Improving the enantioselective synthesis of chiral DMCCA intermediates using biocatalytic methods to create more sustainable and efficient manufacturing processes.[5]
The unique combination of stability, lipophilicity, and stereochemical control offered by the DMCCA core ensures its continued relevance and exploration in the development of new bioactive molecules for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Dimethylcyclopropanecarboxylic acid CAS number 14590-53-5
An In-Depth Technical Guide to (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid (CAS: 14590-53-5)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, synthesis, chiral resolution, and critical applications, with a focus on the scientific principles that guide its use in the laboratory and industry.
Introduction: The Significance of a Strained Ring
(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a chiral carboxylic acid distinguished by its three-membered cyclopropane ring.[1] This highly strained carbocycle is not merely a structural curiosity; it imparts unique conformational rigidity and reactivity, making it a valuable synthon in medicinal and agricultural chemistry.[1][2] The cyclopropyl group can act as a metabolically stable bioisostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.[2]
The primary driver for the scientific and commercial interest in the (S)-(+)-enantiomer (CAS 14590-53-5) is its role as a key intermediate in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the broad-spectrum β-lactam antibiotic, imipenem.[5][6] By inhibiting the enzymatic degradation of imipenem in the kidneys, Cilastatin prolongs the antibiotic's therapeutic window and prevents the formation of potentially nephrotoxic metabolites.[6][7]
Core Physicochemical and Safety Data
Precise knowledge of a compound's properties is fundamental to its effective application. The key physicochemical data for (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14590-53-5 | [1][8][9][10] |
| Molecular Formula | C₆H₁₀O₂ | [1][11][12] |
| Molecular Weight | 114.14 g/mol | [1][11][12] |
| Appearance | Colorless to very pale-yellow clear liquid | [1][10] |
| Density | ~0.99 g/mL | [1] |
| Boiling Point | 100 °C @ 12 mmHg | [1] |
| Optical Rotation | [α]²⁰_D_ = +122 to +136° (c=1 in Methanol) | [1] |
| Storage Temperature | 2 - 8 °C, under an inert atmosphere | [1][13] |
Safety and Handling Profile
As a reactive chemical intermediate, proper handling is crucial.
-
Hazards: This compound is a combustible liquid and can cause skin and respiratory system irritation.[10][14] It poses a risk of serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[14]
-
Handling: Keep away from heat, sparks, and open flames. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated place.[10] It is noted to be sensitive to moisture.[13]
Synthesis and Chiral Resolution: Achieving Enantiopurity
The synthesis of optically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a non-trivial challenge. The primary industrial routes involve the synthesis of a racemic mixture followed by a classical chiral resolution, although asymmetric methods are also employed.
Pathway I: Racemic Synthesis and Diastereomeric Salt Resolution
This well-established route involves three main stages: synthesis of the racemic acid, formation of diastereomeric salts with a chiral resolving agent, and separation followed by hydrolysis.
-
Racemic Acid Synthesis: A common starting material is 2-methylbutenoic acid. The process involves an initial esterification, followed by a cyclopropanation reaction—for instance, using dibromomethane with a zinc powder/copper(I) chloride catalyst system—and subsequent hydrolysis to yield racemic 2,2-dimethylcyclopropanecarboxylic acid.[3]
-
Chiral Resolution: The racemic acid is activated, typically by conversion to its acid chloride. This reactive intermediate is then reacted with a chiral amine, such as L-carnitine oxalate, to form a pair of diastereomeric salts.[3]
-
Separation and Hydrolysis: The differing solubilities of the diastereomeric salts allow for their separation via fractional crystallization. After isolation of the desired diastereomer, a final hydrolysis step cleaves the chiral auxiliary, liberating the enantiopure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.[3]
Alternative Synthetic Approaches
To circumvent the often-lower yields of classical resolution, asymmetric synthesis methods have been developed.
-
Asymmetric Hydrolysis: Lipases can be used for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, yielding the desired (S)-acid.[3]
-
Asymmetric Cyclopropanation: The reaction of 2-methylpropene with a chiral iron carbene complex, followed by exhaustive ozonolysis, has been shown to produce the (S)-acid with up to 92% enantiomeric excess.[3]
Protocol: Representative Chiral Resolution
This protocol is a conceptual representation based on published methods and must be adapted and optimized for specific laboratory conditions.
-
Acid Chloride Formation: To a solution of racemic this compound in an inert solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by GC). Remove excess thionyl chloride and solvent under reduced pressure.
-
Diastereomeric Salt Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., acetonitrile). In a separate flask, prepare a solution of the chiral resolving agent (e.g., L-carnitine oxalate). Add the acid chloride solution to the resolving agent solution and stir.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of the desired enantiomer will preferentially precipitate. Isolate the precipitate by filtration. Several recrystallization cycles may be necessary to achieve high diastereomeric purity.
-
Hydrolysis: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Final Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final, enantiopure (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.
Key Applications and Chemical Transformations
The utility of this chiral acid lies in its function as a precursor to more complex, high-value molecules.
Cornerstone of Cilastatin Synthesis
The primary application is in the synthesis of Cilastatin. The carboxylic acid is the source of the acyl group that amidates the heptenoic acid backbone of the final drug.[6] A common synthetic strategy involves first converting the acid to its corresponding amide, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, which is then used in subsequent coupling steps.[4]
The Cyclopropane Moiety in Agrochemicals
While the (S)-enantiomer is specific to pharmaceuticals, the broader 2,2-dimethylcyclopropanecarboxylate structure is the foundational core of Type I pyrethroid insecticides, such as Permethrin.[15][16][17] In these applications, a modified version of the acid, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is esterified with an alcohol like 3-phenoxybenzyl alcohol to produce the active insecticidal agent.[16][17][18] This highlights the versatility of the cyclopropane scaffold in generating biologically active molecules across different industries.
Precursor to Caronic Anhydride
The related dicarboxylic acid, 3,3-dimethyl cis-1,2-cyclopropane dicarboxylic acid, can be readily converted into Caronic Anhydride via cyclodehydration, typically using a dehydrating agent like acetic anhydride under heat.[13][19] Caronic anhydride is itself a valuable intermediate, serving as a building block for pharmaceuticals such as the HCV protease inhibitor Boceprevir and as a crosslinking agent in polymer synthesis.[13][20]
Conclusion
(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a premier example of a chiral building block whose unique structural features translate directly into high-value applications. Its strained cyclopropane ring provides a rigid scaffold that is leveraged in both pharmaceutical and agrochemical design. The demand for this intermediate is driven overwhelmingly by its essential role in the manufacture of Cilastatin, a critical component of a life-saving antibiotic combination. Mastery of its synthesis and chiral resolution is a key enabling technology for the production of this important therapeutic agent, underscoring the vital link between fundamental organic synthesis and modern medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cas 75885-59-5|| where to buy this compound [english.chemenu.com]
- 3. researchgate.net [researchgate.net]
- 4. manusaktteva.com [manusaktteva.com]
- 5. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 6. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CAS 14590-53-5 | (1S)-2,2-dimethylcyclopropane-1-carboxylic acid - Synblock [synblock.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. nbinno.com [nbinno.com]
- 14. chembk.com [chembk.com]
- 15. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]
- 16. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 17. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 18. Permethric acid | 55701-05-8 [chemicalbook.com]
- 19. Caronic anhydride synthesis - chemicalbook [chemicalbook.com]
- 20. Page loading... [guidechem.com]
molecular weight and formula of 2,2-Dimethylcyclopropanecarboxylic acid
An In-depth Technical Guide to 2,2-Dimethylcyclopropanecarboxylic Acid: Properties, Synthesis, and Pharmaceutical Applications
Introduction
This compound is a versatile carboxylic acid featuring a strained, three-membered cyclopropane ring. This unique structural motif is not merely a chemical curiosity; it imparts valuable properties that are highly sought after in modern medicinal chemistry and organic synthesis. The rigid conformation of the cyclopropyl group can enhance biological activity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, chiral resolution, and its critical role as a key building block in the development of pharmaceuticals.
Core Chemical and Physical Properties
The foundational characteristics of a molecule are paramount for its application in synthesis and development. This compound is a colorless liquid or low-melting solid at room temperature.[2][3] Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][4][5] |
| Molecular Weight | 114.14 g/mol | [2][4][5] |
| IUPAC Name | 2,2-dimethylcyclopropane-1-carboxylic acid | [4] |
| CAS Number | 75885-59-5 (racemic) | [4][6] |
| 14590-53-5 ((S)-(+)-enantiomer) | [2][5][7] | |
| Density | ~0.99 - 1.098 g/cm³ | [2][6] |
| Boiling Point | 100 °C (at 10 mmHg) | [2][3][6] |
| Melting Point | 103-103.5 °C | [3] |
| Topological Polar Surface Area | 37.3 Ų | [4][7] |
The molecule possesses a single stereocenter at the C1 position of the cyclopropane ring, meaning it exists as a pair of enantiomers: (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid and (R)-(-)-2,2-Dimethylcyclopropanecarboxylic acid. This chirality is of profound importance in drug development, as typically only one enantiomer is responsible for the desired therapeutic effect.
Synthesis and Chiral Resolution
The synthesis of this compound is a multi-step process that typically yields a racemic mixture, which must then be resolved to isolate the desired enantiomer for pharmaceutical use.
General Synthesis Pathway
A common and effective route begins with 2-methylbutenoic acid.[8] The process involves three primary stages: esterification to protect the carboxylic acid, cyclopropanation to form the characteristic three-membered ring, and finally, hydrolysis to restore the carboxylic acid functionality. The choice of a cyclopropanating agent is critical; a Simmons-Smith-type reaction using dibromomethane in the presence of a zinc-copper couple is often employed due to its efficiency.[8]
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution: Isolating the Active Enantiomer
For pharmaceutical applications, isolating a single enantiomer is crucial. The (S)-(+)-enantiomer, in particular, is a key intermediate for the synthesis of Cilastatin, a dehydropeptidase-I inhibitor.[8] Resolution of the racemic acid is often achieved by diastereomeric salt formation. This involves reacting the racemic acid with a chiral resolving agent, such as an optically pure amine like L-carnitine oxalate.[8] The resulting diastereomeric salts possess different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization. Once separated, the desired salt is treated with acid to hydrolyze it, liberating the pure enantiomer.
Caption: Workflow for the chiral resolution of this compound.
Alternatively, enzymatic methods using lipases like Novozym 435 can perform asymmetric hydrolysis on the racemic ester, selectively producing one enantiomer of the acid.[8][9]
Applications in Drug Development
The rigid, three-dimensional structure of the cyclopropyl group is a powerful tool in drug design. Introducing this moiety can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity to target receptors or enzymes.
Key advantages of using the 2,2-dimethylcyclopropane motif include:
-
Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can increase the half-life of a drug in the body.[1]
-
Improved Potency: By fixing the conformation of side chains, the group can optimize interactions with a biological target, leading to increased drug efficacy.[1]
-
Enhanced Pharmacokinetics: The lipophilic nature of the cyclopropyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The most prominent application of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is as a precursor for Cilastatin .[8] Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation by the renal enzyme dehydropeptidase-I, thereby increasing the antibiotic's effectiveness.
Experimental Protocol: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
The conversion of the carboxylic acid to its corresponding amide is a common subsequent step in the synthesis of many active pharmaceutical ingredients. The following protocol outlines a representative procedure for this conversion using the (S)-(+)-enantiomer.
Objective: To synthesize (S)-(+)-2,2-Dimethylcyclopropanecarboxamide from (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid.
Materials:
-
(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonia (NH₃) gas or aqueous solution
-
Deionized water
-
Round bottom flask, condenser, thermometer, agitator
Procedure:
-
Acid Chloride Formation:
-
In a round bottom flask equipped with an agitator and condenser, dissolve 28.5 g of (S)-2,2-dimethylcyclopropane carboxylic acid in 114 g of dichloromethane.[10]
-
While maintaining the solution at room temperature (20°C), slowly add 29.7 g of thionyl chloride.[10] The causality here is the conversion of the carboxylic acid to the more reactive acid chloride, facilitated by SOCl₂. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
-
Allow the reaction to proceed until gas generation ceases, indicating the completion of acid chloride formation.
-
-
Amidation:
-
Cool the reaction mixture to -15°C using an appropriate cooling bath. This is critical to control the high reactivity of the acid chloride with ammonia and prevent side reactions.
-
Slowly bubble 12.8 g of ammonia gas through the solution (or add an equivalent amount of concentrated aqueous ammonia) while maintaining the temperature at -15°C.[10]
-
Once the addition is complete, allow the reaction to stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Add 200 mL of water to the reaction mixture and agitate for 15 minutes to quench any remaining reactive species and dissolve the ammonium chloride byproduct.[10]
-
Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and filter.
-
Distill the organic phase to recover the solvent and any low-boiling point materials.[10]
-
The resulting crude product, S-2,2-dimethylcyclopropane carboxamide, can be further purified by recrystallization from a suitable solvent like methanol to yield a white crystalline powder.[10]
-
-
Verification:
-
The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR spectroscopy, and its optical purity can be determined using chiral HPLC.
-
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its unique cyclopropane structure offers significant advantages in drug design, leading to more stable and potent therapeutic agents. A thorough understanding of its properties, synthesis, and chiral resolution is essential for researchers and scientists working to develop the next generation of pharmaceuticals. The well-established synthetic routes and the critical role of its (S)-enantiomer in drugs like Cilastatin underscore its continued importance in the field.
References
- 1. cas 75885-59-5|| where to buy this compound [english.chemenu.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2-DIMETHYL CYCLOPROPYL CARBOXYLIC ACID CAS#: 75885-59-5 [m.chemicalbook.com]
- 4. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 10. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis - chemicalbook [chemicalbook.com]
reactivity and stability of the cyclopropane ring in 2,2-Dimethylcyclopropanecarboxylic acid
An In-Depth Technical Guide to the Reactivity and Stability of the Cyclopropane Ring in 2,2-Dimethylcyclopropanecarboxylic Acid
Abstract
The cyclopropane ring, a motif of fundamental interest in organic chemistry, presents a unique confluence of high ring strain and specific electronic properties that render it a versatile building block in modern synthesis and drug development.[1] This guide provides a detailed examination of the cyclopropane moiety within the context of this compound. We will dissect the intrinsic factors governing the ring's stability, such as its unique bonding structure and the influence of substituents, and explore how these factors dictate its reactivity in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this important structural unit.
The Fundamental Nature of the Cyclopropane Ring: Strain and Electronic Structure
The chemistry of cyclopropane is dominated by one overriding feature: approximately 27.6 kcal/mol of ring strain.[2][3][4][5] This substantial stored energy, compared to a strain-free cyclohexane reference, is the primary thermodynamic driving force for the ring-opening reactions that characterize its reactivity.[1][6] The origin of this strain is twofold:
-
Angle Strain: The rigid triangular geometry forces the internal C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[2]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, introducing additional instability.[2][7]
To accommodate this geometric constraint, the carbon-carbon bonds are not simple sigma (σ) bonds. The bonding is best described by two complementary models:
-
The Coulson-Moffitt (Bent-Bond) Model: This model proposes that the carbon atoms use hybrid orbitals with more p-character for the C-C bonds, causing the regions of maximum orbital overlap to lie outside the direct internuclear axes. These "bent" or "banana" bonds are weaker than typical C-C bonds and possess significant π-character, explaining why cyclopropane can sometimes react like an alkene.[2][8]
-
The Walsh Orbital Model: This model provides a molecular orbital perspective. It constructs the MOs of cyclopropane from the frontier orbitals of three CH₂ fragments.[9][10] The key insight is the formation of a high-energy, occupied molecular orbital (HOMO) that has π-symmetry along the periphery of the ring, and a low-energy, unoccupied molecular orbital (LUMO). This HOMO-LUMO profile makes the cyclopropane ring susceptible to attack by both electrophiles and nucleophiles.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Conventional strain energies of cyclopropane, cyclobutane, and small heterocycles revisited | Poster Board #1064 - American Chemical Society [acs.digitellinc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 10. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 11. scribd.com [scribd.com]
- 12. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
A Comprehensive Technical Guide to the Solubility of 2,2-Dimethylcyclopropanecarboxylic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylcyclopropanecarboxylic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of the molecule, qualitative and extrapolated quantitative solubility data, standardized experimental protocols for solubility determination, and the underlying thermodynamic principles governing its behavior in solution.
Introduction: The Significance of Solubility in a Scientific Context
This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold and carboxylic acid functionality make it a valuable synthon for the creation of complex molecular architectures with specific biological activities. Understanding and controlling the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and ultimately, its bioavailability in active pharmaceutical ingredients (APIs).
This guide aims to provide a foundational understanding of the solubility of this compound, enabling scientists to make informed decisions in solvent selection, process optimization, and formulation development.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key determinants are its compact and rigid cyclopropane ring, the polar carboxylic acid group, and the nonpolar dimethyl substituents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow oily liquid | --INVALID-LINK-- |
| Boiling Point | ~160-165 °C | --INVALID-LINK-- |
| Density | ~0.96 g/cm³ | --INVALID-LINK-- |
| pKa | ~4.99 (Predicted) | --INVALID-LINK-- |
| LogP | 1.11 | --INVALID-LINK-- |
The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts solubility in polar solvents. However, the hydrocarbon backbone, consisting of the cyclopropane ring and two methyl groups, contributes to its nonpolar character. The predicted LogP value of 1.11 suggests a degree of lipophilicity, indicating that it will also have an affinity for less polar organic solvents. The overall solubility profile is a result of the interplay between these opposing characteristics.
Solubility Profile: A Solvent-by-Solvent Analysis
Qualitative Solubility of this compound:
| Solvent | Qualitative Solubility |
| Chloroform | Sparingly Soluble |
| Methanol | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Sparingly Soluble |
To provide a more quantitative insight, we can analyze the solubility data of a structurally analogous compound, (S)-(+)-2,2-dimethylcyclopropane carboxamide . The replacement of the hydroxyl group in the carboxylic acid with an amino group in the amide will influence solubility, primarily by altering the hydrogen bonding capacity. Amides are also capable of hydrogen bonding, and this data serves as a valuable proxy for estimating the behavior of the parent carboxylic acid.
Quantitative Solubility of (S)-(+)-2,2-dimethylcyclopropane carboxamide (Mole Fraction, x) at Various Temperatures [1]
| Temperature (K) | Toluene | Dichloromethane | Trichloromethane | Ethyl Acetate | Ethanol |
| 283.15 | 0.0028 | 0.0485 | 0.0412 | 0.0198 | 0.0531 |
| 288.15 | 0.0035 | 0.0569 | 0.0493 | 0.0235 | 0.0623 |
| 293.15 | 0.0043 | 0.0664 | 0.0586 | 0.0279 | 0.0728 |
| 298.15 | 0.0053 | 0.0772 | 0.0693 | 0.0331 | 0.0847 |
| 303.15 | 0.0065 | 0.0894 | 0.0815 | 0.0391 | 0.0983 |
| 308.15 | 0.0079 | 0.1033 | 0.0955 | 0.0461 | 0.1138 |
| 313.15 | 0.0096 | 0.1191 | 0.1116 | 0.0542 | 0.1314 |
| 318.15 | 0.0117 | 0.1370 | 0.1301 | 0.0636 | 0.1515 |
| 323.15 | 0.0142 | 0.1575 | 0.1513 | 0.0746 | 0.1744 |
Interpretation and Extrapolation for this compound:
-
Polar Protic Solvents (e.g., Ethanol): The high solubility of the amide in ethanol suggests that this compound will also be highly soluble in such solvents. The carboxylic acid can form strong hydrogen bonds with alcohols, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane): The moderate to good solubility of the amide in these solvents indicates that the carboxylic acid will likely exhibit similar behavior. The dipole-dipole interactions between the solute and solvent molecules will play a significant role.
-
Nonpolar Solvents (e.g., Toluene): The lower solubility of the amide in toluene suggests that the carboxylic acid will also have limited solubility in nonpolar aromatic solvents. While the hydrocarbon portion of the molecule has an affinity for toluene, the highly polar carboxylic acid group limits miscibility.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the principles of thermodynamics, specifically the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
Where:
-
ΔH_mix is the enthalpy of mixing, which represents the energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_mix is the entropy of mixing, which is generally positive and favors dissolution.
The "like dissolves like" principle is a useful heuristic that is grounded in the enthalpy of mixing. Polar solutes dissolve in polar solvents because the energy required to break the respective intermolecular forces is compensated by the formation of strong new interactions.
Figure 1: A conceptual diagram illustrating the energetic contributions to the dissolution process of a carboxylic acid.
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility requires a robust and reproducible experimental methodology. The following protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be experimentally verified.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours in the shaker bath to maintain the temperature.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the mass of the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Figure 2: Workflow for the experimental determination of solubility using the isothermal shake-flask method.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide valuable estimations of solubility. These models range from simple empirical relationships to complex thermodynamic calculations and machine learning algorithms.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the molecular structure of a compound with its physical properties, including solubility.[3] They utilize molecular descriptors to build a statistical model that can predict the solubility of new compounds.
-
Thermodynamic Models: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[3]
-
Machine Learning: With the availability of large solubility datasets, machine learning algorithms, such as deep neural networks and gradient boosting machines, are increasingly being used to develop highly accurate predictive models.[4][5]
While these models are powerful tools, their predictions should be interpreted with caution and, whenever possible, validated with experimental data.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a lack of direct quantitative data necessitates the use of qualitative information and data from a close structural analog, the principles and methodologies outlined herein provide a robust framework for scientists working with this important molecule.
Future work should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically and synthetically relevant solvents across different temperatures. This data would be invaluable for the development of more accurate predictive models and for the optimization of processes involving this versatile chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes & Protocols for the Asymmetric Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid
Foreword: The Significance of Stereochemical Precision
(S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid is a chiral building block of significant pharmaceutical importance. Its primary application lies in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I.[1] Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its rapid degradation, thereby enhancing its efficacy.[1][2] The biological activity of Cilastatin is critically dependent on the (S)-enantiomer of its 2,2-dimethylcyclopropane moiety.[2] Consequently, the development of efficient and highly stereoselective synthetic routes to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is a pivotal challenge in medicinal and process chemistry. This document provides an in-depth guide to the prevailing methodologies for its asymmetric synthesis, offering both theoretical understanding and practical, detailed protocols for researchers in drug discovery and development.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a chiral molecule like (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid necessitates a strategy that can effectively control the three-dimensional arrangement of atoms. The primary methodologies that have proven successful in this endeavor can be broadly categorized into three main approaches:
-
Enzymatic Resolution: This technique leverages the inherent stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.
-
Catalytic Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst to direct the formation of the cyclopropane ring from an achiral olefin, favoring the formation of one enantiomer over the other.
-
Chiral Auxiliary-Mediated Synthesis: In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Each of these strategies offers distinct advantages and is suited to different scales and synthetic contexts. The following sections will delve into the mechanistic underpinnings and provide detailed protocols for each of these powerful techniques.
Method 1: Enzymatic Resolution of a Racemic Ester
Principle and Rationale:
Enzymatic resolution is a widely employed and highly effective method for accessing enantiomerically pure compounds. This approach relies on the remarkable ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, a common strategy is the enantioselective hydrolysis of a racemic ester precursor, such as ethyl (±)-2,2-dimethylcyclopropanecarboxylate. The lipase Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated excellent selectivity and activity in this transformation.[3][4] The enzyme preferentially hydrolyzes the (S)-ester to the desired (S)-carboxylic acid, while the (R)-ester remains largely unreacted. The separation of the resulting acid and the unreacted ester is then straightforward.
The choice of solvent system is critical in this biotransformation. While aqueous buffers are the natural medium for enzymes, the low solubility of the hydrophobic ester substrate can limit reaction rates. The addition of a co-solvent, such as N,N-dimethylformamide (DMF), can enhance substrate solubility, leading to improved reaction yields and shorter reaction times.[3]
Workflow for Enzymatic Resolution
References
Application Notes & Protocols: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid. The enantiomerically pure forms of this acid, particularly the (S)-(+)-enantiomer, are critical building blocks in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for classical diastereomeric salt crystallization, enzymatic resolution, and chromatographic separation techniques. Each protocol is presented with a focus on the underlying scientific principles, experimental causality, and self-validating system design to ensure reproducibility and high enantiomeric purity.
Introduction: The Significance of Chiral this compound
This compound is a chiral molecule existing as a pair of enantiomers. While the racemic mixture can be synthesized readily, the biological activity of many pharmaceuticals derived from this scaffold is often enantiomer-specific. The (S)-(+)-enantiomer of this compound is a crucial precursor for Cilastatin.[1][3] The quality and optical purity of this intermediate directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, robust and efficient methods for resolving the racemic mixture are of paramount importance in pharmaceutical manufacturing.[4][5][6] This guide explores the three primary strategies for achieving this separation.
Principle of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7] Since enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), direct separation is not feasible.[8] Resolution strategies rely on converting the enantiomers into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization or chromatography.[7][8]
The logical workflow for classical and chromatographic resolution is depicted below.
Diagram 1: General workflow for chiral resolution.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This is a widely used industrial method that involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[7][8] The resulting diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[7]
Causality of Experimental Choices
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant solubility difference. For this compound, chiral amines such as optically active 1-(3-methoxyphenyl)-ethylamine have proven effective.[9]
-
Solvent Selection: The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents and solvent mixtures. The goal is to find a system where one salt crystallizes out in high purity while the other remains in the mother liquor.
Protocol: Resolution with (R)-1-(3-Methoxyphenyl)ethylamine
This protocol is based on the principle of forming diastereomeric ammonium carboxylate salts.[9]
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve 1.0 molar equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).
-
Gently warm the solution to ensure complete dissolution.
-
In a separate flask, dissolve 0.5 molar equivalents of (R)-1-(3-methoxyphenyl)ethylamine in the same solvent. The use of 0.5 equivalents is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other enantiomer and the remaining acid in solution.
-
Slowly add the amine solution to the acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration. These crystals will be enriched in one diastereomer.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The optical purity of the crystallized salt can be enhanced by recrystallization from the same or a different solvent system until a constant optical rotation is achieved.
Step 3: Liberation of the Enantiomerically Pure Acid
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 2M hydrochloric acid, until the pH is approximately 1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.[8]
-
Extract the liberated enantiomerically pure this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure enantiomer.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
Step 4: Analysis
-
Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10][11]
-
Measure the optical rotation using a polarimeter.
| Parameter | Specification | Rationale |
| Racemic Acid | 1.0 eq. | The substrate for resolution. |
| Chiral Amine | 0.5 eq. | To selectively precipitate one diastereomeric salt. |
| Solvent | Ethanol/Acetone | Must be screened for optimal solubility differences. |
| Crystallization Temp. | Cool to 0-4 °C | To maximize the yield of the less soluble salt. |
| Liberation Acid | 2M HCl | To break the diastereomeric salt.[8] |
Method 2: Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods.[12] This technique utilizes enzymes, typically lipases or esterases, which can stereoselectively catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other unreacted.[12][13][14]
Causality of Experimental Choices
-
Enzyme Selection: Lipases are commonly employed due to their broad substrate specificity and high enantioselectivity. Novozym 435, an immobilized lipase from Candida antarctica, is particularly effective for the hydrolysis of ethyl 2,2-dimethylcyclopropanecarboxylate.[12][13] The immobilization allows for easy recovery and reuse of the biocatalyst.
-
Substrate Form: The carboxylic acid is first converted to an ester (e.g., ethyl or methyl ester) because lipases catalyze the hydrolysis of esters.[3][13]
-
Reaction Medium: The reaction is typically performed in a buffered aqueous solution. However, the low solubility of the ester substrate can limit the reaction rate. Adding a co-solvent like N,N-dimethylformamide (DMF) can significantly enhance substrate solubility and overall yield.[13][15]
-
pH Control: The hydrolysis of the ester produces the carboxylic acid, which will lower the pH of the medium. Maintaining an optimal pH (typically around 7.2 for Novozym 435) is crucial for enzyme activity and is achieved using a buffer.[12][13]
Diagram 2: Workflow for enzymatic resolution.
Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate
This protocol is optimized for producing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess.[12][13][15]
Step 1: Preparation of Reaction Mixture
-
Prepare a 1 M phosphate buffer and adjust the pH to 7.2.[12][13]
-
In a temperature-controlled reactor (30 °C), add the phosphate buffer.
-
Add N,N-dimethylformamide (DMF) to a final concentration of 15% (v/v) to improve substrate solubility.[13][15]
-
Add racemic ethyl 2,2-dimethylcyclopropanecarboxylate to a final concentration of 65 mmol/L.[12][13]
-
Add the immobilized lipase, Novozym 435, to a concentration of 16 g/L.[12][13]
Step 2: Enzymatic Reaction
-
Stir the mixture at 30 °C. The reaction progress can be monitored by taking aliquots and analyzing the formation of the acid by HPLC.
-
The optimal reaction time is typically around 56-64 hours to achieve approximately 50% conversion, which theoretically yields the highest enantiomeric excess for both the product and the remaining substrate.[12][13]
Step 3: Product Separation and Purification
-
After the reaction, separate the immobilized enzyme by filtration for reuse.
-
Acidify the filtrate to pH 2 with 2M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The (S)-acid will be extracted into the organic phase.
-
To separate the (S)-acid from the unreacted (R)-ester, perform a liquid-liquid extraction. Extract the organic phase with a basic aqueous solution (e.g., 1M sodium bicarbonate). The (S)-acid will move to the aqueous phase as its sodium salt, while the (R)-ester remains in the organic phase.
-
Separate the layers. Acidify the aqueous layer back to pH 2 and re-extract the (S)-acid with an organic solvent.
-
Dry the organic layer containing the (S)-acid over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.
-
The organic layer containing the (R)-ester can be concentrated, and the ester can be hydrolyzed chemically to obtain the (R)-acid.
Step 4: Analysis
-
Determine the yield and enantiomeric excess (e.e.) of the (S)-acid. Under optimal conditions, yields approaching 49% with an e.e. of over 98% can be achieved.[13]
| Parameter | Optimal Value | Reference |
| Enzyme | Novozym 435 | [12][13] |
| Substrate | Ethyl 2,2-dimethylcyclopropanecarboxylate | [12][13] |
| Substrate Conc. | 65 mmol/L | [12][13] |
| Enzyme Conc. | 16 g/L | [12][13] |
| Solvent System | 15% DMF in 1M Phosphate Buffer | [13][15] |
| pH | 7.2 | [12][13] |
| Temperature | 30 °C | [12][13] |
| Reaction Time | ~56 hours | [13] |
| Expected Yield | ~49.0% | [13] |
| Expected e.e. | ~98.7% | [13] |
Method 3: Chromatographic Resolution
Chromatographic techniques offer high resolving power and are particularly useful for analytical-scale separation and for compounds that are difficult to crystallize or are not amenable to enzymatic methods.[10]
Principles of Chromatographic Resolution
Separation is achieved by differential interaction of the enantiomers with a chiral environment. There are two main approaches:
-
Direct Separation: Using a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times.
-
Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[16]
Protocol: Analytical Separation by Chiral HPLC
This protocol outlines a general method for developing an analytical separation to determine the enantiomeric excess.
Step 1: Column and Mobile Phase Selection
-
Select a suitable Chiral Stationary Phase (CSP). For carboxylic acids, columns based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX) can be effective in anion-exchange mode.[17] Polysaccharide-based columns (e.g., CHIRALCEL/CHIRALPAK) are also widely applicable.
-
Choose an appropriate mobile phase. For normal-phase chromatography, mixtures of hexane/isopropanol are common. For anion-exchange columns, polar organic mobile phases with acidic and basic additives are used to control ionization and retention.[17]
Step 2: Method Development
-
Inject the racemic standard of this compound.
-
Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) of the two enantiomeric peaks. Adjust the ratio of the strong to weak solvent and the concentration of additives.
-
Optimize other parameters such as flow rate, column temperature, and detection wavelength for optimal peak shape and sensitivity.
Step 3: Quantification
-
Once the analytical method is validated, inject the sample from the resolution experiment.
-
Integrate the peak areas of the two enantiomers (A1 and A2).
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100
For preparative scale-up, the analytical method conditions are adapted to larger columns and flow rates to isolate gram-to-kilogram quantities of the desired enantiomer.[18]
Conclusion
The chiral resolution of racemic this compound is a critical step in the synthesis of important pharmaceuticals like Cilastatin. This guide has detailed three robust methods: classical diastereomeric crystallization, highly selective enzymatic resolution, and high-purity chromatographic separation. The choice of method depends on factors such as scale, cost, required optical purity, and available equipment. For large-scale industrial production, enzymatic resolution and diastereomeric crystallization are often preferred due to cost-effectiveness, while chromatographic methods are invaluable for analytical validation and can be applied on a preparative scale when other methods fail. Each protocol provided herein is grounded in established scientific principles to guide researchers in achieving efficient and successful chiral separations.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 3. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Intermediates Manufacturer, Pharmaceutical Intermediates Supplier [vvrorganics.co.in]
- 5. An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5166417A - Process for resolution of racemates of this compound - Google Patents [patents.google.com]
- 10. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Synthesis of Cilastatin from 2,2-Dimethylcyclopropanecarboxylic Acid
Abstract
Cilastatin, a critical renal dehydropeptidase-I inhibitor, plays a pivotal role in modern antibiotic therapy by preventing the degradation of carbapenem antibiotics like imipenem.[1][2][3] This guide provides an in-depth exploration of the synthesis of Cilastatin, with a particular focus on the strategic utilization of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid as a key chiral precursor. We will dissect the synthetic pathway, from the critical chiral resolution of the starting material to the final condensation and purification steps. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and experimental rationale to ensure a comprehensive understanding of the process.
Introduction: The Significance of Cilastatin and its Chiral Architecture
Cilastatin's therapeutic efficacy is intrinsically linked to its specific stereochemistry. It functions by inhibiting dehydropeptidase-I, an enzyme located in the brush border of renal tubules that is responsible for the metabolism of imipenem.[1] By blocking this enzymatic degradation, Cilastatin increases the systemic availability and prolongs the antibacterial effect of imipenem.[4] The core of Cilastatin's structure features a substituted heptenoic acid backbone and a crucial L-cysteine moiety. However, the synthesis begins with a much smaller, yet equally important, chiral building block: (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
The cyclopropane ring and the precise stereochemistry at the chiral center of this precursor are fundamental to the final molecular architecture of Cilastatin.[4] Therefore, the initial and most critical phase of the synthesis is the resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid to isolate the desired (S)-enantiomer. The optical purity of this intermediate directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).[5]
Synthetic Strategy Overview
The synthesis of Cilastatin from this compound is a multi-step process that can be broadly categorized into the following key stages:
-
Chiral Resolution: Separation of the racemic this compound to obtain the enantiomerically pure (S)-(+)-isomer.
-
Amidation: Conversion of the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid to its corresponding carboxamide, (S)-(+)-2,2-dimethylcyclopropane carboxamide.
-
Coupling with the Heptenoic Acid Backbone: Reaction of the chiral carboxamide with a suitable heptenoic acid derivative.
-
Thioether Formation: Condensation with L-cysteine to introduce the sulfur-containing side chain.
-
Deprotection and Salt Formation: Removal of any protecting groups and conversion to the final sodium salt form.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall workflow for the synthesis of Cilastatin Sodium.
Experimental Protocols
Protocol 1: Chiral Resolution of this compound
Rationale: The separation of enantiomers is a critical step to ensure the stereochemical purity of the final product. Various chiral resolving agents can be employed, with L-carnitine oxalate being a documented effective choice.[5] This method relies on the formation of diastereomeric salts that exhibit different solubilities, allowing for their separation by fractional crystallization.
Materials:
-
Racemic this compound
-
Thionyl chloride
-
L-carnitine oxalate
-
Appropriate solvent (e.g., ethanol)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Acid Chloride Formation: Convert racemic this compound to its acid chloride by reacting with thionyl chloride.
-
Diastereomeric Salt Formation: React the acid chloride with L-carnitine oxalate in a suitable solvent.[5]
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility will lead to the preferential precipitation of one diastereomer.
-
Isolation and Hydrolysis: Isolate the desired diastereomeric salt by filtration. Hydrolyze the salt using an acid (e.g., HCl) to liberate the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
-
Purification: The resulting (S)-(+)-enantiomer can be further purified by recrystallization.
Note: Enzymatic resolution offers a "greener" alternative. Lipases, such as Novozyme 435, can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the desired (S)-acid.[6][7]
Protocol 2: Synthesis of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide
Rationale: The conversion of the carboxylic acid to the carboxamide is a standard organic transformation. This functional group is required for the subsequent coupling reaction. Ammonolysis is a direct method to achieve this.
Materials:
-
(S)-(+)-2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride or other activating agent
-
Ammonia (aqueous or gaseous)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Activation of Carboxylic Acid: Activate the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, for instance, by converting it to the acid chloride with thionyl chloride.
-
Ammonolysis: React the activated acid with an excess of ammonia. This can be done by bubbling ammonia gas through the reaction mixture or by using a concentrated aqueous solution of ammonia.
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and the crude product is worked up to remove any remaining reagents and byproducts.
-
Purification: The (S)-(+)-2,2-dimethylcyclopropane carboxamide can be purified by recrystallization or column chromatography to achieve high purity.
Protocol 3: Synthesis of Cilastatin Sodium
Rationale: This multi-step protocol involves the formation of the core structure of Cilastatin through a series of coupling and condensation reactions, culminating in the final active compound.
Step 1: Coupling of (S)-2,2-dimethylcyclopropane carboxamide with 7-chloro-2-oxoheptanoate ethyl ester
Materials:
-
(S)-2,2-dimethylcyclopropane carboxamide
-
7-chloro-2-oxoheptanoate ethyl ester
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
A mixture of (S)-2,2-dimethylcyclopropane carboxamide and 7-chloro-2-oxoheptanoate ethyl ester is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid.[8]
-
Water is removed azeotropically to drive the reaction to completion.
-
The resulting product is ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoate.
Step 2: Condensation with L-cysteine and Saponification
Materials:
-
Ethyl 7-chloro-2-((1S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoate
-
L-cysteine methyl ester hydrochloride
-
Potassium phosphate (K3PO4) as a base
-
Tetrahydrofuran (THF) as a solvent
-
Sodium hydroxide (for saponification)
Procedure:
-
The heptenoate derivative is reacted with L-cysteine methyl ester hydrochloride in THF in the presence of a base such as K3PO4 at an elevated temperature (e.g., 80°C). This reaction forms the thioether linkage.
-
The resulting cilastatin dialkyl ester is then saponified using sodium hydroxide to hydrolyze the ester groups to carboxylic acids.[9]
-
The reaction mixture is then acidified to a pH of approximately 3-4 to precipitate the Cilastatin acid.[10]
Step 3: Purification and Salt Formation
Rationale: Purification is crucial to remove impurities, including the undesired E-isomer of Cilastatin. Chromatographic methods are often employed for this purpose.
Materials:
-
Crude Cilastatin acid
-
Non-ionic adsorbent resin[11]
-
Sodium hydroxide or sodium bicarbonate
Procedure:
-
The crude Cilastatin is dissolved in a suitable solvent and passed through a column containing a non-ionic adsorbent resin to remove impurities.[11]
-
The purified Cilastatin acid is then dissolved in a suitable solvent (e.g., a mixture of n-butanol and triethylamine), and a sodium salt (e.g., sodium acetate) is added to precipitate the Cilastatin sodium salt.[10]
-
The final product is filtered, washed, and dried under vacuum.
Analytical Characterization
Rationale: Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized Cilastatin. A combination of spectroscopic and chromatographic techniques is employed.
| Analytical Technique | Purpose | Expected Observations |
| HPLC (High-Performance Liquid Chromatography) | To determine purity and quantify related substances and impurities. | A single major peak corresponding to Cilastatin with retention time matching a reference standard. Impurities should be below specified limits.[12][13][14] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure and stereochemistry. | The spectrum should show characteristic peaks for the cyclopropyl, heptenoic, and cysteine moieties with appropriate chemical shifts and coupling constants. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To further confirm the carbon skeleton of the molecule. | The spectrum should display the correct number of carbon signals corresponding to the structure of Cilastatin. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Cilastatin. |
| Chiral HPLC | To determine the enantiomeric purity of the intermediates and final product. | A single peak for the desired (S)-enantiomer, confirming high enantiomeric excess. |
Troubleshooting and Key Considerations
-
Incomplete Chiral Resolution: This can lead to a diastereomeric mixture in the final product, reducing its efficacy. Optimize crystallization conditions or consider alternative resolution methods.
-
Formation of E/Z Isomers: During the coupling reaction, a mixture of Z (desired) and E (undesired) isomers of the heptenoate can form. The E-isomer can be isomerized to the Z-isomer by heating at a low pH (around 0.5).[11]
-
Low Yields: Each step should be optimized for temperature, reaction time, and stoichiometry of reagents to maximize yield.
-
Purity Issues: Thorough purification of intermediates is crucial to prevent carrying impurities through to the final product. Multiple recrystallizations or chromatographic purifications may be necessary.
Conclusion
The synthesis of Cilastatin from this compound is a well-established yet intricate process that demands careful control over stereochemistry and reaction conditions. The initial chiral resolution of the cyclopropane precursor is a cornerstone of the entire synthesis, dictating the quality of the final API. By understanding the rationale behind each synthetic step and employing rigorous analytical controls, researchers can successfully and efficiently produce high-purity Cilastatin for its vital role in antibiotic therapy.
References
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cilastatin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Process For Preparation Of Cilastatin Acid [quickcompany.in]
- 9. CN101851186A - The synthetic method of cilastatin sodium - Google Patents [patents.google.com]
- 10. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 11. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 12. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 13. veeprho.com [veeprho.com]
- 14. iajps.com [iajps.com]
Application Notes & Protocols: The Central Role of 2,2-Dimethylcyclopropanecarboxylic Acid in Modern Agrochemicals
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical applications of 2,2-dimethylcyclopropanecarboxylic acid and its halogenated derivatives in the agrochemical sector. It delves into the synthesis, mechanism of action, and practical application of synthetic pyrethroids, a dominant class of insecticides for which this cyclopropane scaffold is the foundational structural element. We will explore the causal chemistry that makes this molecule indispensable, provide detailed, field-tested protocols for the synthesis of key pyrethroids, and present data-driven insights into their biological activity. This document is designed to serve as a practical resource for professionals engaged in the research and development of next-generation crop protection agents.
Introduction: The Cyclopropane Core - A Pillar of Insecticide Chemistry
The history of modern insecticides is inextricably linked to the study of natural pyrethrins, compounds extracted from the flowers of Chrysanthemum cinerariaefolium.[1] While potent, these natural insecticides suffer from rapid photodegradation, limiting their efficacy in agricultural settings.[1] This limitation spurred the development of synthetic analogues—pyrethroids—that retain the high insecticidal activity and low mammalian toxicity of their natural counterparts but possess significantly enhanced environmental stability.
At the heart of many of the most successful second-generation photostable pyrethroids lies the This compound scaffold.[2] This seemingly simple three-membered ring is the cornerstone of the "acid moiety" of the final insecticidal ester. By modifying this core, particularly with the introduction of a dihalovinyl group at the C3 position, chemists were able to create molecules with unprecedented stability and potency. This guide will focus on these crucial derivatives, specifically the chloro- and bromo-vinyl analogues, which are the direct precursors to blockbuster agrochemicals like Permethrin, Cypermethrin, and Deltamethrin.
The Genesis of Activity: From Carboxylic Acid to Potent Neurotoxin
Synthetic pyrethroids are esters, formed through the condensation of a specific carboxylic acid and an alcohol. The derivatives of this compound provide the essential acidic component.
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid): This is the key intermediate for the synthesis of Permethrin and Cypermethrin.[3][4]
-
(1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid: This specific stereoisomer is the precursor for Deltamethrin, one of the most potent single-isomer pyrethroids.[5]
The final esterification with an alcohol moiety, such as 3-phenoxybenzyl alcohol, completes the synthesis. A critical structural feature that dictates the toxicological profile is the presence or absence of an α-cyano group on this alcohol component.[2][6]
-
Type I Pyrethroids (e.g., Permethrin): Lack an α-cyano group.
-
Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin): Contain an α-cyano group, which generally confers higher insecticidal activity.[2][7]
Table 1: Key Pyrethroids Derived from this compound Derivatives
| Insecticide | Precursor Acid Moiety | Alcohol Moiety | Type |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-Phenoxybenzyl alcohol | Type I |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | Type II |
| Deltamethrin | cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | (S)-α-Cyano-3-phenoxybenzyl alcohol | Type II |
Mechanism of Action: Targeting the Insect Nervous System
Pyrethroids function as potent neurotoxins that selectively target the insect nervous system.[8] Their primary site of action is the voltage-gated sodium channels located in the axonal membranes of nerve cells.[9]
Causality of Action:
-
Binding: The pyrethroid molecule binds to the α-subunit of the sodium channel.[8]
-
Channel Disruption: This binding prevents the channel from closing after an action potential.[9]
-
Persistent Depolarization: The channel remains locked in an open state, allowing an uncontrolled influx of sodium ions (Na+) into the neuron.
-
Hyperexcitability: This leads to repetitive, spontaneous nerve discharges, causing a state of hyperexcitability.
-
Paralysis and Death: The neuron cannot repolarize, leading to a permanent state of depolarization, which results in paralysis (often termed "knockdown") and ultimately the death of the insect.[9]
The α-cyano group in Type II pyrethroids enhances the binding affinity and prolongs the open state of the sodium channels even more significantly than Type I pyrethroids, contributing to their increased potency.[6]
Application Protocols: Synthesis of Key Agrochemicals
The following protocols provide a generalized yet robust methodology for the synthesis of pyrethroid insecticides, using the conversion of the carboxylic acid to its acid chloride and subsequent esterification as a representative workflow.
Protocol 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a critical activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser and gas outlet (to scrub HCl)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the DV-acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
With stirring, slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature. An exothermic reaction and gas evolution will be observed.
-
Once the initial reaction subsides, heat the mixture to reflux (approx. 80-90°C for toluene) for 1-3 hours, or until the evolution of HCl gas ceases.[10] Reaction completion can be monitored by quenching a small aliquot with methanol and analyzing by GC for the disappearance of the starting acid.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is a yellow to brown oil and is typically used in the next step without further purification.[1]
Protocol 2: Synthesis of Permethrin (Esterification)
Rationale: This is a standard nucleophilic acyl substitution reaction. The acid chloride is highly electrophilic, and the hydroxyl group of 3-phenoxybenzyl alcohol acts as the nucleophile. A tertiary amine base like pyridine or triethylamine is essential to scavenge the HCl byproduct, driving the reaction to completion.[10]
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (from Protocol 1)
-
3-phenoxybenzyl alcohol
-
Anhydrous Toluene
-
Pyridine or Triethylamine
-
Reaction vessel under an inert atmosphere
-
Magnetic stirrer and cooling bath (ice/water)
-
Separatory funnel
-
Dilute HCl, saturated NaHCO₃ solution, and brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of the crude acid chloride (1.05 equivalents) in anhydrous toluene to the cooled alcohol solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting alcohol.[11]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude Permethrin as a viscous oil. Further purification can be achieved by column chromatography or distillation if required.[12]
Analytical Methodologies
Ensuring the purity and concentration of both the this compound intermediates and the final pyrethroid products is paramount for quality control and regulatory compliance.
-
Gas Chromatography (GC): This is the most common technique for analyzing pyrethroids. Due to their halogenated nature, an Electron Capture Detector (ECD) provides excellent sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is used for definitive identification and structure elucidation.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is also widely used, particularly for analyzing the thermal stability of formulations and for separating stereoisomers.[13]
-
Human Biomonitoring: Exposure to pyrethroids can be assessed by analyzing urine for specific metabolites. For pyrethroids derived from DV-acid, the key urinary biomarkers are cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA).[2][14] These are typically analyzed by GC-MS after hydrolysis and derivatization.[14]
Conclusion
This compound and its dihalovinyl derivatives are not merely laboratory curiosities; they are the foundational pillars upon which a multi-billion dollar segment of the agrochemical industry is built. Their unique structure imparts the necessary stability and stereochemistry required to create highly effective and photostable pyrethroid insecticides. A thorough understanding of the synthesis pathways, mechanism of action, and analytical methods associated with these compounds, as detailed in this guide, is essential for any scientist or researcher aiming to innovate in the field of crop protection. The continued exploration of this versatile cyclopropane scaffold promises to yield new active ingredients with improved efficacy and enhanced safety profiles for future agricultural applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Permethric acid | C8H10Cl2O2 | CID 91658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deltamethrin - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Pyrethroids: How They Affect Human and Animal Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrethroid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]
- 12. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
esterification protocols for 2,2-Dimethylcyclopropanecarboxylic acid
An Application Guide to the Esterification of 2,2-Dimethylcyclopropanecarboxylic Acid
Abstract
This application note provides a comprehensive technical guide for the esterification of this compound, a critical building block in pharmaceutical synthesis, notably for the renal dehydropeptidase inhibitor Cilastatin.[1] The steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring presents unique challenges, often rendering standard esterification protocols inefficient. This guide details four robust protocols: Fischer-Speier Esterification, Acyl Chloride-Mediated Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each section elucidates the underlying reaction mechanism, discusses the strategic rationale for its application, and provides a detailed, step-by-step protocol suitable for a research and development setting. A comparative analysis is included to assist scientists in selecting the optimal method based on substrate scope, reaction conditions, and scalability.
Introduction: The Challenge of a Hindered Carboxylic Acid
This compound is a valuable chiral intermediate whose esters are precursors to a range of biologically active molecules. However, the tertiary carbon adjacent to the carboxyl group, substituted with two methyl groups, creates significant steric hindrance. This bulkiness shields the carbonyl carbon from nucleophilic attack by an alcohol, making direct acid-catalyzed esterification an equilibrium-limited process that often requires harsh conditions.
Overcoming this steric impediment necessitates either forcing the equilibrium through classical methods or, more elegantly, activating the carboxylic acid to create a more reactive intermediate. This guide explores both approaches, providing researchers with a toolkit of reliable methods.
Method 1: Fischer-Speier Esterification
The Fischer-Speier method is the quintessential acid-catalyzed esterification, relying on the reaction of a carboxylic acid and an alcohol.[2][3] While seemingly straightforward, its application to hindered acids requires specific strategies to achieve acceptable yields.
Principle and Mechanism
The reaction is an equilibrium process.[4][5] A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7] This activation allows the weakly nucleophilic alcohol to attack, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.
To overcome the unfavorable equilibrium, Le Châtelier's principle is exploited by using a large excess of the alcohol (often as the solvent) and/or by actively removing the water byproduct, typically via a Dean-Stark apparatus.[2][8]
Caption: Fischer-Speier Esterification Mechanism.
Protocol: Methyl 2,2-Dimethylcyclopropanecarboxylate Synthesis
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended for higher-boiling alcohols).
-
Reagent Charging: To the flask, add this compound (1.0 eq).
-
Solvent/Reagent: Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux. For methanol, this is approximately 65°C. Monitor the reaction progress by TLC or GC-MS. The reaction may require 8-24 hours to reach equilibrium.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by fractional distillation.
Method 2: Acyl Chloride-Mediated Esterification
This robust, two-step method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate.[9][10]
Principle and Mechanism
The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.[9] The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[10] The resulting acyl chloride is a powerful electrophile that reacts rapidly and irreversibly with the alcohol, even sterically hindered ones, to form the ester. A mild base like pyridine is often added in the second step to scavenge the HCl produced.
Caption: Two-step Acyl Chloride Esterification Workflow.
Protocol: Ethyl 2,2-Dimethylcyclopropanecarboxylate Synthesis
Step A: Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes).
-
Reagent Charging: Add this compound (1.0 eq) to the flask.
-
Reaction: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. A catalytic amount of DMF can accelerate the reaction.
-
Completion: Gently heat the mixture to reflux (approx. 76°C) for 1-2 hours until gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Step B: Esterification
-
Reagent Setup: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (e.g., ethanol, 1.2 eq) and pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Addition: Cool the alcohol solution to 0°C in an ice bath. Add the crude acyl chloride (1.0 eq) dropwise with vigorous stirring. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting ester by column chromatography on silica gel or by distillation.
Method 3: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is a powerful and mild method for forming esters, particularly from sterically hindered or acid-sensitive substrates.[11][12] It relies on a carbodiimide coupling agent and a nucleophilic catalyst.
Principle and Mechanism
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate is prone to a side reaction (an intramolecular acyl migration) to form a stable N-acylurea, which halts the desired reaction.[12] The key to success is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate is not susceptible to rearrangement and is readily attacked by the alcohol to furnish the ester, regenerating the DMAP catalyst.[13] The main drawback is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many solvents and can complicate purification.[8]
Caption: Catalytic cycle of the Steglich Esterification.
Protocol: tert-Butyl 2,2-Dimethylcyclopropanecarboxylate Synthesis
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of DCU will begin to form.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.
Method 4: Mitsunobu Reaction
The Mitsunobu reaction is renowned for its mild, neutral conditions and its ability to achieve stereochemical inversion at a chiral alcohol center.[14] For esterification, it co-activates the alcohol and carboxylic acid, enabling bond formation under conditions suitable for extremely sensitive substrates.
Principle and Mechanism
The reaction involves a redox process between triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a phosphonium salt.[15] The carboxylate anion then displaces DEAD to form an acyloxyphosphonium salt. This powerful intermediate activates the alcohol's hydroxyl group, making it an excellent leaving group. The carboxylate then acts as the nucleophile in an Sₙ2 displacement to form the ester with inversion of configuration at the alcohol's stereocenter.[15][16] The primary byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove.
Caption: Simplified Mitsunobu Reaction Mechanism.
Protocol: Benzyl 2,2-Dimethylcyclopropanecarboxylate Synthesis
-
Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Addition: Cool the solution to 0°C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified, or a precipitation/extraction can be attempted. To precipitate triphenylphosphine oxide, the residue can be dissolved in a minimal amount of DCM and triturated with cold diethyl ether or hexane.
-
-
Purification: The most reliable purification method is column chromatography on silica gel to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.
Comparative Summary of Protocols
| Feature | Fischer-Speier | Acyl Chloride | Steglich (DCC/DMAP) | Mitsunobu |
| Reaction Type | Acyl Substitution (Equilibrium) | Acyl Substitution (Irreversible) | Coupling/Activation | Redox/Coupling |
| Conditions | Acidic, High Temp (Reflux) | Step 1: Reflux; Step 2: 0°C to RT | Mild, 0°C to RT, Neutral/Basic | Mild, 0°C to RT, Neutral |
| Key Reagents | Strong Acid Catalyst | SOCl₂ or (COCl)₂, Pyridine | DCC/EDC, DMAP | PPh₃, DEAD/DIAD |
| Key Advantages | Low-cost reagents, simple setup. | High yield, irreversible, reliable. | Very mild, good for sensitive substrates. | Extremely mild, good for complex molecules. |
| Key Disadvantages | Reversible, harsh conditions, requires excess alcohol. | Two steps, corrosive/toxic reagents. | Stoichiometric byproduct (DCU) removal. | Stoichiometric byproducts (Ph₃P=O) removal, expensive reagents. |
Conclusion
The successful esterification of the sterically hindered this compound is readily achievable through several distinct synthetic strategies. For large-scale, cost-effective synthesis where the alcohol is inexpensive, the Fischer-Speier method remains viable. For high-yield, reliable conversions, the acyl chloride route is superior. When dealing with sensitive functional groups or requiring mild conditions, Steglich esterification provides an excellent balance of reactivity and gentleness. Finally, for the most delicate substrates or specialized applications, the Mitsunobu reaction offers unparalleled mildness, albeit at a higher cost and with more complex purification. The choice of protocol should be guided by the specific alcohol, the presence of other functional groups, and the desired scale of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides from 2,2-Dimethylcyclopropanecarboxylic Acid Derivatives
Introduction: The Architectural Elegance of Pyrethroids
Pyrethroid insecticides represent a cornerstone of modern pest management, prized for their potent insecticidal activity and relatively low mammalian toxicity.[1][2][3] Their chemical architecture is a testament to nature's ingenuity, inspired by the natural pyrethrins found in chrysanthemum flowers (Chrysanthemum cinerariaefolium).[4][5][6] At the heart of many of these synthetic analogues lies the 2,2-dimethylcyclopropanecarboxylic acid scaffold, a motif that dictates the stereochemistry and, consequently, the biological efficacy of the final molecule.[7][8] This guide provides an in-depth exploration of the synthetic pathways leading to key pyrethroids from this crucial carboxylic acid and its derivatives, offering both foundational understanding and actionable laboratory protocols for researchers in agrochemistry and drug development.
The general synthetic strategy hinges on the esterification of a cyclopropanecarboxylic acid moiety with a suitable alcohol.[1][9] Modifications to both the acid and alcohol components have given rise to a vast and diverse family of pyrethroids with tailored properties, including enhanced photostability and insecticidal spectrum.[6][7][10] This document will elucidate the synthesis of key acid precursors, the corresponding alcohol moieties, and their eventual coupling to yield commercially significant pyrethroids such as Permethrin, Cypermethrin, and Deltamethrin.
Part 1: Synthesis of Key this compound Precursors
The journey to synthetic pyrethroids begins with the construction of the cyclopropane ring, a feature essential for their neurotoxic action in insects.[8] Two of the most pivotal acid precursors are chrysanthemic acid and its halogenated derivatives.
Chrysanthemic Acid: The Natural Blueprint
Chrysanthemic acid is the foundational structure from which many early pyrethroids were developed.[4][11] Industrially, it is often synthesized via a cyclopropanation reaction.[11]
Protocol 1: General Synthesis of Chrysanthemic Acid
This protocol outlines a common industrial approach involving the reaction of a diene with a diazoacetate, followed by hydrolysis.
Step 1: Cyclopropanation
-
In a suitable reaction vessel equipped with a stirrer and temperature control, charge 2,5-dimethyl-2,4-hexadiene.
-
Add a catalytic amount of a copper or rhodium catalyst.
-
Slowly add ethyl diazoacetate to the reaction mixture while maintaining the temperature between 20-30°C. The diazo compound is hazardous and should be handled with extreme caution.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by gas chromatography (GC).
Step 2: Hydrolysis
-
Once the cyclopropanation is complete, add a solution of sodium hydroxide in ethanol/water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours to facilitate the hydrolysis of the ethyl ester.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield chrysanthemic acid as a mixture of cis and trans isomers.[11]
Halogenated Derivatives: Enhancing Stability and Potency
The introduction of halogen atoms, particularly chlorine or bromine, onto the vinyl side chain of the cyclopropanecarboxylic acid was a significant breakthrough, leading to the development of photostable pyrethroids suitable for agricultural use.[6][9] A key intermediate for many modern pyrethroids is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid).
Protocol 2: Synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid
This protocol describes a common synthetic route to the cis-isomer of DV-acid, a crucial precursor for deltamethrin and cypermethrin.
Step 1: Lactone Formation
-
React 1,1,1-trichloro-4-methyl-3-penten-2-ol with a suitable base (e.g., sodium hydride) in an inert solvent (e.g., THF) to form the corresponding alkoxide.
-
The alkoxide undergoes an intramolecular cyclization to form a trichloromethyl-substituted lactone.
Step 2: Reductive Dechlorination and Hydrolysis
-
Treat the lactone with zinc dust in acetic acid to effect a reductive dechlorination, yielding the dichlorovinyl group and opening the lactone ring to form the carboxylic acid.[12][13]
-
Work-up involves filtration to remove excess zinc, followed by extraction with an organic solvent and purification by crystallization or chromatography to isolate the desired cis-isomer.[14][15]
For many applications, the carboxylic acid is converted to the more reactive acid chloride prior to esterification.[16][17]
Protocol 3: Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride
-
In a flask equipped with a reflux condenser and a dropping funnel, place cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.[17]
-
Slowly add thionyl chloride (SOCl₂) dropwise with stirring under a nitrogen atmosphere.[17]
-
Stir the reaction mixture at room temperature overnight.[17]
-
Distill the crude product under reduced pressure to obtain the pure acid chloride.[17]
Part 2: Synthesis of Key Alcohol Moieties
The alcohol component of the ester linkage is another critical determinant of a pyrethroid's properties. For many potent pyrethroids, a 3-phenoxybenzyl alcohol core, often with an α-cyano group, is utilized.
3-Phenoxybenzyl Alcohol
This alcohol is a key building block for pyrethroids like permethrin.
Protocol 4: Synthesis of 3-Phenoxybenzyl Alcohol
-
In a reaction vessel, dissolve 3-phenoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol.
(S)-α-Cyano-3-phenoxybenzyl Alcohol
The introduction of an α-cyano group enhances the insecticidal potency of pyrethroids, classifying them as Type II pyrethroids.[8][18] The stereochemistry at the α-carbon is crucial for activity.
Protocol 5: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol (Cyanohydrin Formation)
This protocol describes the formation of the cyanohydrin from 3-phenoxybenzaldehyde.
-
In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in a suitable solvent like dichloromethane or tetrahydrofuran (THF).[19]
-
In a separate flask, prepare a solution of sodium cyanide (NaCN) in water. Caution: Sodium cyanide is highly toxic. [19]
-
Cool both solutions in an ice bath.
-
Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.
-
After the addition, slowly add a dilute acid (e.g., acetic acid) to generate HCN in situ, which then reacts with the aldehyde.
-
The resulting cyanohydrin can be used directly in the subsequent esterification step or isolated after an appropriate work-up.
Part 3: Esterification - The Union of Acid and Alcohol
The final and pivotal step in the synthesis of these pyrethroids is the esterification reaction, which couples the cyclopropanecarboxylic acid (or its activated form) with the alcohol moiety.
Core Synthetic Workflow
Caption: General synthetic workflow for pyrethroids.
Synthesis of Permethrin
Permethrin is synthesized from a dichlorinated chrysanthemic acid analogue and 3-phenoxybenzyl alcohol.[6][20]
Protocol 6: Synthesis of Permethrin
-
Dissolve 3-phenoxybenzyl alcohol and a base (e.g., pyridine or triethylamine) in an inert solvent like toluene or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield permethrin.
Synthesis of Cypermethrin
Cypermethrin is the α-cyano analogue of permethrin and is typically synthesized in a one-pot reaction from 3-phenoxybenzaldehyde.[19][21][22]
Protocol 7: One-Pot Synthesis of Cypermethrin
-
In a flask, prepare a mixture of 3-phenoxybenzaldehyde and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in a suitable solvent system (e.g., a biphasic mixture of water and an organic solvent like dichloromethane or THF).[19][21]
-
Cool the mixture to approximately 15°C.[21]
-
Slowly add a solution of sodium cyanide in water dropwise over 30 minutes.[21] This generates the cyanohydrin in situ, which is immediately esterified by the acid chloride.
-
Continue stirring at 15°C for an additional 2 hours.[21]
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution, followed by water until the pH is neutral.[19][21]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield cypermethrin.[19][21]
Synthesis of Deltamethrin
Deltamethrin is a potent pyrethroid composed of a single stereoisomer.[23][24] Its synthesis requires the use of stereochemically pure starting materials, specifically (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid and (S)-α-cyano-3-phenoxybenzyl alcohol.[23][25][26]
Protocol 8: Stereoselective Synthesis of Deltamethrin
-
The synthesis follows a similar esterification procedure as for permethrin and cypermethrin, but with strict control of stereochemistry.
-
The (1R,3R)-cis-dibromo acid (often as the acid chloride) is reacted with the resolved (S)-cyanohydrin in the presence of a base.
-
Alternatively, the racemic ester can be synthesized and the desired (1R, cis, αS)-isomer can be isolated by selective recrystallization.[23]
Data Summary
| Pyrethroid | Acid Moiety | Alcohol Moiety | Key Features |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | 3-Phenoxybenzyl alcohol | First photostable pyrethroid; Type I |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | Higher insecticidal activity than permethrin; Type II |
| Deltamethrin | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | α-Cyano-3-phenoxybenzyl alcohol | Single, highly active stereoisomer; Type II |
Conclusion and Future Perspectives
The synthesis of pyrethroid insecticides from this compound and its derivatives is a mature field of organic chemistry that continues to be of immense importance for global agriculture and public health. The core principles of cyclopropanation, functional group manipulation, and esterification remain central to the production of these vital compounds. Future research in this area is likely to focus on the development of more sustainable and environmentally benign synthetic methods, including the use of enzymatic catalysis and solvent-free reaction conditions.[7] Furthermore, the ongoing challenge of insect resistance will drive the synthesis of novel pyrethroid analogues with modified acid and alcohol moieties to ensure the continued efficacy of this critical class of insecticides.
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrethroid - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 12. prepchem.com [prepchem.com]
- 13. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 21. Cypermethrin synthesis - chemicalbook [chemicalbook.com]
- 22. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Deltamethrin - Wikipedia [en.wikipedia.org]
- 24. Deltamethrin (EHC 97, 1990) [inchem.org]
- 25. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Deltamethrin [drugfuture.com]
Application Notes & Protocols: Enzymatic Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxylic Acid
Abstract
Chiral 2,2-dimethylcyclopropanecarboxylic acid (CDCA) is a pivotal chiral building block, particularly for the synthesis of cilastatin, a renal dehydropeptidase inhibitor, and various pyrethroid insecticides. The biological activity of these final products is critically dependent on their stereochemistry. This guide details a robust and highly selective enzymatic method for producing enantiomerically enriched CDCA. By leveraging the principle of kinetic resolution via lipase-catalyzed hydrolysis of a racemic ester precursor, this bio-catalytic approach offers a greener, more efficient alternative to traditional chemical resolution methods. We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and the rationale behind process parameter selection to ensure reproducibility and success for researchers in drug development and fine chemical synthesis.
The Scientific Foundation: Enantioselective Kinetic Resolution
The core of this application is the enzymatic kinetic resolution (EKR) of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For the synthesis of chiral CDCA, a common and effective strategy is the enantioselective hydrolysis of a racemic ester, such as ethyl (±)-2,2-dimethylcyclopropanecarboxylate.
A lipase, a subclass of hydrolase enzymes, is the biocatalyst of choice. Lipases exhibit a three-dimensional structure that creates a chiral binding pocket, allowing them to differentiate between the two enantiomers of the substrate.[1][2] One enantiomer fits optimally into the enzyme's active site, leading to rapid hydrolysis into the corresponding carboxylic acid. The other enantiomer, being a poor fit, remains largely unreacted as an ester.
For instance, using a lipase like Novozyme 435 (immobilized Candida antarctica lipase B) or a lipase from Candida rugosa, the (S)-(+)-ester can be selectively hydrolyzed to (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, leaving the (R)-(-)-ester unreacted.[3] The reaction is ideally stopped at approximately 50% conversion, which theoretically yields both the product acid and the remaining substrate ester with the highest possible enantiomeric excess (e.e.). The resulting acid and ester can then be easily separated by a standard acid-base extraction.
Figure 1: Conceptual workflow for the lipase-catalyzed kinetic resolution of racemic ethyl 2,2-dimethylcyclopropanecarboxylate.
Field-Proven Insights: Optimizing Key Reaction Parameters
The success of an enzymatic resolution is not merely in following steps but in understanding the causality behind them. Each parameter is a lever that can be adjusted to optimize for yield, enantioselectivity, and reaction time. Biocatalytic reactions are highly sensitive to their environment.[4]
| Parameter | Recommended Setting | Expertise & Rationale |
| Enzyme Selection | Novozyme 435 or Candida rugosa Lipase (CRL) | Novozyme 435 is an immobilized lipase, which simplifies catalyst removal and recycling. It often shows high activity and selectivity.[3] CRL is a cost-effective free enzyme but can sometimes lead to emulsions during workup.[1] The choice depends on cost, scalability, and downstream processing considerations. |
| Substrate | Ethyl 2,2-dimethylcyclopropanecarboxylate | The ethyl ester is a good compromise between reactivity and steric bulk for fitting into the lipase active site. Other esters (e.g., methyl) can be used, but may require re-optimization of conditions. |
| pH | 7.0 - 7.5 | This is the optimal pH range for the activity of many lipases. Critically, as the reaction produces a carboxylic acid, the pH will naturally drop. This must be counteracted by the addition of a base to prevent enzyme inhibition or denaturation. A phosphate buffer is typically used to provide buffering capacity. |
| Temperature | 30 - 40 °C | This temperature range provides a good balance between enzyme activity (which increases with temperature) and enzyme stability (which decreases at higher temperatures). Operating in this "sweet spot" ensures a reasonable reaction rate without significant loss of catalyst over the reaction time. |
| Solvent System | Aqueous buffer with optional co-solvent | The hydrolysis reaction requires water. However, the organic ester substrate may have low solubility. A water-miscible organic co-solvent like DMF or t-butanol can be added in small amounts (5-10% v/v) to improve substrate solubility and enhance the reaction rate.[5] |
| Agitation | 150 - 200 RPM | Adequate mixing is crucial to ensure homogeneity, especially in a biphasic system (aqueous buffer and organic ester), and to facilitate contact between the substrate and the enzyme. For immobilized enzymes, overly vigorous stirring should be avoided to prevent mechanical degradation of the support beads. |
Protocol: Kinetic Resolution of Ethyl (±)-2,2-Dimethylcyclopropanecarboxylate
This protocol is designed as a self-validating system. The progress of the reaction is monitored quantitatively, ensuring a reliable and reproducible outcome.
3.1. Materials & Equipment
-
Ethyl (±)-2,2-dimethylcyclopropanecarboxylate
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Hydrochloric acid (HCl), 2.0 M solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Temperature-controlled shaker or stirred reaction vessel
-
Calibrated pH meter
-
Burette or automated titrator (pH-stat)
-
Separatory funnel
-
Rotary evaporator
3.2. Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a final pH of 7.2.
-
Reaction Setup:
-
To a 250 mL jacketed reaction vessel, add 100 mL of the prepared phosphate buffer (pH 7.2).
-
Add 5.0 g of ethyl (±)-2,2-dimethylcyclopropanecarboxylate.
-
Add 500 mg of Novozyme 435 beads.
-
Commence stirring at 200 RPM and maintain the internal temperature at 35 °C.
-
-
Reaction Monitoring & Control (The Self-Validating Step):
-
Insert a calibrated pH probe into the reaction mixture.
-
The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. The reaction progress is monitored by titrating the mixture with a 1.0 M NaOH solution to maintain the pH at a constant 7.2.
-
Record the volume of NaOH added over time. The reaction is complete (at ~50% conversion) when the volume of added titrant corresponds to the hydrolysis of 50% of the starting ester.
-
-
Reaction Termination & Catalyst Recovery:
-
Once the target conversion is reached (typically 12-24 hours), stop the stirring.
-
Filter the reaction mixture to recover the immobilized Novozyme 435 beads. The beads can be washed with water and then a solvent like isopropanol, dried, and stored for reuse.
-
-
Product Separation (Acid-Base Extraction):
-
Transfer the filtrate to a 500 mL separatory funnel.
-
Add 100 mL of ethyl acetate and shake. Allow the layers to separate.
-
Drain the lower aqueous layer. The upper organic layer contains the unreacted (R)-(-)-ester .
-
Extract the aqueous layer again with 50 mL of ethyl acetate and combine the organic layers.
-
Cool the original aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 2.0 M HCl.
-
Extract the acidified aqueous layer three times with 75 mL portions of ethyl acetate. These combined organic layers contain the product (S)-(+)-acid .
-
-
Isolation:
-
For both the ester and acid fractions: wash the combined organic layers with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Analysis:
Figure 2: Detailed step-by-step experimental workflow for the enzymatic resolution and product separation.
References
- 1. Understanding Candida rugosa lipases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable synthetic intermediate. As a key building block for pharmaceuticals like Cilastatin, optimizing its synthesis is crucial for efficient drug development pipelines.[1] This document moves beyond standard protocols to address the nuanced challenges encountered in the lab, providing field-proven insights grounded in chemical principles.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of this compound, particularly focusing on the prevalent method of cyclopropanation of an isobutylene precursor followed by hydrolysis.
Q1: My cyclopropanation reaction with ethyl diazoacetate (EDA) and isobutylene is resulting in a very low yield and a complex mixture of byproducts. What is the likely cause?
A1: Low yield in this reaction is a classic issue that typically points to one of three areas: the quality of your ethyl diazoacetate (EDA), the efficiency of your catalyst system, or suboptimal reaction conditions that favor side reactions.
-
Expertise & Causality: Ethyl diazoacetate is a high-energy, potentially explosive compound that is sensitive to acid, heat, and certain metals.[2][3][4] Its decomposition generates nitrogen gas and a highly reactive carbene. If not immediately trapped by the alkene (isobutylene), this carbene can engage in a variety of side reactions, including C-H insertion into the solvent or other organic molecules, or dimerization.[5][6] The presence of acid is particularly detrimental, as it rapidly decomposes EDA.[4]
-
Troubleshooting Steps & Self-Validation:
-
Verify EDA Quality: Freshly prepared or newly purchased EDA is paramount. It should be a golden-yellow liquid.[7] A brownish color suggests decomposition. Before use, it is critical to ensure it is free of acid. You can validate this by washing a solution of EDA with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, then drying thoroughly over anhydrous sodium sulfate.[3]
-
Catalyst Choice and Activity: Copper-based catalysts are commonly used to mediate the carbene transfer, making the reaction safer and more selective.[8] Chiral Schiff base-copper complexes, for example, have been shown to be highly effective, achieving high enantiomeric excess.[8] If you are observing low conversion, your catalyst may be poisoned or inactive. Ensure all reagents and solvents are anhydrous and free of impurities that could coordinate to the copper center.
-
Control of Isobutylene: Isobutylene is a gas at room temperature. The reaction must be conducted in a sealed pressure vessel to maintain a sufficient concentration of the alkene in the reaction medium. Poor containment will lead to low concentrations and favor carbene side reactions.
-
Temperature Management: The reaction is exothermic. Running the reaction at too high a temperature can accelerate EDA decomposition and the formation of byproducts.[3] Maintain the recommended temperature profile, often starting at a lower temperature and allowing it to slowly warm.
-
Below is a logic diagram to guide your troubleshooting process for this specific issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Side Reactions in the Cyclopropanation of 2,2-Dimethylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethylcyclopropanecarboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclopropanation reactions. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, experience-driven troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
I. Understanding the Core Reaction and Its Challenges
The synthesis of this compound is a crucial step in the production of various pharmaceuticals, including the antiviral drug Cilastatin.[1] The core of this synthesis often involves the cyclopropanation of an alkene precursor. While several methods exist, including those utilizing diazo compounds or metal-catalyzed reactions, the Simmons-Smith reaction and its modifications are frequently employed.[2][3]
The primary challenge in these reactions is controlling the reactivity of the carbene or carbenoid species to selectively form the desired cyclopropane ring without engaging in undesired side reactions. The presence of a carboxylic acid functional group in the target molecule, or its precursor, adds a layer of complexity due to its acidic proton and potential to coordinate with metal catalysts.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My cyclopropanation reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Reagent Activity:
-
Substrate-Related Issues:
-
Acid-Base Reactions: The carboxylic acid proton is acidic and can be deprotonated by basic reagents or intermediates, quenching the reactive species.
-
Steric Hindrance: The Simmons-Smith reaction, in particular, is sensitive to steric hindrance around the double bond.
-
Solution: While the gem-dimethyl group is a key feature of the target molecule, ensure that the alkene precursor is designed to minimize other steric impediments near the reaction site.
-
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and side reactions. Basic solvents can decrease the reaction rate in Simmons-Smith reactions.[5]
-
Solution: Use anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
-
Temperature Control: Cyclopropanation reactions are often exothermic.
-
Solution: Maintain the recommended temperature profile. Reagent addition is frequently performed at low temperatures (e.g., 0 °C or below), followed by a gradual warming to room temperature.[5]
-
-
Q2: I'm observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: Byproduct formation is a common hurdle. Understanding the potential side reactions is key to mitigating them.
-
Insertion into C-H Bonds: Highly reactive carbenes, particularly those generated from diazomethane photolysis, are notoriously unselective and can insert into C-H bonds, leading to a complex mixture of products.[7]
-
Mitigation:
-
Use a Carbenoid: Employing a Simmons-Smith type reaction, which proceeds via a more stable zinc carbenoid, significantly reduces the likelihood of C-H insertion.[7][10]
-
Catalyst Control: In metal-catalyzed reactions using diazo compounds, the choice of catalyst (e.g., rhodium or copper complexes) can temper the reactivity of the carbene and improve selectivity for cyclopropanation.[11]
-
-
-
Alkene Isomerization: Under certain conditions, the starting alkene can isomerize, leading to the formation of undesired cyclopropane stereoisomers.
-
Mitigation: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product.[6][12] This is a significant advantage over some other methods. Ensure your reaction conditions are not harsh enough to cause isomerization of the starting material.
-
-
Polymerization: The alkene starting material can sometimes polymerize under the reaction conditions.
-
Mitigation:
-
Controlled Addition: Add the cyclopropanating agent slowly to the solution of the alkene to maintain a low concentration of the reactive species.
-
Temperature Management: Maintain a low reaction temperature to disfavor polymerization pathways.
-
-
-
Reaction with the Carboxylic Acid Group:
-
Esterification: If an alcohol is present as a solvent or impurity, the carboxylic acid can undergo esterification, especially under acidic conditions that might be used during workup.
-
Reduction: Some cyclopropanation conditions might involve reagents that could potentially reduce the carboxylic acid.
-
Mitigation: As mentioned in Q1, protecting the carboxylic acid as an ester is the most effective way to prevent side reactions at this functional group.[4]
-
Q3: My purification of this compound is challenging due to persistent impurities. What are some effective purification strategies?
A3: Effective purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Initial Workup:
-
Acid-Base Extraction: After the reaction, a standard workup often involves washing with a mild acid (e.g., 1N HCl) to remove any unreacted zinc salts, followed by a wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.[13] The aqueous layer can then be re-acidified and the product extracted with an organic solvent.
-
Caution: Be mindful of emulsion formation during extractions.
-
-
Chromatography:
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a powerful tool for separating the desired product from non-polar byproducts and other impurities.[13] A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve peak shape, is a good starting point.
-
-
Crystallization:
-
Fractional Crystallization: If a racemic mixture of the carboxylic acid is synthesized and the goal is to resolve the enantiomers, fractional crystallization with a chiral resolving agent can be employed.[1]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be highly effective in removing minor impurities.
-
-
Distillation:
III. Experimental Protocols and Data
Protocol 1: Simmons-Smith Cyclopropanation of Ethyl 2,2-Dimethyl-3-butenoate
This protocol outlines a typical procedure for the cyclopropanation of an ester-protected precursor to this compound.
Step-by-Step Methodology:
-
Zinc-Copper Couple Activation: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and copper(I) chloride in a suitable anhydrous solvent like ether. Gently heat the mixture to activate the zinc.
-
Reaction Setup: Cool the activated zinc-copper couple suspension to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diiodomethane in the same anhydrous solvent dropwise to the suspension. Following this, add a solution of ethyl 2,2-dimethyl-3-butenoate in the same solvent dropwise.
-
Reaction Progression: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the zinc salts. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2,2-dimethylcyclopropanecarboxylate can be purified by vacuum distillation or column chromatography.
-
Hydrolysis: The purified ester can be hydrolyzed to this compound using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidic workup.[1]
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Stereospecificity | Common Side Reactions | Key Advantages |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Yes[6][12] | Low conversion with inactive zinc | High functional group tolerance[3] |
| Furukawa Modification | CH₂I₂, Et₂Zn | Yes | More exothermic | Increased reactivity[6] |
| Diazomethane (Photolytic) | CH₂N₂, hv | Yes[8][9] | C-H insertion, polymerization[7] | Metal-free |
| Catalytic (e.g., Rh, Cu) | Diazoacetate, Catalyst | Yes | Catalyst deactivation | Tunable selectivity[11] |
IV. Visualizing Reaction Pathways
Diagram 1: General Simmons-Smith Reaction Mechanism
Caption: The concerted mechanism of the Simmons-Smith reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.7. Additions involving cyclic intermediates | Organic Chemistry II [courses.lumenlearning.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. orgosolver.com [orgosolver.com]
- 13. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylcyclopropanecarboxylic Acid Esterification
Welcome to the technical support center for the esterification of 2,2-dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of this compound. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Ester Yield
A common challenge in the esterification of this compound is achieving a high yield. This can be attributed to several factors, from reaction equilibrium to steric hindrance.
Potential Cause 1: Unfavorable Reaction Equilibrium
The Fischer esterification, a common method for this conversion, is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, leading to the hydrolysis of the ester and reducing the overall yield.
Solutions:
-
Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. Using the alcohol as the solvent is a practical approach.
-
Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:
-
Dean-Stark Apparatus: This glassware is designed to trap water from an azeotropic mixture with a solvent like toluene or benzene, preventing it from returning to the reaction flask.
-
Drying Agents: The use of desiccants can also remove water from the reaction mixture.
-
Potential Cause 2: Steric Hindrance
The bulky 2,2-dimethyl groups on the cyclopropane ring can sterically hinder the approach of the alcohol to the carbonyl carbon of the carboxylic acid. This is particularly problematic with secondary and tertiary alcohols.
Solutions:
-
Catalyst Choice: While common mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, Lewis acids such as scandium(III) triflate can also be employed. For highly hindered systems, alternative esterification methods might be necessary.
-
Alternative Esterification Methods:
-
Acid Chloride Formation: A two-step process involving the conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, can overcome steric hindrance.
-
Steglich Esterification: This method utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). It proceeds under mild, often neutral pH conditions, making it suitable for acid-sensitive substrates.
-
Potential Cause 3: Inadequate Reaction Time or Temperature
Esterification reactions, particularly with hindered substrates, can be slow. Insufficient reaction time or a temperature that is too low may result in an incomplete reaction.
Solution:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. Continue the reaction until no further conversion is observed.
-
Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to side reactions. Refluxing the reaction mixture is a common practice. The optimal temperature will depend on the specific alcohol and solvent used.
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the final ester product can be compromised by the presence of unreacted starting materials or byproducts.
Potential Cause 1: Incomplete Reaction
As discussed, if the reaction does not go to completion, the final product will be contaminated with unreacted this compound and alcohol.
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for "Low or No Ester Yield" to drive the reaction to completion.
-
Purification: Employ appropriate purification techniques.
Potential Cause 2: Side Reactions
Under strongly acidic conditions and high temperatures, side reactions such as dehydration of the alcohol (especially tertiary alcohols) to form alkenes can occur.
Solution:
-
Milder Conditions: If side reactions are significant, consider using milder catalysts or alternative esterification methods like the Steglich esterification.
-
Temperature Control: Avoid excessively high reaction temperatures.
Issue 3: Difficulty in Product Isolation and Purification
The physical properties of the ester and the presence of excess reagents can complicate the workup and purification process.
Potential Cause 1: Emulsion Formation During Extraction
During the aqueous workup to remove the acid catalyst and excess alcohol, emulsions can form, making phase separation difficult.
Solution:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Addition of More Solvent: Diluting the organic phase with more solvent can sometimes resolve emulsion issues.
Potential Cause 2: Co-distillation or Similar Boiling Points
If the boiling point of the ester product is close to that of the alcohol or other impurities, purification by simple distillation can be challenging.
Solution:
-
Fractional Distillation: For compounds with close boiling points, fractional distillation provides better separation than simple distillation.
-
Chromatography: Column chromatography is a highly effective method for separating compounds with similar physical properties.
-
Recrystallization: If the ester is a solid at room temperature, recrystallization can be an excellent purification method.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the esterification of this compound.
Q1: What is the mechanism of the Fischer esterification?
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several reversible steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Q2: Which acid catalyst is best for the esterification of this compound?
Commonly used strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective catalysts for Fischer esterification. The choice may depend on the scale of the reaction and the sensitivity of the substrates. For laboratory-scale reactions, sulfuric acid is often used due to its low cost and effectiveness.
Q3: Can I use a base as a catalyst for this esterification?
Direct base-catalyzed esterification of a carboxylic acid and an alcohol is generally not feasible. A strong base would deprotonate the carboxylic acid to form a carboxylate anion, which is a poor electrophile and will not react with the alcohol. However, the carboxylate can be reacted with a good electrophile, such as an alkyl halide, in a nucleophilic substitution reaction to form an ester.
Q4: How does the choice of alcohol affect the reaction?
The structure of the alcohol significantly impacts the rate and success of the esterification.
-
Primary alcohols react the fastest due to less steric hindrance.
-
Secondary alcohols react more slowly.
-
Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination reactions to form alkenes under acidic conditions.
Q5: What are some key applications of this compound and its esters?
This compound and its derivatives are important intermediates in the synthesis of various commercial products. For instance, they are crucial building blocks for pyrethroid insecticides, such as permethrin and cypermethrin. The chiral S-(+)-enantiomer is a key intermediate in the production of Cilastatin, a renal dehydropeptidase inhibitor used in combination with certain antibiotics.
Section 3: Experimental Protocols and Data
Standard Protocol for Fischer Esterification of this compound with Ethanol
This protocol
Technical Support Center: Troubleshooting Low Stereoselectivity in 2,2-Dimethylcyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereoselectivity in their synthetic routes. As a key intermediate in the production of pharmaceuticals like Cilastatin, achieving high stereochemical purity is often critical. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues of low stereoselectivity in your cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation of isobutylene (2-methylpropene) with a diazoacetate is resulting in a nearly 1:1 mixture of enantiomers. What are the most likely causes?
A1: Achieving high enantioselectivity in the synthesis of this compound hinges on the effective transfer of chirality from a catalyst to the forming cyclopropane ring. A racemic or near-racemic mixture suggests a fundamental issue with your asymmetric induction. Here are the primary factors to investigate:
-
Absence or Inactivity of a Chiral Catalyst: The most straightforward cause is the lack of a suitable chiral catalyst. Without one, the reaction will proceed to give a racemic mixture. If you are using a chiral catalyst, its activity might be compromised.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvent can act as catalyst poisons, inhibiting the desired catalytic cycle.
-
Incorrect Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction (non-catalyzed), which will be racemic.
-
Reaction Temperature: Higher temperatures can sometimes overcome the energetic preference for one enantiomeric pathway over the other, leading to reduced enantioselectivity.
Q2: I'm using a chiral copper-Schiff base catalyst, but my enantiomeric excess (e.e.) is still below 80%. How can I improve this?
A2: Copper complexes with chiral Schiff base ligands are well-established for asymmetric cyclopropanation. If you're observing suboptimal enantioselectivity, consider the following optimization strategies:
-
Ligand Structure: The steric and electronic properties of the Schiff base ligand are paramount. Bulkier ligands often create a more defined chiral pocket around the metal center, leading to better stereochemical communication. Consider ligands derived from hindered amino acids or those with bulky substituents near the coordination site.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state of the reaction. Non-coordinating, non-polar solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction. A solvent screen is a valuable optimization step.
-
Diazo Reagent: The steric bulk of the ester group on the diazoacetate can have a profound impact on stereoselectivity. Increasing the steric hindrance of this group can enhance the facial selectivity of the carbene transfer. For instance, transitioning from ethyl diazoacetate to a bulkier ester like tert-butyl or menthyl diazoacetate can significantly improve e.e.
Q3: My synthesis is producing the desired diastereomer, but with low enantioselectivity. How do I address this?
A3: This scenario indicates that while the relative orientation of the substituents on the cyclopropane ring is being controlled (diastereoselectivity), the absolute stereochemistry is not (enantioselectivity). This is a common challenge. Here's how to approach it:
-
Chiral Auxiliaries: An alternative to a chiral catalyst is the use of a chiral auxiliary. By attaching a chiral molecule to your starting material (e.g., forming a chiral ester), you can direct the cyclopropanation to one face of the double bond. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
-
Enzymatic Resolution: If your synthesis consistently produces a racemic mixture, enzymatic resolution can be a highly effective downstream solution. Lipases, for example, can selectively hydrolyze one enantiomer of an ester precursor, allowing for the separation of the desired enantiomer of the carboxylic acid. Novozyme 435 has shown high enantioselectivity for the hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate.
Troubleshooting Guide
Problem: Low Diastereoselectivity (Incorrect cis/trans Ratio)
When synthesizing substituted cyclopropanes, controlling the relative stereochemistry of the newly formed ring is crucial. For many applications, a specific diastereomer (e.g., cis or trans) is required.
Q4: My reaction is yielding a mixture of cis and trans isomers. How can I favor the formation of the desired diastereomer?
A4: Diastereoselectivity in cyclopropanation is influenced by the interplay of steric and electronic factors in the transition state. To favor a specific diastereomer:
-
Catalyst Choice: Certain catalyst systems are known to favor the formation of specific diastereomers. For example, some rhodium(II) catalysts are known for their high cis-selectivity in certain cyclopropanations.
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Steric Hindrance: The steric bulk of both the olefin and the carbene precursor can influence the diastereomeric ratio. A systematic variation of these components can reveal trends that favor your desired isomer.
Problem: Inconsistent Results and Poor Reproducibility
Inconsistent stereoselectivity from batch to batch is a frustrating issue that points to subtle, uncontrolled variables in your experimental setup.
Q5: I'm observing significant batch-to-batch variation in the stereoselectivity of my reaction. What should I investigate?
A5: Poor reproducibility is often traced back to the quality and handling of reagents and the precise control of reaction conditions.
-
Purity of Reagents and Solvents:
-
Diazo Compounds: Diazo compounds can be unstable. Ensure they are freshly prepared and purified. Impurities can lead to side reactions or catalyst deactivation.
-
Olefin: Ensure the olefin is free from polymerization inhibitors or other additives that could interfere with the catalyst.
-
Solvent: Trace amounts of water or other coordinating impurities in the solvent can deactivate the catalyst. Use freshly distilled or anhydrous grade solvents.
-
-
Catalyst Preparation and Handling:
-
Moisture and Air Sensitivity: Many catalysts are sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activation: Some catalysts require an activation step. Ensure this procedure is followed consistently.
-
-
Reaction Conditions:
-
**Temperature Control
-
Technical Support Center: Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic protocols. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic routes and address common challenges in byproduct formation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their associated byproducts?
A1: The primary synthetic strategies involve the cyclopropanation of an isobutylene equivalent. The choice of method significantly influences the byproduct profile.
-
Simmons-Smith Reaction: This classic method utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species that reacts with an alkene.[1][2] While effective, potential byproducts include zinc iodide, which is typically removed during aqueous workup.[1][2] In some cases, methylation of heteroatoms present in the substrate can occur as a side reaction.[3]
-
Diazoacetate Method: The reaction of a diazoacetate with isobutylene (or a precursor) in the presence of a metal catalyst (e.g., copper or rhodium) is a widely used industrial method.[4][5][6] A key challenge with this route is the potential for dimerization of the diazoacetate and the formation of isomeric cyclopropane products.[7] In the synthesis of related compounds like chrysanthemic acid, this method can produce a mixture of cis- and trans-isomers.[8][9]
-
Alternative Routes: Other methods include intramolecular alkylation of chiral enolates and biocatalytic approaches.[10][11] Byproducts in these routes are highly specific to the chosen reagents and conditions. For instance, biocatalytic routes may leave residual biological materials that require specific purification steps.[11]
Q2: I am observing a significant amount of unreacted starting material. What are the likely causes?
A2: Incomplete conversion can stem from several factors:
-
Reagent Purity and Activity: The quality of the cyclopropanating agent is critical. For Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and activated to ensure reactivity.[2] For diazoacetate methods, the purity of the diazo compound is paramount.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Cyclopropanation reactions can be sensitive to temperature fluctuations. Ensure the reaction is maintained at the optimal temperature as determined by literature or internal optimization studies.
-
Solvent Purity: The presence of moisture or other impurities in the solvent can quench the reactive intermediates. Always use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Q3: My final product is a mixture of stereoisomers. How can I improve the stereoselectivity or separate the desired isomer?
A3: Achieving high stereoselectivity is a common challenge.
-
Chiral Catalysts: For diazoacetate cyclopropanations, the use of chiral rhodium or copper catalysts can induce high levels of enantioselectivity.[6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to a specific face of the double bond.[10]
-
Resolution: If a racemic or diastereomeric mixture is obtained, classical resolution techniques can be employed. This often involves forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[12][13][14] For example, alkaloids like ephedrine or quinine have been used for this purpose.[13] Enzymatic resolution is another powerful technique.[12]
Troubleshooting Guides
This section provides structured approaches to common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Non-Cyclopropane Byproducts
If your analysis (e.g., GC-MS, NMR) indicates the presence of unexpected byproducts, consider the following workflow for identification and removal.
Experimental Workflow for Byproduct Identification and Removal
Caption: Workflow for byproduct identification and removal.
Protocol: Acid-Base Extraction for Carboxylic Acid Purification
This protocol is effective for separating the desired carboxylic acid from neutral organic byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Rationale: The acidic proton of the carboxylic acid readily reacts with the weak base, while most neutral organic byproducts will remain in the organic layer.
-
-
Separation: Separate the aqueous layer containing the carboxylate salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1N HCl) until the pH is acidic (pH ~2). The this compound will precipitate out if it is a solid, or it can be extracted with a fresh portion of organic solvent.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Issue 2: Removal of Residual Metal Catalysts
For syntheses employing metal catalysts (e.g., Rh, Cu, Zn), residual metals can contaminate the final product.
Troubleshooting Table: Metal Catalyst Removal
| Catalyst Type | Common Byproduct | Recommended Removal Technique | Rationale & Key Considerations |
| Rhodium/Copper | Metal complexes | Silica Gel Chromatography: Pass the crude product through a short plug of silica gel. | The polar metal complexes will adsorb onto the silica, while the less polar product elutes. |
| Zinc (from Simmons-Smith) | Zinc salts (e.g., ZnI₂) | Aqueous Workup: Wash the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] | Ammonium chloride complexes with the zinc salts, facilitating their removal into the aqueous phase. |
Issue 3: Isomeric Byproducts
The formation of cis/trans isomers is a common issue, particularly in the synthesis of chrysanthemic acid and its analogues.[8][9]
Logical Flow for Isomer Separation
Caption: Decision tree for separating isomeric byproducts.
Protocol: Separation of Diastereomeric Salts via Fractional Crystallization
This protocol is a common method for resolving racemic mixtures of carboxylic acids.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., acetonitrile or ethyl acetate).[13] Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(-)-α-phenylethylamine).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization.[13]
-
Rationale: The two diastereomeric salts will have different physical properties, including solubility. One salt will preferentially crystallize from the solution.
-
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 1N HCl) to regenerate the enantiomerically enriched carboxylic acid.
-
Extraction: Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral shift reagent.
By systematically addressing these common issues, researchers can improve the purity and yield of their this compound synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 14. EP0461541A2 - Process for the resolution of 2,2-dimethylcyclopropane carboxylic acid racemate - Google Patents [patents.google.com]
- 15. orgosolver.com [orgosolver.com]
stability issues of 2,2-Dimethylcyclopropanecarboxylic acid under acidic or basic conditions
Welcome to the technical support center for 2,2-Dimethylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work. This resource offers FAQs, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its cyclopropane ring, while a source of unique chemical properties, also raises questions about its stability under various experimental conditions. Generally, the cyclopropyl group enhances the hydrolytic stability of the adjacent carboxylic acid functionality.[3] However, the inherent ring strain of the cyclopropane moiety can render it susceptible to degradation under certain harsh conditions. This guide will explore the nuances of its stability under acidic and basic conditions, providing you with the knowledge to mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
This compound is generally stable in moderately acidic aqueous solutions at room temperature. The cyclopropane ring is not readily cleaved by dilute, non-oxidizing acids. However, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to ring-opening reactions. Unlike "donor-acceptor" cyclopropanes, which are designed for facile ring-opening, this compound lacks activating groups, contributing to its greater stability.
Q2: What happens to this compound under strongly acidic conditions?
Under forcing acidic conditions (e.g., concentrated mineral acids, Lewis acids, and/or high heat), the cyclopropane ring can undergo cleavage. The most likely degradation pathway involves protonation of the carbonyl oxygen, followed by a concerted or stepwise ring-opening to form a more stable carbocation intermediate. This can lead to a mixture of isomeric unsaturated carboxylic acids or lactones.
Q3: Is this compound stable to basic conditions?
Yes, this compound is highly stable under basic conditions. The carboxylate anion formed in basic media is resistant to nucleophilic attack, and the cyclopropane ring is not susceptible to base-mediated degradation. In fact, the synthesis of this compound often involves the hydrolysis of its corresponding ester or nitrile under basic conditions, highlighting the stability of the final carboxylic acid product to these reagents.[1]
Q4: Can this compound degrade during storage?
When stored under recommended conditions (cool and dry), this compound is a stable compound.[4][5] Instability issues during storage are more likely to arise from the presence of residual impurities from synthesis, such as unreacted starting materials or solvents.
Q5: What are the expected degradation products of this compound?
Direct forced degradation studies on this compound are not extensively reported in publicly available literature. However, based on the chemical principles of cyclopropane and carboxylic acid chemistry, the following are plausible degradation products under stress conditions:
-
Acidic Hydrolysis (Forced):
-
cis/trans-4-Methyl-3-pentenoic acid
-
4-Methyl-4-pentenoic acid
-
γ,γ-Dimethyl-γ-butyrolactone
-
-
Thermal Degradation (High Temperature):
-
Decarboxylation products (e.g., 1,1-dimethylcyclopropane) at very high temperatures.
-
-
Oxidative Degradation:
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of assay of this compound in an acidic reaction medium. | Acid-catalyzed degradation. The combination of strong acid and elevated temperature may be causing slow ring-opening of the cyclopropane. | 1. Reduce Acid Concentration: If possible, use the lowest effective concentration of the acid. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation. 3. Change the Acid: Consider using a milder organic acid instead of a strong mineral acid if the reaction chemistry allows. 4. Monitor Reaction Kinetics: Analyze aliquots of the reaction mixture over time by HPLC to quantify the rate of degradation and optimize reaction time. |
| Appearance of unexpected peaks in HPLC analysis after workup. | Formation of degradation products. The workup procedure, especially if it involves strong acids or high temperatures, could be causing degradation. | 1. Analyze Pre- and Post-Workup Samples: Compare the HPLC chromatograms of your reaction mixture before and after the workup to pinpoint the source of the new peaks. 2. Modify Workup: Use milder workup conditions. For example, use a saturated sodium bicarbonate solution for neutralization instead of a strong base, and avoid excessive heating during solvent evaporation. 3. Characterize Unknown Peaks: If the unknown peaks are significant, consider techniques like LC-MS to identify their mass and propose potential structures based on the expected degradation pathways. |
| Inconsistent analytical results for stock solutions. | Degradation in solution. The solvent used for your stock solution may be contributing to degradation over time, especially if it is acidic or contains impurities. | 1. Use High-Purity Solvents: Ensure that the solvents used for preparing stock solutions are of high purity and free from acidic or basic contaminants. 2. Buffer the Solution: If compatible with your experimental design, prepare stock solutions in a buffered system at a neutral or slightly acidic pH. 3. Store Solutions Properly: Store stock solutions at low temperatures (2-8 °C) and protected from light. 4. Perform a Solution Stability Study: Analyze the stock solution at regular intervals to determine its stability over the intended period of use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool the solution, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105 °C for 48 hours.
-
Dissolve the stressed sample in methanol to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the solution by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Visualizing Potential Degradation Pathways
Acid-Catalyzed Ring Opening
Under harsh acidic conditions, the cyclopropane ring may open. The following diagram illustrates a plausible mechanism.
Caption: Plausible mechanism for acid-catalyzed ring opening.
Note: The images in the diagram above are placeholders and would be replaced with actual chemical structures in a live environment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Market - Global Forecast 2025-2030 [researchandmarkets.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
catalyst selection and optimization for 2,2-Dimethylcyclopropanecarboxylic acid synthesis
Of course. Here is a technical support center for catalyst selection and optimization in the synthesis of 2,2-Dimethylcyclopropanecarboxylic acid.
Welcome to the technical resource hub for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, field-proven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most prevalent and versatile methods involve the metal-catalyzed intramolecular cyclopropanation of a suitable diazoacetate precursor, such as 3-methylbut-2-en-1-yl 2-diazoacetate. The core of this transformation is the generation of a metal-carbene intermediate which then reacts with the alkene moiety.[1] The two main classes of catalysts used for this purpose are:
-
Rhodium(II) Complexes: Dirhodium tetraacetate (Rh₂(OAc)₄) and its derivatives are highly effective and widely used for cyclopropanation reactions with diazo compounds.[2][3] For asymmetric synthesis, chiral rhodium carboxylate complexes are the catalysts of choice, offering high levels of enantioselectivity.[4][5]
-
Copper Complexes: Copper-based catalysts, in both Cu(I) and Cu(II) oxidation states, serve as a more economical alternative to rhodium.[6] They are effective for cyclopropanation, and chiral ligands can be employed to induce enantioselectivity.[7][8]
-
Other Methods: While less common for this specific target, the Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is a classic method for cyclopropanating alkenes.[9][10]
Q2: How do I choose between a rhodium and a copper catalyst?
A2: The choice is a trade-off between reactivity, cost, and desired stereochemical outcome.
-
Choose Rhodium for:
-
High Efficiency & Broad Scope: Rhodium catalysts are generally more reactive and tolerate a wider range of functional groups on the olefin.[2]
-
High Enantioselectivity: Well-defined chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, often provide superior and more predictable enantiomeric excess (ee) values.[5]
-
-
Choose Copper for:
The causality behind their function lies in their ability to readily react with the diazo compound, expel dinitrogen gas, and form a reactive metal-carbene species.[2] The ligand environment around the metal center dictates the stereochemical outcome of the subsequent cyclopropanation step.
Q3: What is the general mechanism for the rhodium-catalyzed reaction?
A3: While definitive studies are still a subject of research, the widely accepted mechanism involves several key steps.[2][11]
-
Catalyst Activation: The diazo compound attacks the axial position of the dimeric rhodium(II) catalyst.
-
Nitrogen Extrusion: This initial complex readily loses a molecule of N₂, which is thermodynamically very favorable.
-
Carbene Formation: The loss of nitrogen generates a highly reactive rhodium-carbene intermediate. This is the key species that performs the cyclopropanation.
-
Concerted Addition: The metal carbene adds across the alkene double bond in a concerted, though possibly asynchronous, manner.[5] This concerted pathway is crucial as it ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[10]
Catalyst Selection & Performance Overview
The selection of a catalyst is critical for achieving desired yield and stereoselectivity. Below is a comparative summary of common catalyst systems.
| Catalyst System | Precursor | Typical Yield | Stereoselectivity | Key Advantages | Considerations |
| Dirhodium(II) Tetraacetate | Diazoacetate | High (70-95%) | Achiral | High reactivity, broad substrate scope[2] | High cost |
| Chiral Rhodium(II) Carboxylates | Diazoacetate | Good to High (60-90%) | High ee (>90%)[5] | Excellent enantiocontrol, well-studied[4] | Very high cost, ligand synthesis required |
| Copper(I)/Copper(II) Salts | Diazoacetate | Moderate to High (50-85%) | Achiral or Moderate ee | Cost-effective, good for scale-up[6] | Can be less reactive than Rh(II) |
| Chiral Copper Complexes | Diazoacetate | Moderate to Good (50-80%) | Good to High ee[8] | Lower cost for asymmetric synthesis | ee can be highly substrate-dependent |
| Cobalt(II) Porphyrins | Diazoacetate | Good | Good to High ee[12] | Unique radical mechanism, effective | Less commonly used than Rh or Cu |
| Zinc-Copper Couple (Simmons-Smith) | Alkene + CH₂I₂ | Variable | Stereospecific[10] | Avoids hazardous diazo compounds | Sensitive to steric hindrance, reagent quality[9] |
Troubleshooting Guide
Even with established protocols, experimental challenges are common. This guide addresses specific issues in a problem-and-solution format.
Problem 1: Low or No Product Conversion
Symptoms: TLC or GC-MS analysis shows primarily unreacted starting material (diazoacetate precursor) with little to no desired this compound derivative.
Workflow for Diagnosis:
Caption: Troubleshooting Flowchart for Low Conversion.
Potential Causes & Solutions:
-
Degraded Diazo Compound:
-
Cause: Diazo compounds can be unstable and degrade upon storage, especially if exposed to light, acid, or heat.[7] Their decomposition reduces the concentration of the active reagent.
-
Solution: It is highly recommended to use freshly prepared diazo compounds. If this is not feasible, purify the stored compound before use. Monitor the characteristic yellow color; its fading can indicate decomposition.
-
-
Inactive Catalyst:
-
Cause: The metal catalyst may have been deactivated by improper storage (exposure to air or moisture) or by impurities in the reaction mixture. Certain functional groups, like amines or thiols, can coordinate to the metal center and inhibit its catalytic activity.[13]
-
Solution: Ensure the catalyst is stored under an inert atmosphere. If catalyst poisoning is suspected, purify all reagents and solvents meticulously. Consider performing a small-scale test reaction with a known, reliable substrate to confirm catalyst activity.
-
-
Presence of Water or Protic Impurities:
-
Cause: Water can react with the metal-carbene intermediate or other reactive species in the catalytic cycle, leading to side reactions and reduced yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Incorrect Reaction Temperature:
-
Cause: Many cyclopropanation reactions have an optimal temperature range. Temperatures that are too low may result in a sluggish or stalled reaction, while temperatures that are too high can promote side reactions or decomposition of the diazo compound.
-
Solution: Review the literature for the specific catalyst system being used. Typically, the diazo compound is added slowly at room temperature or 0 °C to control the exothermic release of N₂ gas.
-
Problem 2: Significant Formation of Side Products
Symptoms: GC-MS or NMR analysis shows multiple products in addition to the desired cyclopropane.
Potential Causes & Solutions:
-
Carbene Dimerization:
-
Cause: If the concentration of the metal carbene is too high relative to the alkene, it can react with itself to form an alkene dimer (e.g., diethyl fumarate/maleate if using ethyl diazoacetate).
-
Solution: The most effective solution is to add the diazo compound slowly to the reaction mixture containing the catalyst and substrate. This maintains a low steady-state concentration of the carbene, favoring the intramolecular cyclopropanation over dimerization.
-
-
C-H Insertion or β-Hydride Elimination:
-
Cause: Metal carbenes are highly reactive and can undergo competing intramolecular C-H insertion reactions or β-hydride migration, especially with α-alkyl-α-diazocarbonyl compounds.[3]
-
Solution: This is an inherent reactivity challenge. Catalyst choice is paramount here. Some rhodium catalysts with specific ligand architectures are designed to suppress these pathways.[3] Switching to a different catalyst system (e.g., from Rh to Co) might alter the reaction pathway favorably.[12]
-
-
Solvent Participation:
-
Cause: If the solvent is not sufficiently inert, it may react with the carbene intermediate.
-
Solution: Use non-coordinating, anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, or hexane.
-
Problem 3: Poor Stereoselectivity in Asymmetric Synthesis
Symptoms: In a reaction designed to be enantioselective, the product is formed as a racemic or nearly racemic mixture (low ee).
Workflow for Catalyst/Ligand Screening:
Caption: Workflow for Asymmetric Catalyst Optimization.
Potential Causes & Solutions:
-
Suboptimal Chiral Ligand:
-
Cause: The enantioselectivity is dictated entirely by the chiral environment created by the ligands around the metal center. Not all ligands are effective for all substrates.
-
Solution: A screening process is often necessary. For rhodium catalysts, prolinate-derived[3] and adamantylglycine-derived ligands[4] have shown excellent results. For copper, bis(oxazoline) (Box) and semicorrin ligands are common choices.[8] Consult the literature for ligands that have been successful with structurally similar substrates.
-
-
Incorrect Temperature:
-
Cause: Asymmetric induction is often more effective at lower temperatures, as it amplifies the small energy differences between the diastereomeric transition states leading to the two enantiomers.
-
Solution: Try running the reaction at 0 °C or even lower temperatures (-20 °C to -78 °C), if the reaction rate is still practical.
-
-
Racemic Background Reaction:
-
Cause: If the reaction is run at too high a temperature or if the catalyst is not sufficiently active, a non-catalyzed, thermal decomposition of the diazo compound can occur, leading to a racemic product.
-
Solution: Ensure the catalyst loading is adequate and control the temperature carefully. Slow addition of the diazo compound is again critical.
-
Experimental Protocols
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Intramolecular Cyclopropanation
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene-containing substrate (1.0 eq) and the rhodium(II) acetate catalyst (Rh₂(OAc)₄, 0.5-2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Diazo Compound Preparation: In a separate flask, dissolve the diazoacetate precursor (1.1 eq) in anhydrous DCM.
-
Slow Addition: Transfer the diazoacetate solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 2-4 hours at room temperature. Vigorous bubbling (N₂ evolution) should be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the yellow diazo compound is a good visual indicator of consumption.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Purification of this compound
-
Initial Extraction: Dissolve the crude product from the hydrolysis step in diethyl ether. Wash the organic layer with water and then with brine.
-
Base Extraction: Extract the ether solution with an aqueous solution of 1 M sodium hydroxide (NaOH). The carboxylic acid will move into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.[14]
-
Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.[15] The this compound will precipitate or form an oil.
-
Final Extraction: Extract the acidified aqueous layer multiple times with diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[14] Further purification can be achieved by vacuum distillation if necessary.[15]
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
comparative analysis of 2,2-Dimethylcyclopropanecarboxylic acid synthesis routes
An In-Depth Comparative Guide to the Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
Introduction
This compound is a valuable building block in organic synthesis, primarily recognized for its role as a key precursor to Cilastatin. Cilastatin is a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem to prevent its renal degradation. The biological activity is exclusive to the (S)-(+)-enantiomer of the acid, making stereoselective synthesis or efficient resolution a critical challenge for pharmaceutical production.[1][2] This guide provides a comparative analysis of the principal synthetic routes to this compound, offering an in-depth look at the underlying mechanisms, experimental protocols, and performance metrics to inform researchers and process chemists in selecting the optimal pathway for their specific needs.
We will explore three major strategies:
-
Classical Cyclopropanation via the Simmons-Smith Reaction: A foundational method for forming the cyclopropane ring from an alkene precursor.
-
Titanium-Mediated Cyclopropanol Synthesis via the Kulinkovich Reaction: An alternative route that forms a cyclopropanol intermediate, which is subsequently oxidized.
-
Enzymatic Kinetic Resolution: A highly efficient biochemical method for isolating the desired (S)-(+)-enantiomer from a racemic ester.
Each route will be evaluated based on yield, stereoselectivity, scalability, cost-effectiveness, and environmental impact, providing a holistic view for both academic research and industrial application.
Route 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3][4][5] The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to transfer a methylene group to an alkene.[3][4] For the synthesis of this compound, the logical starting material is an ester of 3-methyl-2-butenoic acid.
Causality and Mechanistic Insight
The reaction proceeds through the formation of an (iodomethyl)zinc iodide (ICH₂ZnI) carbenoid. This electrophilic species coordinates to the alkene, and the methylene group is delivered in a concerted, syn-addition fashion. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[4][6] The use of a Zn-Cu couple is crucial as it provides a reactive zinc surface for the oxidative addition into the C-I bond of diiodomethane. The overall pathway involves three main stages: esterification of 3-methyl-2-butenoic acid, cyclopropanation, and final hydrolysis to yield the target acid.
Experimental Protocol: Racemic Synthesis
This protocol describes a typical three-step synthesis to obtain the racemic acid.
Step 1: Esterification of 3-Methyl-2-butenoic Acid
-
To a solution of 3-methyl-2-butenoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) catalytically.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Simmons-Smith Cyclopropanation
-
Activate zinc powder by stirring with copper(I) chloride and a trace of acetyl chloride in an inert solvent like diethyl ether.
-
To the activated zinc-copper couple suspension, add a solution of diiodomethane (CH₂I₂) (1.5 eq) dropwise, maintaining a gentle reflux.
-
After the initial exotherm subsides, add the methyl 3-methyl-2-butenoate (1.0 eq) from Step 1.
-
Stir the reaction at reflux for 12-18 hours until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction, quench carefully with saturated ammonium chloride solution, and filter off the metal salts.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by distillation or column chromatography to obtain racemic methyl 2,2-dimethylcyclopropanecarboxylate.
Step 3: Hydrolysis
-
Dissolve the racemic methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the solution, remove the methanol under reduced pressure, and acidify the aqueous residue with cold 2M HCl to pH ~2.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield racemic this compound.
A reported overall yield for a similar process is 44.1%.[1]
Logical Flow: Simmons-Smith Route
Caption: Workflow for the Simmons-Smith synthesis route.
Route 2: Kulinkovich Reaction and Subsequent Oxidation
The Kulinkovich reaction offers an alternative pathway to cyclopropyl structures by first synthesizing cyclopropanols from esters.[7][8][9] This method involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The resulting 1-substituted cyclopropanol can then be oxidized to the target carboxylic acid.
Causality and Mechanistic Insight
The key intermediate in the Kulinkovich reaction is a titanacyclopropane, formed from the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., EtMgBr) that has β-hydrogens.[8][9] This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester's carbonyl group. The initial addition is followed by an intramolecular cyclization, ultimately yielding the titanium salt of the cyclopropanol.[7][10] Subsequent workup liberates the cyclopropanol. For the synthesis of this compound, one would start with an isobutyrate ester, generate 1-ethyl-2,2-dimethylcyclopropanol, and then oxidize it. The oxidation step is critical and requires a reagent that can cleave the C-C bond adjacent to the hydroxyl group.
Experimental Protocol: Two-Step Synthesis
Step 1: Kulinkovich Hydroxycyclopropanation
-
In a flame-dried, three-necked flask under an argon atmosphere, place a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C and add ethylmagnesium bromide (3.0 eq, as a solution in THF) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add a solution of ethyl isobutyrate (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water at 0 °C, followed by 1M H₂SO₄.
-
Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield 1-ethyl-2,2-dimethylcyclopropanol.
Step 2: Oxidative Cleavage
-
Prepare a Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and diluting with water.
-
Dissolve the 1-ethyl-2,2-dimethylcyclopropanol (1.0 eq) from Step 1 in acetone and cool the solution in an ice bath.
-
Add the Jones reagent dropwise to the acetone solution, maintaining the temperature below 20 °C. A persistent orange-brown color indicates the reaction is complete.
-
Quench the excess oxidant with isopropanol.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Extract the aqueous residue with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic this compound.
Logical Flow: Kulinkovich Route
Caption: Workflow for the Kulinkovich synthesis route.
Route 3: Enzymatic Kinetic Resolution
For pharmaceutical applications where enantiopurity is paramount, enzymatic kinetic resolution is an exceptionally powerful and "green" strategy.[11] This method does not create the cyclopropane ring but resolves a racemic mixture of an ester precursor, typically racemic ethyl or methyl 2,2-dimethylcyclopropanecarboxylate, which can be synthesized via the Simmons-Smith or another racemic route.
Causality and Mechanistic Insight
The principle of kinetic resolution relies on the differential rate of reaction for two enantiomers with a chiral catalyst—in this case, an enzyme. Lipases, such as the immobilized Candida antarctica lipase B (commercially available as Novozym 435), are highly effective. The enzyme's chiral active site preferentially binds and hydrolyzes one ester enantiomer over the other.[11][12] In the case of racemic ethyl 2,2-dimethylcyclopropanecarboxylate, Novozym 435 selectively hydrolyzes the (S)-ester to the desired (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid, leaving the (R)-ester largely unreacted.[1][12] This results in a mixture of the (S)-acid and the (R)-ester, which can be easily separated due to their different chemical properties (acidic vs. neutral).
Experimental Protocol: Enzymatic Resolution
This protocol is based on optimized conditions reported in the literature.[12]
-
Prepare a phosphate buffer solution (e.g., 1 M, pH 7.2).
-
In a temperature-controlled vessel at 30 °C, add the phosphate buffer, racemic ethyl 2,2-dimethylcyclopropanecarboxylate (DMCPE) (e.g., 65 mmol/L), and an organic co-solvent such as N,N-dimethylformamide (DMF) (e.g., 15% v/v) to improve substrate solubility.[12]
-
Initiate the reaction by adding the immobilized lipase, Novozym 435 (e.g., 16 g/L).
-
Stir the suspension at 30 °C. Monitor the reaction progress by taking aliquots, extracting the acid, and analyzing the enantiomeric excess (ee) by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to maximize both yield and enantiomeric excess of the product. Optimal reaction times are reported to be around 56-64 hours.[11][12]
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Extract the unreacted (R)-ester from the aqueous phase with a solvent like methyl t-butyl ether (MTBE).
-
Acidify the remaining aqueous phase to pH ~2 with cold 2M HCl.
-
Extract the (S)-(+)-carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the highly enantioenriched (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
Under optimal conditions, this method can achieve a yield of 49.0% with an enantiomeric excess of 98.7%.[12] Other studies have reported yields of 45.6% with 99.2% ee.[11]
Logical Flow: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Comparative Performance Analysis
The choice of a synthetic route is a multi-faceted decision, balancing factors of efficiency, cost, environmental impact, and the specific requirements of the final product (racemic vs. enantiopure).
| Parameter | Simmons-Smith Route | Kulinkovich Route | Enzymatic Resolution |
| Primary Product | Racemic Carboxylic Acid | Racemic Carboxylic Acid | Enantiopure (S)-Carboxylic Acid |
| Overall Yield | Moderate (~44%)[1] | Variable, dependent on two steps | High for a resolution (~45-49%)[11][12] |
| Enantioselectivity | Not selective (produces racemate) | Not selective (produces racemate) | Excellent (>98% ee)[2][12] |
| Key Reagents | CH₂I₂, Zn(Cu) | Grignard Reagent, Ti(Oi-Pr)₄, CrO₃ | Racemic Ester, Lipase (Novozym 435) |
| Scalability | Moderate; cost of CH₂I₂ and handling of zinc waste can be limiting. | Moderate; requires stoichiometric Grignard and handling of titanium/chromium waste. | High; well-suited for industrial biotech processes. Enzyme can be recycled. |
| Cost Factors | High cost of diiodomethane. | Cost of titanium alkoxide and Grignard reagent. | Cost of enzyme and racemic ester. Enzyme reusability lowers effective cost. |
| Environmental Impact | Significant zinc and iodide waste. | Titanium and chromium waste (Jones oxidation is hazardous). | "Green" process; uses water as a solvent, mild conditions, biodegradable catalyst. |
| Primary Advantage | Reliable and well-established for creating the cyclopropane ring. | Accesses cyclopropanols as versatile intermediates. | Direct access to high-purity enantiomer with excellent green credentials. |
| Primary Disadvantage | Requires separate resolution for chiral product; expensive/wasteful reagents. | Two-step process from ester; hazardous oxidant. | Theoretical maximum yield is 50%; requires separation of product from starting material. |
Conclusion and Senior Scientist's Recommendation
For the synthesis of racemic this compound at the laboratory scale, the Simmons-Smith reaction remains a robust and reliable choice. Its procedural simplicity and predictable outcome make it suitable for generating material for initial studies or derivatization. The Kulinkovich reaction is a mechanistically interesting alternative, particularly if the cyclopropanol intermediate is of value for other synthetic targets.
However, for the production of the pharmaceutically relevant (S)-(+)-enantiomer , enzymatic kinetic resolution is the superior strategy. It circumvents the challenges of asymmetric cyclopropanation and provides direct access to the target molecule with exceptionally high enantiomeric purity. The mild, aqueous reaction conditions, coupled with the reusability of the immobilized enzyme, align perfectly with the principles of green chemistry and make it the most industrially viable and environmentally responsible route. While the 50% theoretical yield is a limitation, the unreacted (R)-ester can be racemized and recycled, further improving the process economy. Therefore, a combined approach—efficient racemic synthesis via a method like Simmons-Smith followed by enzymatic resolution—represents the most logical and powerful overall strategy for producing enantiopure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons‐Smith Cyclopropanation Reaction | Semantic Scholar [semanticscholar.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of HPLC Methods for 2,2-Dimethylcyclopropanecarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of small molecule intermediates is paramount. 2,2-Dimethylcyclopropanecarboxylic acid (DMCCA) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise measurement is critical to ensure the quality, efficacy, and safety of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for DMCCA, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the nuances of method development, validation according to regulatory standards, and a comparative analysis against alternative techniques.
The Analytical Challenge of Small Carboxylic Acids
This compound, like many small aliphatic carboxylic acids, presents a unique analytical challenge. Its lack of a significant chromophore makes direct UV detection at higher wavelengths difficult, pushing the limits of detection to the lower UV spectrum where interference from other matrix components is more likely. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase HPLC columns. This necessitates a thoughtful approach to method development and validation to ensure a robust and reliable analytical procedure.
Recommended HPLC-UV Method: A Starting Point
Experimental Protocol: HPLC-UV Method for DMCCA
This protocol outlines a proposed HPLC-UV method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid (e.g., 0.1% phosphoric acid or formic acid in water). The exact ratio should be optimized to achieve adequate retention and peak shape. A starting point could be a 30:70 (v/v) mixture of acetonitrile and aqueous acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a low wavelength, typically around 210 nm, where carboxylic acids exhibit some absorbance.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For drug products, an extraction step may be necessary to remove excipients.
The Cornerstone of Reliability: Method Validation
A developed analytical method is only as good as its validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures.[3] The following is a detailed, step-by-step guide to validating the proposed HPLC-UV method for DMCCA, in line with ICH Q2(R1) guidelines.
Validation Workflow Diagram
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocol for the HPLC-UV Method
1. System Suitability: Before commencing validation, system suitability must be established to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.
2. Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.
-
Procedure: Analyze a blank (diluent), a placebo (formulation without the active ingredient), and a spiked placebo sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of DMCCA in the blank and placebo chromatograms.
3. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: Prepare a series of at least five concentrations of the DMCCA standard across the desired range (e.g., 50% to 150% of the expected sample concentration). Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be within ±2% of the response at 100% concentration.
4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a placebo with known concentrations of DMCCA at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations for each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a workhorse in many quality control laboratories, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Sample Preparation | Simple dissolution or extraction. | Requires derivatization to increase volatility (e.g., esterification, silylation).[4] | Often requires derivatization to enhance ionization and retention.[5] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; mass spectral data provides structural information. | Very high; based on precursor-to-product ion transitions. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range. | Can reach low ng/mL to pg/mL levels.[4] | Can achieve pg/mL to fg/mL levels.[6] |
| Throughput | High. | Moderate; derivatization and longer run times can reduce throughput. | High; fast chromatography is possible. |
| Cost (Instrument/Operation) | Low to moderate. | Moderate. | High. |
| Typical Application | Routine quality control, assay, and impurity testing. | Trace level analysis, impurity identification. | Bioanalysis, trace level quantification in complex matrices. |
Causality Behind Method Choices:
-
HPLC-UV is often the first choice for routine quality control due to its simplicity, robustness, and lower cost. However, for a molecule like DMCCA with a weak chromophore, achieving the required sensitivity can be a challenge.
-
GC-MS becomes a viable alternative when higher sensitivity is required. The necessity of derivatization adds a step to the sample preparation but significantly improves the volatility and chromatographic behavior of the carboxylic acid.[7][8] Silylation or esterification are common derivatization approaches.[4]
-
LC-MS/MS represents the gold standard for sensitivity and specificity.[9][10][11] For bioanalytical studies or the detection of trace-level impurities, derivatization is often employed to improve ionization efficiency in the mass spectrometer and enhance retention on reversed-phase columns.[5] This technique is particularly powerful for analyzing complex matrices.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring the quality of pharmaceutical products. While a direct, validated HPLC-UV method is not widely published, a robust method can be developed based on principles applied to similar small carboxylic acids. A comprehensive validation following ICH guidelines is essential to demonstrate that the method is fit for its intended purpose. For applications requiring higher sensitivity and specificity, GC-MS and LC-MS/MS, typically involving a derivatization step, offer powerful alternatives. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the matrix, and the intended use of the data.
References
- 1. Separation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. jchr.org [jchr.org]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
A Comparative Guide to 2,2-Dimethylcyclopropanecarboxylic Acid and Chrysanthemic Acid in Insecticide Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pest control, pyrethroid insecticides stand as a cornerstone due to their high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds.[1][2] The insecticidal potency of these compounds is intrinsically linked to their chemical structure, which is typically an ester of a specific carboxylic acid and an alcohol moiety.[3] At the heart of many first-generation and subsequent synthetic pyrethroids are two key acid precursors: 2,2-Dimethylcyclopropanecarboxylic acid and the naturally derived chrysanthemic acid.[4][5] This guide provides an in-depth, objective comparison of these two foundational molecules, exploring their chemical characteristics, synthesis, and, most critically, their influence on the insecticidal efficacy of the resulting pyrethroid derivatives.
The Central Role of the Acid Moiety in Pyrethroid Action
Pyrethroids exert their neurotoxic effects on insects by targeting voltage-gated sodium channels in nerve cell membranes.[6][7] They bind to these channels, preventing their closure and leading to prolonged depolarization of the axonal membrane, which results in paralysis and death of the insect.[6] The structure of the pyrethroid molecule, particularly the stereochemistry and substituents on the cyclopropane ring of the acid component, plays a crucial role in its binding affinity to the sodium channel and, consequently, its insecticidal activity.[8][9]
Chemical Structure and Properties
A foundational understanding of the chemical structures of this compound and chrysanthemic acid is essential to appreciate their roles in insecticide development.
This compound
-
Chemical Formula: C₆H₁₀O₂[10]
-
Molecular Weight: 114.14 g/mol [11]
-
Structure: This is the simplest cyclopropane carboxylic acid derivative that serves as a basic scaffold for some synthetic pyrethroids. It features a cyclopropane ring with two methyl groups attached to the same carbon atom (C2) and a carboxylic acid group at C1.
Chrysanthemic Acid
-
Chemical Formula: C₁₀H₁₆O₂[12]
-
Molecular Weight: 168.236 g/mol [12]
-
Structure: Chrysanthemic acid is a more complex monoterpenoid.[13] It is chemically known as 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid.[14] The key distinction from this compound is the presence of an isobutenyl side chain at the C3 position of the cyclopropane ring.[12] This natural product exists as four stereoisomers.[12] The (+)-trans isomer, in particular, is the acidic component of pyrethrin I, a potent natural insecticide found in chrysanthemum flowers.[12]
Structural Comparison of Acid Precursors
A simplified 2D representation of the core structures.
Synthesis of the Acid Precursors
The methods for producing these two acids are distinct, reflecting their origins and complexity.
Synthesis of this compound:
This simpler acid can be synthesized through various routes. One common laboratory-scale method involves the cyclopropanation of isobutylene (2-methylpropene) with ethyl diazoacetate, followed by hydrolysis of the resulting ester. A more recent approach utilizes 2-methylbutenoic acid as a starting material, which undergoes esterification, cyclopropanation, and finally hydrolysis, with a reported yield of 44.1%.[15]
Synthesis of Chrysanthemic Acid:
As a natural product, chrysanthemic acid can be biosynthesized in plants like Tanacetum cinerariifolium.[13][16] The biosynthesis involves the enzymatic conversion of dimethylallyl diphosphate (DMAPP) to trans-chrysanthemyl diphosphate.[13] Industrially, it is often produced via a cyclopropanation reaction of a diene, resulting in a mixture of cis and trans isomers, which is then followed by ester hydrolysis.[14] Many commercially available pyrethroids are synthesized through the re-esterification of ethyl chrysanthemate.[12][14]
Generalized Synthesis Workflow
A high-level overview of synthetic pathways.
Comparative Insecticidal Efficacy of Derivatives
The true measure of these acids' utility lies in the insecticidal efficacy of the pyrethroids derived from them. While this compound provides a foundational cyclopropane structure, the isobutenyl side chain of chrysanthemic acid is a key feature in many highly potent insecticides.
The insecticidal activity of pyrethroids is influenced by both the acid and alcohol moieties. First-generation pyrethroids were primarily esters of chrysanthemic acid.[4] Later generations introduced modifications to both parts of the molecule to enhance stability and potency. For instance, the introduction of a cyano group in the alcohol moiety of second-generation pyrethroids significantly increases their insecticidal properties.[4]
Direct comparative studies focusing solely on the acid moiety while keeping the alcohol component constant are not abundant in readily available literature. However, the prevalence of chrysanthemic acid and its derivatives in a vast number of commercial pyrethroids underscores its importance. The structure-activity relationship (SAR) studies of pyrethroids consistently highlight the significance of the substituents on the cyclopropane ring.[8][17] The gem-dimethyl group is considered essential for activity, and the nature of the substituent at the C3 position profoundly impacts potency.
The following table summarizes the acute toxicity (LD50) values for several pyrethroids, some of which are derivatives of chrysanthemic acid, to provide a general sense of their efficacy. It is important to note that direct comparisons are challenging due to variations in test organisms, conditions, and the alcohol portion of the ester.
| Pyrethroid | Acid Moiety | Type | Target Organism | Acute Oral LD50 (rats, mg/kg) | Dermal LD50 (rats, mg/kg) | Citations |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | I | Various | >5000 | - | [18] |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | II | Various | 187 - 326 | 1600 | [5][18] |
| Deltamethrin | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | II | Various | 128 - >5000 | >2000 | [4][5] |
| Bioresmethrin | Chrysanthemic acid | I | Various | 7070 - 8000 | >10000 (female) | [4] |
| Allethrin | Chrysanthemic acid | I | Various | - | - | [12] |
Note: The LD50 values can vary significantly based on the specific isomer, formulation, and testing conditions.[19]
From the available data, it is evident that modifications to the chrysanthemic acid structure, such as the replacement of the isobutenyl group with dihalovinyl groups, have led to the development of highly potent second-generation pyrethroids like cypermethrin and deltamethrin.[4]
Experimental Protocols for Efficacy Testing
To ensure the reliability and comparability of insecticide efficacy data, standardized laboratory protocols are crucial. The following is a generalized workflow for determining the lethal dosage (LD50) of a pyrethroid insecticide.
Objective: To determine the median lethal dose (LD50) of a test pyrethroid that causes 50% mortality in a target insect population.
Materials:
-
Technical-grade pyrethroid insecticide
-
Acetone (or other suitable solvent)
-
Microsyringe or topical applicator
-
Target insects of a known species, age, and susceptibility (e.g., Aedes aegypti, Musca domestica)[20]
-
Holding containers with food and water
-
Controlled environment chamber (27°C ± 2°C, 80% ± 10% RH)[20]
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the technical-grade insecticide in acetone.
-
Topical Application:
-
Immobilize the insects (e.g., by chilling).
-
Using a microsyringe, apply a precise volume (e.g., 1 µL) of a specific insecticide dilution to the dorsal thorax of each insect.[20]
-
A control group should be treated with acetone only.
-
-
Replication: Use a sufficient number of insects per concentration and have multiple replicates for each concentration. A common design might involve at least five replicates of 15 individuals for each treatment group.[21][22]
-
Observation:
-
Mortality Assessment: Record the number of dead insects at 24 hours post-treatment.[20] If mortality in the control group is between 5% and 20%, the results should be corrected using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid.[20]
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Perform a log-probit analysis to determine the LD50 value and its 95% confidence limits.[20]
-
Insecticide Efficacy Testing Workflow
A generalized workflow for determining insecticide LD50.
Conclusion
Both this compound and chrysanthemic acid are pivotal in the synthesis of pyrethroid insecticides. While this compound represents a fundamental building block, the naturally derived chrysanthemic acid, with its isobutenyl side chain, is the precursor to many highly effective first-generation pyrethroids.
The evolution of synthetic pyrethroids has often involved modifying the chrysanthemic acid structure, particularly at the C3 position of the cyclopropane ring, to enhance insecticidal potency and environmental stability. This has led to the development of second-generation pyrethroids with dihalovinyl substituents, which exhibit significantly greater efficacy.
For researchers and professionals in drug development, understanding the structure-activity relationships of these acid moieties is crucial for the rational design of new insecticidal agents. While chrysanthemic acid and its derivatives have historically dominated the field, the potential for novel substitutions on the simpler this compound scaffold should not be overlooked in the ongoing search for more effective and selective insecticides. The choice between these precursors will ultimately depend on the desired spectrum of activity, target pests, and synthetic feasibility.
References
- 1. Comparative toxicology of the pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Pyrethroid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [dr.lib.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 13. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 15. researchgate.net [researchgate.net]
- 16. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beyondpesticides.org [beyondpesticides.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. DSpace [iris.who.int]
- 21. epa.gov [epa.gov]
- 22. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
structural confirmation of 2,2-Dimethylcyclopropanecarboxylic acid derivatives using X-ray crystallography
An Application Scientist's Guide to the Definitive Structural Confirmation of 2,2-Dimethylcyclopropanecarboxylic Acid Derivatives using X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
The Strategic Importance of 2,2-Dimethylcyclopropanecarboxylic Acids
The 2,2-dimethylcyclopropane motif is a privileged scaffold in medicinal chemistry and agrochemistry. It is a key component of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which is co-administered with the antibiotic imipenem to prevent its degradation. The rigid, three-membered ring system imparts unique conformational constraints and metabolic stability to parent molecules. However, the potential for cis/trans isomerism and the specific spatial orientation of the carboxylic acid group relative to the cyclopropane ring are critical determinants of biological activity. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing drug discovery and development programs.
While techniques like NMR and Mass Spectrometry are cornerstones of chemical analysis, they often provide incomplete or ambiguous data regarding the absolute three-dimensional arrangement of atoms. This guide will demonstrate why single-crystal X-ray crystallography is the definitive method for elucidating the precise molecular architecture of these derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides an unparalleled, high-resolution view of a molecule's structure in the solid state. Unlike other methods that infer structure from indirect measurements, crystallography maps the precise coordinates of each atom in three-dimensional space by analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice.
The Decisive Advantages of SC-XRD:
-
Absolute Stereochemistry: It can unequivocally distinguish between enantiomers and diastereomers, including the crucial cis/trans isomers common in cyclopropane derivatives.
-
Unambiguous Connectivity: It confirms the exact bonding arrangement of all atoms.
-
Precise Geometric Parameters: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles, offering deep insights into molecular conformation and potential strain.
-
Intermolecular Interactions: It reveals how molecules pack in the solid state, providing information on hydrogen bonding and other non-covalent interactions that can be crucial for understanding physical properties like solubility and melting point.
Experimental Workflow: From Solution to Structure
The path from a newly synthesized compound to a fully refined crystal structure is a systematic process. The causality behind each step is critical for success.
A Comparative Guide to the Resolution of 2,2-Dimethylcyclopropanecarboxylic Acid: A Methodological Analysis
In the landscape of pharmaceutical synthesis, the stereochemical purity of intermediates is paramount. 2,2-Dimethylcyclopropanecarboxylic acid is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to Cilastatin, an inhibitor of dehydropeptidase-I. The effective separation of its enantiomers is a critical step in ensuring the efficacy and safety of the final drug product. This guide provides a comparative analysis of common resolving agents and methodologies for obtaining enantiomerically pure this compound, supported by experimental data to inform researchers and drug development professionals in their synthetic strategy.
The Imperative of Chiral Purity
The biological activity of chiral molecules is often enantiomer-specific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. Consequently, the development of robust and efficient methods for obtaining single enantiomers is a cornerstone of modern drug development. This guide will delve into two primary strategies for the resolution of racemic this compound: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Comparative Analysis of Resolving Agents
The choice of a resolving agent is a critical decision in the development of a scalable and efficient process. The ideal agent should be readily available, cost-effective, and provide high yields and enantiomeric excess (ee) of the desired enantiomer. Here, we compare a classical resolving agent, L-carnitine oxalate, with two enzymatic approaches utilizing lipases.
| Resolving Agent/Method | Substrate | Yield of (S)-(+)-enantiomer | Enantiomeric Excess (ee) | Key Experimental Conditions | Reference(s) |
| L-carnitine oxalate | Racemic this compound | 16.7% | Not specified | Fractional crystallization and hydrolysis | [1] |
| Novozyme 435 (Lipase) | Racemic ethyl-2,2-dimethylcyclopropanecarboxylate | 49.0% | 98.7% | 15% DMF in phosphate buffer (pH 7.2), 30°C, 56 h | [2] |
| Rhodococcus sp. ECU1013 | Racemic methyl 2,2-dimethylcyclopropanecarboxylate | 38% | 99% | Isooctane/water biphasic system | [3] |
Key Insights from the Comparison:
-
Classical Resolution with L-carnitine oxalate: This method represents a traditional approach to chiral resolution. While effective, the reported yield of 16.7% is modest.[1] The process relies on the differential solubility of the diastereomeric salts formed between the racemic acid and the chiral resolving agent. A significant advantage is the direct resolution of the carboxylic acid without the need for prior esterification. However, optimization of crystallization conditions can be time-consuming and may not always lead to high yields.
-
Enzymatic Resolution with Novozyme 435: This biocatalytic approach offers a significant improvement in both yield (49.0%) and enantioselectivity (98.7% ee).[2] The enzyme selectively hydrolyzes one enantiomer of the racemic ethyl ester, leaving the other enantiomer unreacted. The high selectivity of the enzyme often leads to very high enantiomeric excess. The use of an organic co-solvent (DMF) was shown to enhance substrate solubility and improve the reaction yield and time.[2]
-
Enzymatic Resolution with Rhodococcus sp. This method also demonstrates the power of biocatalysis, providing a good yield (38%) and exceptional enantiomeric excess (99%).[3] The use of a whole-cell biocatalyst can be advantageous in terms of cost and operational stability compared to isolated enzymes. The biphasic reaction system facilitates product separation.
Experimental Protocols
To provide a practical framework, detailed experimental protocols for the resolution of this compound using the discussed methods are outlined below.
Protocol 1: Classical Resolution using L-carnitine oxalate
This protocol is based on the principle of diastereomeric salt formation.
Workflow Diagram:
References
A Senior Application Scientist's Guide to Catalytic Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
Introduction: 2,2-Dimethylcyclopropanecarboxylic acid (DMCPCA) is a vital chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Cilastatin. Cilastatin is co-administered with the antibiotic imipenem to inhibit its degradation by renal dehydropeptidase-I, thereby enhancing its efficacy. The stereochemistry of DMCPCA is crucial for the biological activity of the final drug, making enantioselective synthesis a primary focus of research and development. This guide provides a comparative analysis of the performance of different catalytic systems for the synthesis of DMCPCA, offering insights into the mechanistic nuances and practical application of each method.
Transition Metal-Catalyzed Cyclopropanation
The direct formation of the cyclopropane ring is a powerful strategy for the synthesis of DMCPCA. This is typically achieved through the reaction of an alkene (isobutylene or a precursor) with a carbene source, mediated by a transition metal catalyst. Copper and rhodium complexes are the most extensively studied catalysts for this transformation.
Copper-Catalyzed Asymmetric Cyclopropanation
Copper complexes, particularly those bearing chiral ligands, have proven to be effective catalysts for the enantioselective cyclopropanation of olefins. The pioneering work in this area demonstrated that chiral copper carbenoid reactions could be applied to the synthesis of industrially valuable cyclopropanecarboxylic acids.[1]
Mechanism of Action: The generally accepted mechanism involves the reaction of a diazoacetate with the copper(I) catalyst to form a copper carbene intermediate. This highly reactive species then undergoes a concerted, albeit often asynchronous, addition to the alkene. The enantioselectivity of the reaction is dictated by the chiral environment created by the ligands coordinated to the copper center, which directs the approach of the alkene to one of the two faces of the carbene.[2]
Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Copper-Schiff Base Catalyst
-
Catalyst Preparation: A chiral Schiff base ligand is synthesized by the condensation of an optically active amino alcohol with a salicylaldehyde derivative. The copper(II) complex is then formed by reacting the ligand with a copper(II) salt, such as copper(II) acetate. The active Cu(I) catalyst can be generated in situ or by reduction of the Cu(II) complex.
-
Cyclopropanation Reaction:
-
To a solution of the chiral copper catalyst (e.g., 1 mol%) in a suitable solvent (e.g., toluene) under an inert atmosphere, add the alkene (e.g., isobutylene).
-
Slowly add a solution of ethyl diazoacetate in the same solvent over a period of several hours at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of silica gel.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by distillation or chromatography to yield the ethyl ester of this compound.
-
The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water).
-
Performance Data:
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Chiral Copper-Schiff Base | Isobutylene + Ethyl Diazoacetate | Ethyl (+)-2,2-Dimethylcyclopropanecarboxylate | Good (factory scale) | 92% | [1] |
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylate complexes, such as dirhodium(II) acetate (Rh₂(OAc)₄), are highly efficient catalysts for the decomposition of diazo compounds and subsequent cyclopropanation of alkenes.[3] Chiral rhodium(II) catalysts have been developed to achieve high levels of enantioselectivity in these reactions.
Mechanism of Action: Similar to copper catalysts, the reaction proceeds through the formation of a rhodium carbene intermediate. The diazo compound reacts with the dirhodium(II) catalyst, leading to the extrusion of nitrogen gas and the formation of the rhodium carbene. This electrophilic species then reacts with the alkene to form the cyclopropane ring. The stereochemical outcome is influenced by the chiral ligands on the dirhodium core.[4]
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
-
Reaction Setup:
-
A solution of the alkene (e.g., 1,1-disubstituted alkene) in a dry, inert solvent (e.g., dichloromethane) is prepared in a reaction vessel.
-
A catalytic amount of the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral derivative, 0.1-1 mol%) is added.
-
The mixture is brought to the desired reaction temperature (e.g., room temperature or reflux).
-
-
Reaction Execution:
-
A solution of the diazoacetate (e.g., ethyl diazoacetate) in the same solvent is added slowly to the reaction mixture using a syringe pump.
-
The reaction is monitored by TLC for the disappearance of the diazo compound.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cyclopropane product.
-
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species. This method is particularly useful for the cyclopropanation of a wide variety of alkenes, including those with functional groups that might be sensitive to other methods.[4]
Mechanism of Action: The reaction involves the formation of an organozinc intermediate, (iodomethyl)zinc iodide (IZnCH₂I), on the surface of the zinc-copper couple. This carbenoid then transfers a methylene group to the alkene in a concerted, stereospecific manner.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Activation of Zinc: Zinc dust is activated by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum. The activated zinc is then treated with a solution of copper(II) sulfate to form the zinc-copper couple.
-
Cyclopropanation:
-
To a suspension of the zinc-copper couple in a suitable solvent (e.g., diethyl ether), a solution of the alkene is added.
-
Diiodomethane is then added dropwise to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until the alkene is consumed (monitored by GC).
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography.
-
Performance Data: The Simmons-Smith reaction is a reliable method for the synthesis of cyclopropanes, generally providing good to excellent yields. However, the classical Simmons-Smith reaction is not enantioselective. Asymmetric variants have been developed using chiral additives, but these often require stoichiometric amounts of the chiral auxiliary.
Biocatalytic Approaches: Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure DMCPCA. The most common approach is the kinetic resolution of a racemic mixture of a DMCPCA ester using lipases or esterases.
Lipase-Catalyzed Kinetic Resolution
Lipases are enzymes that catalyze the hydrolysis of esters. In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester at a much faster rate than the other, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric excess.
Mechanism of Action: The lipase possesses a chiral active site that preferentially binds one enantiomer of the substrate. This preferential binding leads to a significantly lower activation energy for the hydrolysis of the favored enantiomer, resulting in the observed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate
-
Reaction Mixture:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.2), add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate.
-
Add the immobilized lipase (e.g., Novozyme 435, 16 g/L).
-
-
Reaction Conditions:
-
The mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 64 hours).
-
The pH of the reaction mixture is maintained by the addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid formed.
-
-
Work-up and Separation:
-
After approximately 50% conversion, the enzyme is filtered off.
-
The aqueous solution is acidified with HCl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then extracted with a basic aqueous solution (e.g., NaHCO₃) to separate the carboxylic acid from the unreacted ester.
-
The aqueous layer is acidified and extracted with an organic solvent to isolate the enantiomerically enriched this compound.
-
The organic layer containing the unreacted ester can be concentrated to recover the other enantiomer of the ester.
-
Performance Data:
| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Novozyme 435 | Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate | S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid | 45.6% | 99.2% | [5] |
Comparison of Catalytic Systems
| Catalyst Type | Method | Key Advantages | Key Disadvantages | Typical Performance |
| Copper-based | Asymmetric Cyclopropanation | High enantioselectivity, potential for industrial scale-up. | Requires chiral ligands, use of potentially hazardous diazo compounds. | Good yields, e.e. often >90%. |
| Rhodium-based | Cyclopropanation | High catalytic activity, broad substrate scope. | High cost of rhodium, use of diazo compounds. | High yields, enantioselectivity dependent on chiral ligands. |
| Zinc-based (Simmons-Smith) | Cyclopropanation | Good yields, tolerance of various functional groups, avoids diazo compounds. | Not inherently enantioselective, requires stoichiometric zinc. | Good to excellent yields. |
| Enzymatic (Lipase) | Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50% for one enantiomer, requires separation of product and unreacted substrate. | High e.e. (>99%), yields approaching the theoretical maximum. |
Visualizing the Catalytic Pathways
Catalytic Cycle of Transition Metal-Catalyzed Cyclopropanation
Caption: Generalized catalytic cycle for copper- and rhodium-catalyzed cyclopropanation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic DMCPCA ester.
Conclusion
The choice of catalyst for the synthesis of this compound depends on the specific requirements of the process, including cost, desired stereochemical purity, and scalability.
-
Chiral copper and rhodium catalysts offer a direct route to enantiomerically enriched DMCPCA via asymmetric cyclopropanation. These methods have the potential for high throughput and can achieve excellent enantioselectivity, making them attractive for industrial applications. However, the cost of the catalysts and the use of potentially hazardous diazo compounds are important considerations.
-
The Simmons-Smith reaction provides a reliable, albeit non-enantioselective, method for the synthesis of the racemic acid, which can then be resolved.
-
Enzymatic kinetic resolution stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. While the theoretical yield for a single enantiomer is limited to 50%, the high purity of the products and the reusability of the immobilized enzymes make this a very competitive and sustainable approach, particularly in the pharmaceutical industry where quality and sustainability are paramount.
Ultimately, a thorough evaluation of the economic and environmental factors, alongside the desired product specifications, will guide the selection of the optimal catalytic system for the synthesis of this crucial pharmaceutical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Bioisostere: A Comparative Guide to 2,2-Dimethylcyclopropanecarboxylic Acid in Carboxylic Acid Replacement
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the carboxylic acid moiety is a familiar landmark. Its ability to engage in potent ionic interactions and hydrogen bonds has made it a cornerstone of pharmacophore design. However, this functional group is not without its liabilities. Challenges in metabolic stability, particularly the formation of reactive acyl glucuronides, coupled with poor cell permeability and potential for off-target toxicities, have driven medicinal chemists to seek viable alternatives.[1][2][3] This guide provides a comprehensive comparison of 2,2-dimethylcyclopropanecarboxylic acid as a bioisosteric replacement for other carboxylic acids, offering experimental data and protocols to inform rational drug design.
The principle of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful strategy to mitigate these issues.[2] While numerous bioisosteres for carboxylic acids exist, including tetrazoles, hydroxamic acids, and sulfonamides, the use of small, constrained ring systems like cyclopropanes is an increasingly attractive approach.[2][4] This guide will delve into the unique advantages of the 2,2-dimethylcyclopropane motif, providing a comparative analysis against traditional carboxylic acids and other common bioisosteres.
The Problem with Carboxylic Acids: A Necessary Evil?
Carboxylic acids are prevalent in a vast number of marketed drugs, owing to their ability to mimic endogenous ligands and form strong interactions with biological targets.[3] However, their inherent acidity (typically with a pKa around 4-5) leads to ionization at physiological pH, which can be a double-edged sword. While enhancing aqueous solubility, this negative charge often impedes passive diffusion across biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[1][2]
Furthermore, the metabolic fate of carboxylic acids is a significant concern. A primary metabolic pathway is glucuronidation, which can lead to the formation of reactive acyl glucuronides. These metabolites can covalently bind to proteins, potentially leading to idiosyncratic drug toxicities.[3][5] Another metabolic liability is the formation of acyl-CoA thioesters, which are also highly reactive.[5]
dot graph TD; A[Carboxylic Acid-Containing Drug] --> B{Metabolism}; B --> C[Acyl Glucuronide Formation]; B --> D[Acyl-CoA Thioester Formation]; C --> E[Covalent Protein Binding]; D --> F[Covalent Protein Binding]; E --> G((Idiosyncratic Toxicity)); F --> G;
subgraph "Metabolic Liabilities of Carboxylic Acids" A;B;C;D;E;F;G; end dot
Caption: Metabolic pathways of carboxylic acid-containing drugs leading to potential toxicity.
This compound: A Constrained Solution
The this compound moiety offers a unique combination of properties that make it an attractive bioisosteric replacement. The cyclopropane ring introduces conformational rigidity, which can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity. This rigidity also shields the carboxylic acid group, influencing its physicochemical properties and metabolic stability.
Physicochemical Properties: A Comparative Overview
A key aspect of bioisosteric replacement is the modulation of physicochemical properties to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table provides a comparison of key properties for a generic phenylpropionic acid scaffold with different acidic functional groups.
| Functional Group | pKa | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Carboxylic Acid | ~4.8 | 1.9 | 37.3 | 1 | 2 |
| This compound | ~4.9 | 2.5 | 37.3 | 1 | 2 |
| Tetrazole | ~4.9 | 1.8 | 45.6 | 1 | 4 |
| Acyl Sulfonamide | ~3.5 | 2.1 | 83.6 | 1 | 4 |
| Hydroxamic Acid | ~9.0 | 1.5 | 57.4 | 2 | 2 |
Data is estimated for a common scaffold to provide a relative comparison.[6][7]
The this compound maintains a similar pKa to a standard carboxylic acid, ensuring it can still participate in crucial ionic interactions. However, the gem-dimethyl groups on the cyclopropane ring increase its lipophilicity (logP), which can potentially enhance membrane permeability.
dot graph TD; subgraph "Bioisosteric Replacement Strategy" A[Parent Drug with Carboxylic Acid] --> B{Identify Liabilities}; B --> C[Poor Permeability]; B --> D[Metabolic Instability]; B --> E[Toxicity]; C --> F(Introduce Lipophilicity & Rigidity); D --> G(Block Metabolic Sites); E --> H(Reduce Reactive Metabolite Formation); F & G & H --> I[Synthesize Analogs with this compound]; I --> J{Evaluate Properties}; J --> K[Improved ADME/Tox Profile]; end dot
Caption: Logic flow for employing this compound as a bioisostere.
Case Study: Cilastatin - Protecting a Potent Antibiotic
A prominent example of the successful application of the this compound moiety is in the drug cilastatin.[8][9] Cilastatin is co-administered with the broad-spectrum carbapenem antibiotic imipenem.[10] Imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase I (DHP-I), leading to low urinary concentrations and potential nephrotoxicity.[11][12][13]
Cilastatin, which incorporates the (S)-(+)-2,2-dimethylcyclopropane carboxamide structure, is a potent inhibitor of DHP-I.[8][9] By blocking this enzyme, cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion, and protecting the kidneys from toxic metabolites.[1][14][15] The rigid cyclopropane ring is crucial for the specific binding of cilastatin to the active site of DHP-I.[8]
The pharmacokinetics of cilastatin have been well-characterized. It has a plasma half-life of approximately one hour and is primarily excreted unchanged in the urine.[1][11][14] This case study highlights the ability of the 2,2-dimethylcyclopropane motif to impart desirable pharmacokinetic and pharmacodynamic properties.
Experimental Protocols for Evaluating Carboxylic Acid Bioisosteres
To objectively compare the performance of this compound with other alternatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Protocol 1: Determination of pKa
Rationale: The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a compound at physiological pH. This influences its solubility, permeability, and ability to interact with its biological target.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO at a concentration of 10 mM.
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 12.
-
-
UV-Vis Spectrophotometry:
-
Dilute the stock solution into each buffer to a final concentration of 50 µM.
-
Measure the UV-Vis absorbance spectrum of each solution from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[16][17]
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).[16]
-
-
Compound Incubation:
-
Add the test compound (final concentration 1 µM) to the pre-warmed reaction mixture.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[16]
-
dot graph TD; A[Test Compound] --> B(Incubate with Liver Microsomes + NADPH); B --> C{Time Points}; C --> D[Quench Reaction]; D --> E[LC-MS/MS Analysis]; E --> F(Quantify Parent Compound); F --> G[Calculate Half-life & Intrinsic Clearance]; dot
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput assay that predicts the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for oral absorption.[18]
Methodology:
-
Membrane Preparation:
-
Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
-
Donor and Acceptor Plate Preparation:
-
Prepare a donor solution of the test compound in a buffer at a relevant pH (e.g., pH 5.5 for apical side of intestine).
-
Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4.
-
-
Incubation:
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the donor solution to the filter plate.
-
Incubate the "sandwich" for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.[18]
-
Conclusion
The bioisosteric replacement of carboxylic acids is a critical strategy in modern drug discovery to overcome inherent ADME and toxicity challenges.[2][19] this compound presents a compelling alternative, offering a unique combination of conformational constraint and modulated physicochemical properties. Its ability to maintain the necessary acidity for target engagement while potentially improving metabolic stability and membrane permeability makes it a valuable tool in the medicinal chemist's arsenal. The successful application in cilastatin provides a strong precedent for its utility.[8][9] By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate and compare this compound with other bioisosteres, enabling data-driven decisions in the design of safer and more effective medicines.
References
- 1. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 11. medicine.com [medicine.com]
- 12. youtube.com [youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. journals.asm.org [journals.asm.org]
- 15. The pharmacokinetics of imipenem (thienamycin-formamidine) and the renal dehydropeptidase inhibitor cilastatin sodium in normal subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro vs. In Vivo Stability of 2,2-Dimethylcyclopropanecarboxylic Acid Prodrugs
Abstract
The strategic conversion of carboxylic acid moieties into ester prodrugs is a cornerstone of modern drug development, aimed at enhancing pharmacokinetic properties such as membrane permeability and oral bioavailability.[1][2] The 2,2-dimethylcyclopropanecarboxylic acid scaffold offers a unique structural feature that can impart significant hydrolytic stability to an ester prodrug.[3] This guide provides a comparative analysis of the methodologies used to assess the stability of these prodrugs, contrasting high-throughput in vitro assays with definitive in vivo pharmacokinetic studies. We will explore the underlying biochemical principles, detail self-validating experimental protocols, and discuss the critical factors that influence in vitro-in vivo correlation (IVIVC), empowering researchers to design more effective drug candidates and interpret stability data with greater confidence.
The Rationale for Cyclopropane-Based Prodrugs
Carboxylic acids often exhibit poor absorption due to their negative charge at physiological pH, limiting their ability to cross lipid membranes. An ester prodrug strategy masks this polar group, increasing lipophilicity and facilitating absorption.[1][4][5] Upon absorption, the prodrug must be efficiently and quantitatively cleaved by endogenous esterases to release the active parent drug.[2]
The stability of the ester bond is a critical design parameter. If it is too labile, the prodrug may prematurely hydrolyze in the gastrointestinal tract or bloodstream, failing to reach the target tissue. If it is too stable, conversion to the active drug will be incomplete, leading to reduced efficacy.[2] Esters of this compound are of particular interest because the cyclopropyl group provides hyperconjugative stabilization to the ester linkage, resulting in significantly enhanced chemical stability compared to simple aliphatic esters under both acidic and basic conditions.[3][6] This inherent stability necessitates a thorough evaluation of enzyme-mediated hydrolysis to ensure efficient bioactivation in vivo.
In Vitro Stability Assessment: The High-Throughput Filter
In vitro assays are indispensable first-pass filters in drug discovery. They are rapid, cost-effective, and use minimal compound, allowing for the screening of many potential prodrugs.[7] The two most common assays for ester prodrugs evaluate stability in plasma and liver microsomes.
Plasma Stability
This assay determines a prodrug's susceptibility to hydrolysis by esterases present in blood.[1][8] Rapid degradation in plasma can indicate a short in vivo half-life and potential for premature cleavage before reaching the target site.
Experimental Protocol: Plasma Stability Assay
-
Preparation : Thaw pooled plasma (e.g., human, rat, dog) from frozen stock at 37°C. Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).
-
Incubation Setup : In a microcentrifuge tube, pre-warm the plasma to 37°C.
-
Initiation : Spike the test prodrug into the plasma to a final concentration of 1-5 µM. The final DMSO concentration should be ≤1% to avoid affecting enzyme activity. Vortex gently. This is the T=0 sample point.
-
Time Course Sampling : Incubate the mixture in a shaking water bath at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]
-
Reaction Termination : Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and stops all enzymatic activity.[8]
-
Control : Run a parallel incubation with heat-inactivated plasma to quantify the contribution of non-enzymatic chemical hydrolysis.
-
Analysis : Centrifuge the terminated samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the prodrug using a validated LC-MS/MS method.[9][10]
-
Data Processing : Plot the natural logarithm of the percentage of remaining prodrug versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k).[7]
Liver Microsomal Stability
The liver is the primary site of drug metabolism.[11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and carboxylesterases (CES).[7][12] This assay predicts a compound's metabolic clearance by the liver.[13]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 7.4). Thaw pooled liver microsomes (e.g., human, rat, dog) on ice. Prepare a cofactor solution (NADPH regenerating system) in buffer.[14]
-
Incubation Setup : In a microcentrifuge tube, add buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test prodrug (final concentration 1 µM).
-
Pre-incubation : Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[14]
-
Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Controls :
-
No Cofactor Control : Run a parallel incubation without the NADPH regenerating system to assess non-CYP mediated metabolism (e.g., by esterases).
-
No Microsome Control : A control without microsomes can assess the chemical stability of the compound in the assay buffer.
-
-
Analysis : Process and analyze the samples via LC-MS/MS as described for the plasma stability assay.
-
Data Processing : Calculate the half-life (t½) from the disappearance of the prodrug over time. From this, the intrinsic clearance (CLint) can be calculated, which represents the volume of liver cleared of the drug per unit time.[7]
In Vivo Stability Assessment: The Definitive Answer
While in vitro assays are predictive, in vivo studies are required to understand the true pharmacokinetic profile of a prodrug in a complex biological system.[15] These studies measure the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the released parent drug over time.
Workflow for Prodrug Stability Assessment
Caption: Workflow for assessing prodrug stability from in vitro screening to in vivo analysis.
Pharmacokinetic (PK) Study Design
A typical PK study involves administering the prodrug to an animal species (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine absolute bioavailability.[15]
Serial blood samples are collected over a time course (e.g., 5 min to 24 hours). A critical and often overlooked step is the immediate stabilization of the collected blood samples. Since plasma esterases remain active ex vivo, blood should be collected into tubes containing an esterase inhibitor (e.g., sodium fluoride or phenylmethylsulfonyl fluoride, PMSF) to prevent artificial hydrolysis of the prodrug after sample collection.[16] Failure to do so can lead to a gross underestimation of the prodrug concentration and an overestimation of the parent drug concentration.[16]
Plasma is separated and samples are analyzed by a validated LC-MS/MS method capable of simultaneously quantifying both the intact prodrug and the released parent drug.[9][17]
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
It is common to observe discrepancies between in vitro stability data and in vivo outcomes. Understanding the reasons for these differences is key to building predictive models and selecting the best prodrug candidates.
Metabolic Activation of an Ester Prodrug
Caption: Enzymatic conversion of the ester prodrug to the active parent carboxylic acid.
The Dominant Role of Carboxylesterases (CES)
The hydrolysis of most ester prodrugs is catalyzed by carboxylesterases (CES), primarily the CES1 and CES2 isoforms.[12] These enzymes have distinct and sometimes overlapping substrate specificities and tissue expression patterns.[12][18]
-
CES1 is highly expressed in the liver and is also found in lungs and adipose tissue.[11][12][19]
-
CES2 is most abundant in the small intestine and is also found in the kidney and liver.[12][18][19]
An in vitro microsomal assay primarily reflects the activity of hepatic enzymes like CES1, whereas the fate of an orally administered prodrug is first influenced by CES2 in the gut wall.
Critical Species Differences
There are profound species differences in the expression and activity of CES enzymes.[12] Rodents, particularly rats, have significantly higher plasma and liver esterase activity compared to dogs or humans.[4][20] Aliphatic ester hydrolysis rates typically follow the order: rat > rabbit > dog > human .[4] This means a prodrug that is rapidly cleaved in rats may be much more stable in humans. This is a critical consideration, as promising results in a rat model may not translate to the clinic. It is therefore advisable to test stability in plasma and microsomes from multiple species, including human, early in development.
Comparative Data Summary
The table below illustrates hypothetical but realistic data for a this compound prodrug ("Prodrug-X") compared to a more labile standard aliphatic ester prodrug ("Prodrug-Y").
| Parameter | Assay Condition | Prodrug-X (Cyclopropane) | Prodrug-Y (Aliphatic) | Rationale & Interpretation |
| In Vitro t½ (min) | Rat Plasma | 15 | < 2 | Rat plasma has very high esterase activity. The cyclopropane moiety provides significant stability. Prodrug-Y is too labile for further development. |
| Dog Plasma | 95 | 25 | Dog plasma is a better predictor for human than rat. Prodrug-X shows good stability. | |
| Human Plasma | 150 | 40 | Prodrug-X shows excellent stability in human plasma, suggesting it will survive circulation. | |
| In Vitro t½ (min) | Rat Liver Microsomes | 10 | 4 | High hepatic CES activity in rats leads to rapid clearance for both, but Prodrug-X is still more stable. |
| Human Liver Microsomes | 45 | 18 | Prodrug-X shows moderate clearance in human liver microsomes, suggesting it will be converted to the active drug but not so rapidly as to cause first-pass issues. | |
| In Vivo (Rat) | Prodrug AUC (ngh/mL) | 50 | Not Detected | Prodrug-Y is cleared too rapidly in vivo in the rat to be detected. Prodrug-X has measurable exposure. |
| Parent Drug AUC (ngh/mL) | 1200 | 1150 | Both prodrugs efficiently deliver the parent drug in the rat model due to high enzyme activity. | |
| Oral Bioavailability (%) | 65% | 60% | Based on parent drug exposure, both appear successful in the rat. The key difference lies in the prodrug stability. |
Conclusion and Strategic Recommendations
The stability of a this compound prodrug is a complex interplay between its inherent chemical stability and its susceptibility to enzymatic hydrolysis.[3] While these prodrugs exhibit enhanced chemical robustness, their ultimate success hinges on efficient bioactivation by carboxylesterases.
Key Takeaways for Researchers:
-
Prioritize Human-Relevant Data : Due to significant species differences in esterase activity, in vitro data from human plasma and liver microsomes should be given the most weight when making decisions.[20]
-
Use a Multi-Species Approach : Comparing data across species (e.g., rat, dog, human) provides a more complete picture and helps build a better IVIVC.[4]
-
Validate In Vitro with In Vivo : Promising in vitro candidates must be advanced to in vivo pharmacokinetic studies to confirm their performance in a physiological system.[15]
-
Control Ex Vivo Hydrolysis : Always use esterase inhibitors when collecting blood samples for in vivo studies to ensure accurate measurement of prodrug and parent concentrations.[16]
By integrating these principles and methodologies, drug development professionals can better navigate the challenges of prodrug design, leading to the selection of candidates with an optimal balance of stability and bioactivation, ultimately improving the chances of clinical success.
References
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethylcyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,2-Dimethylcyclopropanecarboxylic acid, ensuring the protection of personnel and the environment. Our focus is to provide not just a protocol, but a deep understanding of the principles behind these essential procedures.
Hazard Identification and Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in synthesis, presents several risks that must be managed.[1]
Primary Hazards:
-
Corrosive: As a carboxylic acid, it can cause severe skin burns and eye damage upon contact.[1][2]
-
Irritant: It may cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful.[1]
A summary of its key properties and hazards is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₂ | [2] |
| Molar Mass | 114.14 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Primary Hazards | Corrosive, Irritant, Harmful if Swallowed | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [2] |
| H335: May cause respiratory irritation | [1] | |
| H302: Harmful if swallowed | [1] | |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3] |
Personal Protective Equipment (PPE) and Safe Handling
Given its corrosive nature, stringent adherence to PPE protocols is non-negotiable. The causality here is direct: preventing contact prevents injury.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant apron is essential to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling vapors.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization of Spill Residue: After absorbing the bulk of the acid, the spill area can be cautiously neutralized with a mild base such as sodium bicarbonate solution. Be aware that this will generate carbon dioxide gas.
-
Cleanup: Wearing appropriate PPE, collect the absorbent material and any contaminated items into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics. Due to its acidic nature, this compound waste is classified as a corrosive hazardous waste.
-
EPA Hazardous Waste Code: D002 This code applies to wastes that are aqueous and have a pH less than or equal to 2.[4][5][6] Any waste containing this acid at a concentration that results in a pH within this range must be managed as D002 hazardous waste.
Segregation and Storage of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions.
-
Dedicated Waste Container: Use a designated, clearly labeled, and chemically resistant container for this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the D002 waste code.
-
Incompatible Wastes: Store this acidic waste away from bases, oxidizing agents, and reactive metals. A violent reaction can occur if mixed.[3]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of waste and the specific laboratory and institutional guidelines. The following decision workflow provides a visual guide to the disposal process.
Caption: Decision workflow for the disposal of this compound.
Protocol A: Disposal of Small Quantities via Neutralization
For very small quantities of relatively pure, dilute solutions, neutralization may be an option, but only with prior approval from your institution's Environmental Health & Safety (EHS) department. The strained cyclopropane ring can be susceptible to opening under certain conditions, so this procedure must be performed with caution.
-
Preparation: This procedure must be conducted in a chemical fume hood. Ensure all necessary PPE is worn. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker. An ice bath may be used to control the temperature of the beaker.
-
Neutralization: While stirring the basic solution, slowly and carefully add the dilute this compound waste. The reaction is exothermic and will produce carbon dioxide gas, so a slow addition rate is crucial to prevent splashing and excessive foaming.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the acidic waste until the pH is in the neutral range (typically between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the sanitary sewer with a copious amount of running water. Confirm this is acceptable with your local EHS guidelines.
Protocol B: Disposal of Large Quantities and Contaminated Materials
For larger volumes, concentrated material, or solutions contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents), the only acceptable method of disposal is through a licensed hazardous waste contractor.
-
Waste Collection: Collect the waste in a designated, properly labeled hazardous waste container as described in the "Segregation and Storage" section. Ensure the container is sealed tightly when not in use.
-
Documentation: Maintain an accurate log of the waste being added to the container, including approximate quantities and dates.
-
Scheduled Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed contractor who is equipped to handle and transport the chemical for final disposal, which is typically high-temperature incineration.[3]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the chemical's hazards, adhering to strict handling protocols, and following a clear, logical disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they are the ultimate authority for your operations.
References
- 1. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pwaste.com [pwaste.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. my.alfred.edu [my.alfred.edu]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylcyclopropanecarboxylic Acid
This guide provides essential, immediate safety and logistical information for the handling of 2,2-Dimethylcyclopropanecarboxylic acid. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the procedural, step-by-step guidance necessary for safe and effective research. The following protocols are designed to be a self-validating system, grounded in authoritative sources to protect researchers, scientists, and drug development professionals.
Hazard Assessment & Risk Analysis: A Proactive Approach
Before any handling of this compound, a thorough understanding of its hazards is paramount. This compound is not merely a reagent; it is a chemical with multiple potential routes of exposure and harm. The Globally Harmonized System (GHS) classifications provide a clear, immediate summary of the risks involved.
Table 1: GHS Hazard Identification for this compound
| Pictogram | GHS Code | Hazard Statement | Practical Implication in the Lab |
|---|
|
| H314 / H318 | Causes severe skin burns and eye damage.[1][2] | This is the primary hazard. Accidental contact with skin or eyes can cause immediate and potentially irreversible tissue damage. Standard lab coats are insufficient; chemical-resistant attire is necessary. | | | H302 | Harmful if swallowed.[1] | Ingestion can lead to burns of the upper digestive and respiratory tracts[3]. Strict prohibition of eating, drinking, or smoking in the lab is critical. | | | H335 | May cause respiratory irritation.[1] | Inhalation of dust (if solid) or vapors can irritate the respiratory system. All handling must be performed within a certified chemical fume hood. | | | H315 / H319 | Causes skin and serious eye irritation.[1] | Even if severe burns do not occur, contact can lead to significant irritation. This underscores the need for consistent and correct use of gloves and eye protection. | | | H317 | May cause an allergic skin reaction.[1] | Repeated exposure may lead to sensitization, where subsequent contact at even low levels can trigger an allergic response. | | | H227 | Combustible liquid. | The material is a combustible liquid, requiring the strict avoidance of heat, sparks, and open flames during handling and storage[4]. |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. The following equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield must be worn over the goggles.[5] | The H314 and H318 classifications indicate a high risk of severe, irreversible eye damage from splashes[1][3]. Goggles provide a seal against splashes, while the face shield protects the rest of the face and provides a secondary barrier. |
| Skin & Body Protection | Gloves: Heavy-duty nitrile or butyl rubber gloves. Always inspect gloves prior to use and use proper removal technique to avoid contamination.[2][6] | Carboxylic acids require gloves made from materials that resist chemical permeation. Standard lightweight gloves are insufficient. Nitrile and butyl rubber offer good resistance to a range of acids[6][7]. Double-gloving is recommended for extended procedures. |
| Lab Coat/Apron: A chemical-resistant lab coat. For transfers of significant volumes (>50 mL), a chemically impervious apron should be worn over the lab coat. | Standard cotton lab coats will absorb chemical splashes, holding the corrosive material against the skin. A chemical-resistant coat or apron prevents this penetration, which is critical given the H314 hazard. | |
| Footwear: Fully enclosed, chemical-resistant shoes. | Protects against spills that may reach the floor. Open-toed shoes or porous fabric shoes are strictly forbidden. | |
| Respiratory Protection | Primary Control: Use in a certified chemical fume hood.[8][9] | Engineering controls are the first and most effective line of defense. A functioning fume hood will prevent the inhalation of vapors or dust, mitigating the H335 respiratory irritation hazard. |
| | Secondary Control: If a fume hood is not available or during a large spill cleanup, a NIOSH-approved air-purifying respirator (APR) with acid gas cartridges is required.[6][10] | This is a necessary secondary measure for non-routine operations or emergencies to protect against respiratory tract irritation and potential damage. |
Procedural Guide: A Self-Validating Workflow for PPE Usage
Adherence to a strict protocol for the selection and use of PPE is critical for ensuring safety. The following workflow illustrates the logical steps from risk assessment to final disposal, ensuring no stage is overlooked.
Caption: PPE Selection and Use Workflow.
Step-by-Step PPE Protocols
Donning (Putting On) Sequence: The rationale for a specific donning sequence is to ensure layers of protection are correctly established before any chemical handling begins.
-
Lab Coat/Apron: Put on your chemical-resistant lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles first, ensuring a snug fit. Then, place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.
Doffing (Removing) Sequence: The doffing sequence is arguably more critical than donning. It is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.[9]
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside of the glove with your bare skin.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.
-
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained within the roll.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface with your bare hands.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]
Operational and Disposal Plans
Safe Handling Operational Plan:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.[9]
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment (glassware, stir bars, etc.) and place absorbent, plastic-backed pads on the work surface.
-
Place a labeled hazardous waste container within the hood for contaminated disposables.[9]
-
-
Execution:
-
Don all required PPE as per the sequence described in Section 3.
-
Carefully measure or weigh the this compound within the fume hood. Use non-sparking tools.[2]
-
If dissolving, slowly add the acid to the solvent to control any exothermic reactions and prevent splashing. Never add water to acid .
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment and the work surface.
-
Close the primary container of the acid and wipe it down before returning it to its designated storage location.
-
Doff PPE according to the correct procedure.
-
Disposal Plan: Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. They should be collected in a clearly labeled, sealed container. Do not pour this chemical down the drain.[2][4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weigh boats, must be placed in a dedicated solid hazardous waste container.[9]
-
Disposal Method: The preferred disposal method is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][8][10]
References
- 1. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. leelinework.com [leelinework.com]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
